Product packaging for 6-(Hydroxymethyl)pyrimidin-4-OL(Cat. No.:CAS No. 100959-93-1)

6-(Hydroxymethyl)pyrimidin-4-OL

Cat. No.: B009412
CAS No.: 100959-93-1
M. Wt: 126.11 g/mol
InChI Key: OCJCOGBIYNZFMP-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyrimidin-4-OL is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B009412 6-(Hydroxymethyl)pyrimidin-4-OL CAS No. 100959-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-2-4-1-5(9)7-3-6-4/h1,3,8H,2H2,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJCOGBIYNZFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615838
Record name 6-(Hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100959-93-1
Record name 6-(Hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Hydroxymethyl)pyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

While extensive experimental data for this compound is not widely available in the public domain, the fundamental molecular properties have been established. The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂Suzhou Shiya Biomedical Technology Co., Ltd.[1]
Molecular Weight 126.12 g/mol Suzhou Shiya Biomedical Technology Co., Ltd.[1]
Purity ≥95%Suzhou Shiya Biomedical Technology Co., Ltd.[1]
Storage Temperature 0°CSuzhou Shiya Biomedical Technology Co., Ltd.[1]

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical properties of pyrimidine derivatives like this compound. These methodologies are based on established practices for heterocyclic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in pharmaceutical formulations and biological assays.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of relevant solvents should be tested, including water, buffers at various physiological pH values (e.g., pH 2.0, 7.4), and organic solvents such as ethanol and DMSO.

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or those with multiple ionizable groups, specialized software can be used to analyze the titration curve and determine the pKa value(s).

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Standard Selection: A series of reference compounds with known logP values that span the expected range of the test compound are selected.

  • Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: The retention times of the reference compounds are measured under isocratic elution conditions. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

  • Sample Analysis: The retention time of this compound is measured under the same chromatographic conditions.

  • logP Calculation: The logP value of the test compound is then interpolated from the calibration curve using its measured retention factor.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected and collectively influence its behavior in both chemical and biological systems. The following diagram illustrates the logical flow and relationship between these core properties.

Physicochemical_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_influence Influence on Drug Development Structure This compound C₅H₆N₂O₂ MW: 126.12 MeltingPoint Melting Point Structure->MeltingPoint Determines (Purity) Solubility Solubility Structure->Solubility Influences pKa pKa Structure->pKa Influences logP logP (Lipophilicity) Structure->logP Influences Formulation Formulation Development MeltingPoint->Formulation Solid-state properties Solubility->Formulation pKa->Solubility pH-dependent ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) pKa->ADME Affects Absorption logP->Solubility Inverse Relationship (in polar solvents) logP->ADME Affects Permeability

Caption: Interrelationship of core physicochemical properties.

References

6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide on its Potential Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the biological mechanism of action for 6-(Hydroxymethyl)pyrimidin-4-ol is not currently available in peer-reviewed literature. This document synthesizes information from structurally related pyrimidine analogs to propose potential mechanisms of action and provide a framework for future research.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleobases and a plethora of synthetic drugs with a wide array of biological activities.[1][2][3][4] The compound this compound, a substituted pyrimidine, possesses structural features—a hydroxymethyl group and a pyrimidin-4-ol core—that suggest potential interactions with various biological targets. This technical guide will explore these potential mechanisms of action based on the known biological activities of analogous compounds.

Potential Mechanisms of Action

Based on the biological roles of structurally similar pyrimidine derivatives, this compound could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of inflammatory pathways.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. Various substituted pyrimidines have been shown to inhibit a range of kinases, which are crucial regulators of cellular processes.

  • Protein Kinase A (PKA) and Protein Kinase B (Akt): Derivatives of 6-aminopyrimidin-4-ol have been investigated as precursors for selective kinase inhibitors, including those targeting PKA.[5] Furthermore, pyrimidine-based compounds have been successfully developed as potent and selective inhibitors of Akt (Protein Kinase B), a key enzyme in cell survival and growth pathways.[6]

  • Microtubule Affinity-Regulating Kinase 4 (MARK4): Substituted pyrimidines have been synthesized and identified as inhibitors of MARK4, a kinase implicated in neurodegenerative diseases like Alzheimer's.[7]

The 4-hydroxypyrimidine moiety can act as a hinge-binding motif, a common feature in ATP-competitive kinase inhibitors. The hydroxymethyl group at the 6-position could potentially form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity and selectivity.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can lead to depletion of pyrimidines, thereby halting DNA and RNA synthesis. This is a validated target for anticancer and anti-inflammatory drugs. Analogs of dihydroorotate and orotic acid, which share the pyrimidine core, are known inhibitors of DHODH.[8] The structure of this compound shares similarities with the natural substrates and known inhibitors of DHODH, suggesting it could potentially act as a competitive inhibitor.

Anti-inflammatory Activity

Recent studies on novel pyrimidine derivatives have demonstrated their potential to mitigate inflammatory responses. One such mechanism involves the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.[9] This pathway is central to the innate immune response and its overactivation can lead to chronic inflammation. This compound could potentially modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives have a long history as antimicrobial and antifungal agents.[4] They can interfere with microbial nucleic acid synthesis or other essential metabolic pathways. The structural features of this compound may allow it to be taken up by microbial cells and interfere with their growth and proliferation.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. This serves as a template for organizing future research findings.

Assay Type Target Metric Hypothetical Value (μM)
Kinase InhibitionKinase XIC₅₀1.5
Kinase YIC₅₀> 100
Enzyme InhibitionDHODHIC₅₀5.2
Cell-Based AssayCancer Cell Line AGI₅₀10.8
Cancer Cell Line BGI₅₀25.1
Anti-inflammatoryLPS-stimulated MacrophagesIL-6 IC₅₀7.5
TNF-α IC₅₀12.3
AntimicrobialE. coliMIC32
S. aureusMIC64

Detailed Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following detailed experimental protocols are proposed.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

  • Dose-Response Assays: For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the IC₅₀ value.

  • Assay Principle: A common method is an in vitro radiometric assay using ³³P-ATP. The kinase, substrate, and a dilution series of the compound are incubated with ³³P-ATP. The incorporation of the radiolabel into the substrate is measured by scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

DHODH Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human dihydroorotate dehydrogenase.

Methodology:

  • Enzyme Source: Recombinant human DHODH can be expressed and purified or purchased commercially.

  • Assay Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600 nm is measured spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing buffer, Coenzyme Q10, and dihydroorotate.

    • Add a dilution series of this compound.

    • Initiate the reaction by adding DHODH.

    • Monitor the change in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity in a Cell-Based Assay

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with a dilution series of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

Visualizations of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to visualize the potential signaling pathways and experimental workflows described.

G Potential Kinase Inhibition by this compound cluster_kinase_pathway Cellular Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Compound This compound Compound->Kinase_Cascade Inhibits

Caption: Potential inhibition of a kinase cascade by this compound.

G Proposed DHODH Inhibition Mechanism cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Compound This compound Compound->DHODH Inhibits

Caption: Proposed inhibition of DHODH in the pyrimidine biosynthesis pathway.

G Experimental Workflow for Kinase Inhibition Assay Start Start Kinase_Screen Screen against Kinase Panel (10 µM) Start->Kinase_Screen Analyze_Screen Analyze Inhibition Data (>50% inhibition?) Kinase_Screen->Analyze_Screen Dose_Response Perform Dose-Response Assay Analyze_Screen->Dose_Response Yes End End Analyze_Screen->End No Calculate_IC50 Calculate IC₅₀ Value Dose_Response->Calculate_IC50 Calculate_IC50->End

Caption: Workflow for determining kinase inhibitory activity.

G Workflow for Anti-inflammatory Cell-Based Assay Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Pretreat Pre-treat with Compound (Dose-Response) Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect_Supernatant->ELISA Analyze_Data Calculate IC₅₀ ELISA->Analyze_Data Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing anti-inflammatory effects in vitro.

References

Potential Therapeutic Targets of 6-(Hydroxymethyl)pyrimidin-4-OL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyrimidin-4-ol represents a core heterocyclic scaffold with significant potential in drug discovery. While direct therapeutic applications of the parent compound are not extensively documented, its derivatives have emerged as potent modulators of key biological targets. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound and its analogs, with a primary focus on the well-established inhibition of Dipeptidyl Peptidase-4 (DPP-4). This document summarizes quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of this scaffold, such as with a hydroxymethyl group at the 6-position and a hydroxyl group at the 4-position, creates a molecule with the potential for diverse biological interactions. While research on this compound itself is limited, studies on structurally related compounds, particularly fused pyrazolopyrimidine derivatives, have unveiled promising therapeutic avenues.

Primary Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The most significant and well-documented therapeutic target for derivatives of this compound is Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Quantitative Data: DPP-4 Inhibition by 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives

Research has demonstrated that β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives are potent inhibitors of DPP-4.[1][2][3] The inhibitory activities of these compounds are comparable to the well-known DPP-4 inhibitor, Sitagliptin.

Compound TypeTargetIC50 (nM)SelectivityReference
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-4≤ 59.8Satisfactory selectivity over DPP-8 and DPP-9[1][2][3]
Substituted β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-421.4 - 59.8Satisfactory selectivity over DPP-8 and DPP-9[1][2][3]
Sitagliptin (Reference)DPP-428High[1][2][3]
Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by compounds derived from this compound enhances the incretin pathway, ultimately leading to improved glycemic control.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion (Increased) Pancreas->Insulin GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose Blood Glucose (Lowered) GlucoseUptake->BloodGlucose InactiveIncretins Inactive Peptides DPP4->InactiveIncretins Degrades Inhibitor This compound Derivative Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Signaling Pathway

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)

  • Test compounds (derivatives of this compound)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a 96-well plate, add a defined amount of recombinant human DPP-4 enzyme to each well containing the assay buffer.

    • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme with the compounds for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Measurement:

    • For a colorimetric assay, measure the absorbance at a specific wavelength (e.g., 405 nm) over time.

    • For a fluorometric assay, measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

DPP4_Assay_Workflow Start Start PrepCompounds Prepare Compound and Control Dilutions Start->PrepCompounds AddCompounds Add Compounds/Controls to Wells PrepCompounds->AddCompounds AddEnzyme Add DPP-4 Enzyme to Microplate Wells AddEnzyme->AddCompounds PreIncubate Pre-incubate at 37°C AddCompounds->PreIncubate AddSubstrate Add DPP-4 Substrate PreIncubate->AddSubstrate Measure Measure Absorbance/ Fluorescence AddSubstrate->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze End End Analyze->End

DPP-4 Inhibition Assay Workflow

Other Potential Therapeutic Targets (Inferred)

While DPP-4 is the most substantiated target for derivatives, the core this compound structure may possess other biological activities, as pyrimidine derivatives are known to interact with a wide range of biological targets. The following are potential, though currently unproven, therapeutic targets for this compound or its simple derivatives, based on the broader activities of the pyrimidine scaffold.

  • Kinases: The pyrimidine ring is a common scaffold in kinase inhibitors. Further screening could reveal inhibitory activity against various kinases involved in cancer and inflammatory diseases.

  • Microtubule Affinity-Regulating Kinase 4 (MARK4): Some 4,6-disubstituted pyrimidines have been identified as inhibitors of MARK4, a target implicated in Alzheimer's disease.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Certain aminopyrimidine derivatives have shown selective inhibition of FGFR4, a target in hepatocellular carcinoma.

  • Apelin Receptor (APJ): Pyrimidinone sulfones have been identified as agonists of the APJ receptor, a target for heart failure.

It is important to emphasize that these are speculative targets for the parent compound and require experimental validation.

Logical Workflow for Target Identification and Validation

The identification of novel therapeutic targets for this compound and its derivatives can follow a structured workflow.

Target_Identification_Workflow Start Start: this compound and Derivatives Library Compound Library Synthesis Start->Library HTS High-Throughput Screening (e.g., Phenotypic or Target-based) Library->HTS HitID Hit Identification and Prioritization HTS->HitID TargetDeconv Target Deconvolution (for Phenotypic Hits) HitID->TargetDeconv TargetVal Target Validation (e.g., Genetic or Pharmacological) HitID->TargetVal TargetDeconv->TargetVal LeadOpt Lead Optimization (SAR Studies) TargetVal->LeadOpt InVivo In Vivo Efficacy and Toxicity Studies LeadOpt->InVivo End Preclinical Candidate InVivo->End

Target Identification Workflow

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. Its derivatives have been conclusively shown to be potent inhibitors of DPP-4, presenting a clear therapeutic strategy for the management of type 2 diabetes. While the direct biological activities of the parent compound remain to be fully elucidated, the broader family of pyrimidine derivatives suggests a rich potential for interaction with other significant therapeutic targets. The information and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical entity. Future work should focus on the direct biological evaluation of this compound to uncover its intrinsic activities and to guide the rational design of new, potent, and selective therapeutic agents.

References

In Silico Modeling of 6-(Hydroxymethyl)pyrimidin-4-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. 6-(Hydroxymethyl)pyrimidin-4-ol, a specific derivative, presents a promising candidate for targeted drug design due to its structural motifs, which suggest potential interactions with various biological macromolecules. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for elucidating the interactions of this compound. It covers the essential computational strategies, from target identification and molecular docking to molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling. Furthermore, this document outlines the necessary experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery cascade.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine core. The presence of a hydroxyl group and a hydroxymethyl substituent suggests the molecule's potential to engage in hydrogen bonding and other non-covalent interactions with biological targets. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural similarity to purine bases also suggests potential interactions with enzymes involved in nucleic acid metabolism.

A critical aspect of this compound is its potential for tautomerism, existing in equilibrium between the -ol and -one forms (6-(hydroxymethyl)pyrimidin-4(1H)-one). This dynamic characteristic is crucial in its interaction with protein binding sites and must be considered during in silico modeling.[3][4]

In Silico Modeling Workflow

A structured in silico approach is paramount for predicting and analyzing the molecular interactions of this compound. The following workflow represents a robust strategy for identifying potential biological targets and characterizing the binding interactions.

workflow cluster_prep Preparation cluster_screening Screening & Refinement cluster_analysis Analysis & Modeling cluster_validation Validation ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking target_id Target Identification target_prep Target Preparation target_id->target_prep target_prep->docking md_sim Molecular Dynamics docking->md_sim binding_analysis Binding Free Energy Analysis md_sim->binding_analysis qsar QSAR Modeling binding_analysis->qsar exp_validation Experimental Validation qsar->exp_validation md_workflow start Docked Complex solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization equilibration NVT & NPT Equilibration minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis production->analysis qsar_logic cluster_data Data cluster_model Modeling structures Chemical Structures descriptors Descriptor Calculation structures->descriptors activities Biological Activities model_build Model Building (MLR) activities->model_build descriptors->model_build model_validate Model Validation model_build->model_validate prediction Predict Activity of New Compounds model_validate->prediction

References

6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms and stability of 6-(hydroxymethyl)pyrimidin-4-ol. While specific experimental data for this derivative is limited in publicly available literature, this document extrapolates from the well-studied tautomerism of the parent compound, pyrimidin-4-ol, and related derivatives. It covers the theoretical background of keto-enol tautomerism in pyrimidine systems, details the experimental and computational methodologies for its study, and presents expected stability trends. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidin-4-ol Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in the study of heterocyclic compounds, particularly in the context of drug design and development. The biological activity and physicochemical properties of a molecule can be significantly influenced by its predominant tautomeric form. This compound, a substituted pyrimidine, is expected to exist in a tautomeric equilibrium between its keto (pyrimidinone) and enol (hydroxypyrimidine) forms.

The parent compound, pyrimidin-4-one, has been the subject of numerous studies, which generally conclude that the keto form is the more stable tautomer, particularly in polar solvents.[1] The introduction of a hydroxymethyl group at the 6-position can potentially influence this equilibrium through electronic and steric effects.

The Tautomeric Equilibrium of this compound

The primary tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4. This results in two main tautomers:

  • 6-(Hydroxymethyl)pyrimidin-4(3H)-one (Keto form)

  • This compound (Enol form)

A third, less common, tautomer, 6-(hydroxymethyl)pyrimidin-4(1H)-one, may also exist but is generally considered to be significantly less stable.

Tautomers Keto 6-(Hydroxymethyl)pyrimidin-4(3H)-one (Keto Form) Enol This compound (Enol Form) Keto->Enol Equilibrium

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: Theoretical and Experimental Insights

The relative stability of the keto and enol tautomers is influenced by factors such as aromaticity, solvent effects, and intramolecular interactions.

Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[2][3][4] For the parent pyrimidin-4-one, computational studies have consistently shown the keto form to be energetically more favorable.[5][6][7] It is anticipated that similar calculations for this compound would yield a comparable trend.

Table 1: Predicted Relative Stabilities of Pyrimidin-4-one Tautomers (Illustrative Data based on Parent Compound Studies)

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)
Pyrimidin-4(3H)-one (Keto)B3LYP6-311++G(d,p)0.00
Pyrimidin-4-ol (Enol)B3LYP6-311++G(d,p)+1.5 - +3.0
Pyrimidin-4(1H)-one (Keto)B3LYP6-311++G(d,p)> +5.0

Note: This table presents illustrative data based on studies of the parent pyrimidin-4-one and is intended to show expected trends. Actual values for this compound would require specific calculations.

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer. In the case of pyrimidin-4-ols, the keto form is generally more polar and is therefore stabilized in polar solvents like water and DMSO. Conversely, the enol form may be more prevalent in non-polar solvents.

Experimental Protocols for Tautomerism Studies

The experimental investigation of tautomerism in pyrimidine derivatives typically involves spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of tautomeric forms in solution.[3][8][9][10][11][12][13][14] By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the predominant tautomer can be identified.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Dissolve sample in deuterated solvent (e.g., DMSO-d6) H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR HSQC Acquire 2D NMR (HSQC, HMBC) C13_NMR->HSQC ChemShift Analyze Chemical Shifts HSQC->ChemShift Coupling Analyze Coupling Constants ChemShift->Coupling Integration Integrate Proton Signals Coupling->Integration TautomerID Identify Predominant Tautomer Integration->TautomerID Quantify Quantify Tautomer Ratio TautomerID->Quantify

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in peak assignments.

  • Data Analysis:

    • ¹H NMR: The presence of an N-H proton signal (typically a broad singlet) is indicative of the keto form. The chemical shift of the pyrimidine ring protons will also differ between the two tautomers.

    • ¹³C NMR: The chemical shift of the C4 carbon is particularly informative. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).

    • Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each tautomer in the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.[14][15] The keto and enol forms will have different chromophores and thus different absorption maxima (λmax).

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar solvent (e.g., dioxane).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by adding increasing amounts of a polar solvent (e.g., water) to the stock solution.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution in the series.

  • Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with the change in the tautomeric equilibrium. The equilibrium constant (KT) can be calculated from the absorbance data.

Signaling Pathways and Biological Relevance

While no specific signaling pathways involving this compound have been definitively identified in the literature, the pyrimidine scaffold is a common motif in many biologically active molecules, including kinase inhibitors and other therapeutic agents. The tautomeric form of the molecule can be critical for its interaction with biological targets, such as the active site of an enzyme. The ability to form specific hydrogen bonds, which is dependent on the tautomeric state, often dictates the binding affinity and selectivity of a drug molecule.

Logical Relationship of Tautomerism to Biological Activity:

Bioactivity Tautomer Tautomeric Equilibrium (Keto vs. Enol) HBond Hydrogen Bonding Potential Tautomer->HBond Determines Binding Target Binding Affinity and Selectivity HBond->Binding Influences Activity Biological Activity Binding->Activity Dictates

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a key aspect of its chemical character and has significant implications for its potential biological activity. Based on studies of related pyrimidin-4-one systems, the keto form is expected to be the more stable tautomer, particularly in biological environments. The experimental and computational methods outlined in this guide provide a robust framework for the detailed investigation of the tautomeric equilibrium and stability of this and other pyrimidine derivatives. A thorough understanding of these properties is essential for the rational design and development of novel pyrimidine-based drugs.

References

The Ascendant Therapeutic Potential of 6-(Hydroxymethyl)pyrimidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning biological activities of 6-(hydroxymethyl)pyrimidin-4-ol and its derivatives. This class of compounds is demonstrating significant potential across various therapeutic areas, including metabolic diseases and oncology. This document outlines the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising molecules.

Core Biological Activities and Quantitative Data

The this compound scaffold has been identified as a privileged structure in medicinal chemistry. While research on the core molecule is ongoing, derivatives, particularly those with fused ring systems, have shown potent and selective biological activities.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A notable area of activity for derivatives of the this compound core is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. Structurally related 6-(hydroxymethyl)pyrazolopyrimidine derivatives have been synthesized and evaluated as potent DPP-4 inhibitors.[1][2][3]

These compounds exhibit significant inhibitory potential, with IC50 values in the nanomolar range, comparable to the well-established DPP-4 inhibitor, Sitagliptin.[1][2][3] The table below summarizes the in vitro activity of selected β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives.

Compound IDModificationDPP-4 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Derivative 1 N-1 Methyl, C-3 Methyl21.4HighHigh
Derivative 2 N-1 Hydrogen, C-3 Methyl59.8HighHigh
Sitagliptin (Reference)28.0HighHigh

Data compiled from studies on β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, which serve as close structural analogs to the core topic.[1][2][3]

Anticancer Activity

The broader class of pyrimidin-4(3H)-one derivatives has been investigated for its anticancer properties. For instance, certain 6-ferrocenylpyrimidin-4(3H)-one derivatives have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. This suggests that the pyrimidin-4-one core is a viable starting point for the development of novel anticancer agents.

Compound IDCell LineAssayIC50 (µM)
2-methyl-6-ferrocenylpyrimidin-4(3H)-one MCF-7MTT Assay17 ± 1

Experimental Protocols

To facilitate further research and validation of findings, detailed methodologies for key experiments are provided below.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted compounds, the DPP-4 enzyme solution, and the assay buffer.

  • Incubate the plate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate for a further period (e.g., 30 minutes) at the same temperature, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader with absorbance capabilities

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

DPP-4 Inhibition and Incretin Signaling

DPP-4 inhibitors enhance the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels. By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP4_Signaling_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut Stimulates GLP1_GIP GLP-1 & GIP (Active Incretins) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Pancreas->Glucagon_Release Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Promotes Glucagon_Release->Glucose_Homeostasis Contributes to Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 Inhibits

DPP-4 inhibition by this compound derivatives.
Experimental Workflow for In Vitro Screening

The process of identifying and characterizing new biologically active compounds involves a systematic workflow, from initial synthesis to detailed biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., MTT for Cytotoxicity) Dose_Response->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization

Workflow for the discovery of bioactive pyrimidine derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. The potent DPP-4 inhibitory activity of closely related analogs highlights their promise in the development of new treatments for type 2 diabetes. Furthermore, the anticancer activity observed in the broader pyrimidin-4-one class suggests that this scaffold is a valuable starting point for the design of novel oncology therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to support and accelerate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of this core structure is warranted to unlock its full therapeutic potential.

References

Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of pyrimidine derivatives, focusing on their application as anticancer, antiviral, and antimicrobial agents. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways.

Pyrimidine Derivatives as Anticancer Agents

Pyrimidine-based compounds have emerged as a significant class of anticancer agents, primarily targeting key regulators of cell proliferation and survival such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4] Their mechanism of action often involves competitive inhibition at the ATP-binding site of these kinases, leading to the disruption of downstream signaling pathways and subsequent induction of apoptosis in cancer cells.

Quantitative Data: EGFR and CDK Inhibitors

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against EGFR and CDK enzymes, as well as their anti-proliferative effects on various cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference
Gefitinib EGFR2-37A549>10[5]
Erlotinib EGFR2A4310.1-1[6]
Compound 9u EGFR91A5490.35[5]
Compound 4c EGFR-A5490.56[7]
Compound 22 CDK77.21--[8]
Compound 15 CDK2/cyclin A261HCT-116-[9]
Compound 25 CDK2-MDA-MB-468-[10]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration. Data is compiled from multiple sources and presented for comparative purposes.

Signaling Pathways

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers intracellular signaling cascades that regulate cell proliferation, survival, and migration.[11][12] Pyrimidine-based EGFR inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Maintains CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Initiates Pyrimidine Pyrimidine Inhibitor Pyrimidine->CDK46_CyclinD Inhibition Pyrimidine->CDK2_CyclinE Inhibition HIV_RT_Inhibition cluster_virus HIV Virion cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription HIV_RT HIV Reverse Transcriptase HIV_RT->Viral_DNA Catalyzes Integration Integration into Host Genome Viral_DNA->Integration Pyrimidine_NNRTI Pyrimidine NNRTI Pyrimidine_NNRTI->HIV_RT Allosteric Inhibition DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->THF Catalyzes Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Growth Biosynthesis->DNA_Synthesis

References

In-depth Technical Guide: 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS Number 100959-93-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the chemical properties, safety data, and biological activity of 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 100959-93-1) is extremely limited. This guide summarizes the available information and provides general guidance based on related compounds. Further experimental investigation is necessary to fully characterize this compound.

Chemical Identity and Properties

CAS Number: 100959-93-1

Chemical Name: 6-(hydroxymethyl)pyrimidin-4(3H)-one

Synonyms: 6-(hydroxymethyl)pyrimidin-4-ol

Table 1: Physicochemical Properties of 6-(hydroxymethyl)pyrimidin-4(3H)-one

PropertyValueSource/Comment
Molecular Formula C₅H₆N₂O₂CymitQuimica
Molecular Weight 126.11 g/mol Calculated from molecular formula
Appearance Not specifiedLikely a solid at room temperature based on similar structures.
Melting Point Not available---
Boiling Point Not available---
Solubility Not availableThe presence of a hydroxyl group and the pyrimidinone core suggests potential solubility in polar organic solvents and possibly limited solubility in water.
pKa Not availableThe pyrimidinone ring contains acidic and basic sites.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 100959-93-1 is not publicly available. The following safety information is based on general knowledge of heterocyclic compounds and pyrimidinone derivatives.

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary Statement
Acute Toxicity The toxicological properties have not been thoroughly investigated. Handle with care and avoid direct contact.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves.
Eye Damage/Irritation May cause serious eye irritation. Wear safety glasses with side-shields.
Respiratory Sensitization Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, regional, and national regulations.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-(hydroxymethyl)pyrimidin-4(3H)-one are not described in the available literature. However, general synthetic strategies for pyrimidinone derivatives often involve the condensation of a β-ketoester with urea or a related compound.

Logical Workflow for Potential Synthesis:

Caption: A generalized workflow for the potential synthesis of 6-(hydroxymethyl)pyrimidin-4(3H)-one.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of 6-(hydroxymethyl)pyrimidin-4(3H)-one. However, the pyrimidine nucleus is a common scaffold in many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The activity of these compounds is highly dependent on the specific substitutions on the pyrimidine ring.

Hypothesized Biological Relevance:

Given that pyrimidine derivatives are known to interact with a wide range of biological targets, 6-(hydroxymethyl)pyrimidin-4(3H)-one could potentially act as an inhibitor or modulator of enzymes such as kinases or polymerases, or as a ligand for various receptors. Without experimental data, any potential signaling pathway involvement remains speculative.

Diagram of General Drug Discovery Logic:

Drug_Discovery_Logic cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Compound Test Compound (CAS 100959-93-1) Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Studies (Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo

Caption: A simplified logical flow for investigating the biological activity of a novel compound.

The compound 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 100959-93-1) is a poorly characterized molecule. While its structure suggests potential biological activity, a comprehensive understanding of its chemical properties, safety profile, and mechanism of action requires significant further research. The information provided in this guide is intended to be a starting point for researchers and drug development professionals interested in this compound.

An In-depth Technical Guide on the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core physicochemical properties of 6-(Hydroxymethyl)pyrimidin-4-ol, specifically its solubility and acid dissociation constant (pKa). While a direct literature search did not yield specific experimental values for this compound, this document provides a comprehensive framework for the experimental determination and reporting of these crucial parameters. The methodologies outlined below are established techniques in the fields of medicinal chemistry and pharmaceutical sciences.

Data Presentation: A Framework for Reporting

To ensure clarity and facilitate comparative analysis, all experimentally determined quantitative data for this compound should be structured as follows:

Table 1: Solubility of this compound

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Solubility (mol/L)
Water4Shake-Flask
Water25 (Room Temp)Shake-Flask
Water37 (Physiological)Shake-Flask
Phosphate Buffered Saline (PBS) pH 7.437Shake-Flask
Simulated Gastric Fluid (SGF) pH 1.237Shake-Flask
Simulated Intestinal Fluid (SIF) pH 6.837Shake-Flask
Ethanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask

Table 2: pKa of this compound

MethodTemperature (°C)pKa Value(s)Ionizable Group(s)
Potentiometric Titration25Acidic/Basic
UV-Vis Spectrophotometry25Acidic/Basic
Capillary Electrophoresis25Acidic/Basic

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data. Below are standard protocols for determining solubility and pKa.

2.1. Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.[1][2]

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., deionized water, PBS, ethanol)

  • Shaker or agitator with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

  • The experiment should be performed in triplicate to ensure accuracy.

2.2. pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[3][4]

Principle: The compound is dissolved in a suitable solvent (usually water) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[3] At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[5]

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Beaker and magnetic stirrer

  • Deionized water (carbon dioxide-free)

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a temperature-controlled beaker with a magnetic stirrer.

  • Immerse the calibrated pH electrode in the solution.

  • Slowly add the titrant (acid or base) in small, precise increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[5]

Mandatory Visualizations

3.1. Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A 1. Add Excess Compound to Solvent B 2. Equilibrate at Constant Temperature (24-72h) A->B C 3. Separate Solid and Liquid Phases (Centrifuge/Settle) B->C D 4. Filter Supernatant (e.g., 0.22 µm filter) C->D E 5. Dilute Filtrate to Known Volume D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G Solubility Value (mg/mL or mol/L) F->G

Caption: A schematic overview of the shake-flask method for determining thermodynamic solubility.

3.2. Experimental Workflow for pKa Determination

G Workflow for Potentiometric pKa Determination A 1. Dissolve Compound in Deionized Water B 2. Place in Temperature- Controlled Beaker with Stirrer A->B C 3. Titrate with Standardized Acid or Base B->C D 4. Monitor pH with Calibrated Electrode C->D E 5. Plot pH vs. Volume of Titrant D->E Data Collection F 6. Determine Half-Equivalence Point from Titration Curve E->F G pKa = pH at Half-Equivalence Point F->G

Caption: A step-by-step process for determining pKa using potentiometric titration.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-(Hydroxymethyl)pyrimidin-4-ol and its Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the crystal structure of pyrimidine derivatives, with a specific focus on the tautomeric form of 6-(hydroxymethyl)pyrimidin-4-ol, namely 4,6-dihydroxypyrimidine. Due to the limited availability of specific crystallographic data for this compound in public databases, this paper leverages data from its closely related and well-studied tautomer to provide a comprehensive understanding of the molecular geometry, intermolecular interactions, and experimental methodologies relevant to this class of compounds.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, vitamins, and coenzymes, rendering them of paramount importance in biological and pharmaceutical sciences. Their versatile chemical nature, including the potential for tautomerism, allows them to serve as crucial building blocks in the synthesis of a wide array of complex molecules with diverse therapeutic applications. Understanding the three-dimensional arrangement of atoms within the crystal lattice of these compounds is critical for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and stability.

Tautomerism and Crystalline Polymorphism

This compound can exist in tautomeric forms, with 4,6-dihydroxypyrimidine being a prominent example. X-ray structure analysis has revealed that 4,6-dihydroxypyrimidine can crystallize in at least two polymorphic forms: a molecular form and an ionic form.[1][2] In the molecular polymorph, the compound exists as the oxo-hydroxy tautomer, while the ionic form is composed of both positively and negatively charged ions.[1][2] This phenomenon highlights the importance of crystallization conditions in determining the final solid-state structure.

Crystallographic Data Summary

The following table summarizes the crystallographic data for a known polymorph of 4,6-dihydroxypyrimidine, which serves as a proxy for understanding the structural characteristics of this compound. The data corresponds to the Cambridge Structural Database (CSD) entry CCDC 164907.[3]

Parameter Value
Chemical Formula C₄H₄N₂O₂
Formula Weight 112.09 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.775(1)
b (Å) 12.037(2)
c (Å) 9.826(2)
α (°) 90
β (°) 99.19(2)
γ (°) 90
Volume (ų) 440.6(2)
Z 4
Density (calculated) (g/cm³) 1.689
Absorption Coefficient (mm⁻¹) 0.14
F(000) 232

Molecular Geometry

The molecular structure of 4,6-dihydroxypyrimidine in its crystalline form reveals key bond lengths and angles. The pyrimidine ring is essentially planar, with the substituent groups influencing the overall conformation. The presence of hydroxyl and carbonyl groups facilitates the formation of extensive hydrogen bonding networks, which are crucial in stabilizing the crystal lattice.

Bond Length (Å) Angle Value (°)
N1-C21.345(3)C6-N1-C2117.2(2)
C2-N31.321(3)N1-C2-N3127.3(2)
N3-C41.385(3)C2-N3-C4116.5(2)
C4-C51.369(3)N3-C4-C5122.9(2)
C5-C61.411(3)C4-C5-C6117.8(2)
C6-N11.352(3)C5-C6-N1118.2(2)
C4-O41.251(3)
C6-O61.332(3)

Note: The bond lengths and angles are representative and derived from the crystallographic data of 4,6-dihydroxypyrimidine.

Experimental Protocols

The determination of the crystal structure of pyrimidine derivatives involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives can be achieved through various established routes. For instance, the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid is one such method.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, dimethylformamide (DMF), and water. The choice of solvent and the rate of evaporation are critical factors that can influence crystal quality and the polymorphic form obtained.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Starting Materials (e.g., α,β-unsaturated ketone, aminopyrimidine) Reaction Condensation Reaction (e.g., in glacial acetic acid) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Compound Purification->Pure Dissolution Dissolution in a suitable solvent Pure->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals XRay_Diffraction_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Crystal_Mounting Single Crystal Mounting XRay_Irradiation X-ray Irradiation (Monochromatic Beam) Crystal_Mounting->XRay_Irradiation Diffraction_Pattern Diffraction Pattern Recording XRay_Irradiation->Diffraction_Pattern Data_Integration Data Integration & Correction Diffraction_Pattern->Data_Integration Structure_Solution Structure Solution (Direct Methods) Data_Integration->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Drug_Development_Logic Crystal_Structure Crystal Structure Analysis Molecular_Geometry Molecular Geometry & Intermolecular Interactions Crystal_Structure->Molecular_Geometry SAR Structure-Activity Relationship (SAR) Molecular_Geometry->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Optimized Drug Candidate Lead_Optimization->Drug_Candidate

References

Toxicological Profile of 6-(Hydroxymethyl)pyrimidin-4-OL: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological data for 6-(Hydroxymethyl)pyrimidin-4-OL is available in the public domain. This guide provides a potential toxicological profile based on data from structurally related pyrimidine derivatives and general toxicological principles. The information herein should be used for informational purposes only, and definitive toxicological assessment requires specific experimental evaluation of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules, including nucleic acids and synthetic drugs. A thorough understanding of the toxicological profile of novel pyrimidine derivatives is crucial for ensuring their safe development and use. This technical guide aims to provide a comprehensive overview of the potential toxicological properties of this compound, methodologies for its assessment, and a framework for understanding its potential biological interactions.

Potential Hazard Identification

Based on the safety data sheets (SDS) of structurally similar pyrimidine compounds, this compound may be classified under the following GHS hazard categories. It is imperative to note that these are potential hazards and require experimental verification.

Table 1: Potential GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2][4]
Hazardous to the aquatic environment — Acute hazardCategory 2H401: Toxic to aquatic life[1]

Proposed Experimental Protocols for Toxicological Assessment

To establish a comprehensive toxicological profile for this compound, a battery of in vitro and in vivo tests are recommended. The following are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of the compound.

  • Test System: Female rats (e.g., Sprague-Dawley strain), 8-12 weeks old.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

    • If mortality is observed, the test is repeated with a lower dose.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (Lethal Dose, 50%) is estimated based on the observed mortality.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic potential of the compound on cultured cells.

  • Test System: A relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for 24 or 48 hours.

    • After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (Inhibitory Concentration, 50%) is calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Objective: To evaluate the mutagenic potential of the compound.

  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Procedure:

    • The test compound, bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a conceptual logical relationship for hazard identification.

Caption: General workflow for the toxicological assessment of a novel chemical compound.

Logical_Relationship_Hazard_Identification Compound_Properties Chemical & Physical Properties Hazard_Identification Hazard Identification Compound_Properties->Hazard_Identification In_Vitro_Data In Vitro Toxicity Data In_Vitro_Data->Hazard_Identification In_Vivo_Data In Vivo Toxicity Data In_Vivo_Data->Hazard_Identification Structure_Activity Structure-Activity Relationship (SAR) Structure_Activity->Hazard_Identification

Caption: Logical relationship of data inputs for chemical hazard identification.

Conclusion

While a definitive toxicological profile for this compound is not currently established, this guide outlines the potential hazards based on related compounds and provides a roadmap for its comprehensive toxicological evaluation. The proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity will provide foundational data for a robust safety assessment. For researchers, scientists, and drug development professionals, it is critical to undertake these and other relevant toxicological studies to fully characterize the safety profile of this compound before proceeding with further development.

References

Methodological & Application

Application Notes and Protocols for the HPLC Purification of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 6-(Hydroxymethyl)pyrimidin-4-OL using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a starting point for method development and can be adapted to specific laboratory conditions and purity requirements.

Introduction

This compound is a polar heterocyclic compound belonging to the pyrimidine family. Its purification can be challenging due to its high polarity, which often results in poor retention on traditional reversed-phase columns. This application note describes a robust reversed-phase HPLC (RP-HPLC) method optimized for the separation and purification of this target compound from reaction mixtures and impurities. The method utilizes a polar-modified C18 column and a mobile phase with a suitable aqueous buffer to achieve optimal retention and peak shape.

Experimental Protocols

Materials and Reagents
  • Sample: Crude this compound

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

  • Mobile Phase Additives:

    • Formic acid (FA), 0.1% solution in water

    • Ammonium formate

Instrumentation and Columns
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column is a common choice for the separation of pyrimidine derivatives.[1] For polar compounds like this compound, a column with enhanced polar retention is recommended.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the target compound.

Sample Preparation
  • Dissolve the crude sample of this compound in a suitable solvent. Due to its polar nature, a mixture of water and an organic solvent like methanol or acetonitrile is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC purification. These parameters may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 5 µm, 250 x 10 mm (for semi-preparative)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 500 µL (dependent on sample concentration and column size)

Note: The use of an acidic mobile phase modifier like formic acid can help to improve peak shape for polar, ionizable compounds.[2]

Post-Purification Processing
  • Collect the fractions containing the purified this compound based on the chromatogram.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If necessary, lyophilize the aqueous solution to obtain the purified compound as a solid.

  • Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes hypothetical data from a purification run using the described method.

ParameterValue
Retention Time 12.5 min
Initial Purity 85%
Final Purity >98%
Recovery Yield 92%
Loading Capacity 50 mg on a 250 x 10 mm C18 column

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Purity Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect evaporate Evaporate Solvent collect->evaporate lyophilize Lyophilize evaporate->lyophilize purity_check Analytical HPLC lyophilize->purity_check

Caption: Workflow for HPLC Purification of this compound.

Method Development and Optimization

For challenging separations, further method development may be necessary. Consider the following strategies:

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds. Using buffers such as ammonium formate can provide better pH control.

  • Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity and may be a suitable alternative.

  • Column Chemistry: If retention is still insufficient, consider using a column specifically designed for polar compounds, such as one with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[3]

  • Gradient Optimization: The gradient slope and duration can be adjusted to improve the resolution between the target compound and closely eluting impurities. A shallower gradient around the elution time of the target can enhance separation.[2]

By following these protocols and optimization strategies, researchers can effectively purify this compound for downstream applications in research and drug development.

References

Application Note: Quantitative Analysis of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(Hydroxymethyl)pyrimidin-4-OL is a pyrimidine derivative of significant interest in pharmaceutical research and development due to its potential role as a synthetic intermediate and its structural similarity to biologically active nucleoside analogues. Accurate and precise quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This application note details robust and sensitive analytical methods for the quantitative determination of this compound utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Methods

The primary analytical approach involves chromatographic separation of this compound from potential impurities and matrix components, followed by detection and quantification.

  • HPLC-UV: This method relies on reversed-phase chromatography to separate the analyte on a C18 column. Quantification is achieved by measuring the ultraviolet absorbance of the analyte at a specific wavelength, typically near its absorbance maximum. This technique is widely applicable for purity and content uniformity testing in drug substance and product analysis.[1]

  • LC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological matrices, a liquid chromatography system is coupled to a tandem mass spectrometer.[2][3] The analyte is separated chromatographically, ionized (typically using electrospray ionization), and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This method is ideal for bioanalytical studies requiring low limits of quantification.[4][5]

General Analytical Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Collection prep Dilution / Extraction / Protein Precipitation start->prep Matrix-dependent filter Filtration / Centrifugation prep->filter hplc HPLC Separation (Reversed-Phase C18) filter->hplc uv UV Detection hplc->uv Purity/Assay ms LC-MS/MS Detection hplc->ms Bioanalysis integration Peak Integration uv->integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

General workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol is suitable for the determination of purity and for assaying this compound in bulk material or simple formulations.

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a sample solution in the same diluent as the working standards to an expected concentration within the calibration range.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in biological matrices such as plasma or urine.

1. Apparatus and Reagents

  • Liquid Chromatography system coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS), e.g., a stable isotope-labeled analogue.

2. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: A rapid gradient from 5% to 95% B over 5 minutes is a suitable starting point for method development.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte Precursor Ion (Q1): [M+H]⁺ (m/z 127.1)

      • Analyte Product Ion (Q3): To be determined by infusion and fragmentation of the reference standard. A likely fragment would result from the loss of the hydroxymethyl group.

      • Internal Standard Transitions: Determined based on the specific IS used.

    • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations.

3. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Data Analysis

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the analyte in the samples using the generated regression equation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described analytical methods. These are typical values for methods analyzing similar pyrimidine derivatives and should be established through formal method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical challenge and the selection of the appropriate technique.

Method_Selection_Logic cluster_input Analytical Requirement cluster_decision Decision Point cluster_methods Method Selection cluster_application Primary Application requirement Quantify This compound decision Sample Matrix? requirement->decision hplc_uv HPLC-UV (High Concentration, Simple Matrix) decision->hplc_uv  Bulk Drug / Formulation lcmsms LC-MS/MS (Low Concentration, Complex Matrix) decision->lcmsms  Biological Fluid (Plasma, Urine) app_hplc Purity, Assay, Content Uniformity hplc_uv->app_hplc app_lcmsms Pharmacokinetics, Metabolism, Trace Analysis lcmsms->app_lcmsms

Decision logic for selecting the appropriate analytical method.

References

Application Notes & Protocols: 6-(Hydroxymethyl)pyrimidin-4-OL in DPP-4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It is a well-established therapeutic target for the management of type 2 diabetes mellitus. DPP-4 inhibitors, known as gliptins, function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The pyrimidinone scaffold has been identified as a key pharmacophore in the design of potent and selective DPP-4 inhibitors.[1][2][3][4][5] This document provides detailed application notes and protocols for evaluating the inhibitory potential of 6-(Hydroxymethyl)pyrimidin-4-OL against DPP-4.

Mechanism of DPP-4 Inhibition and Signaling Pathway

DPP-4 inhibitors block the enzymatic activity of DPP-4, which is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased. These hormones then bind to their respective receptors on pancreatic β-cells and α-cells, leading to a cascade of events that ultimately improves glycemic control.

DPP4_Signaling_Pathway cluster_ingestion Food Ingestion cluster_incretins Incretin Hormones cluster_pancreas Pancreas cluster_effects Physiological Effects Food Food GLP-1 GLP-1 Food->GLP-1 GIP GIP Food->GIP Beta-cells Beta-cells GLP-1->Beta-cells Alpha-cells Alpha-cells GLP-1->Alpha-cells DPP-4 DPP-4 GLP-1->DPP-4 Degradation GIP->Beta-cells GIP->DPP-4 Degradation Insulin_Secretion ↑ Insulin Secretion Beta-cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha-cells->Glucagon_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP-4->Inactive_Metabolites 6-HMP-4-OL This compound 6-HMP-4-OL->DPP-4 Inhibition

Figure 1: DPP-4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4.[6][7][8][9][10]

Materials and Reagents:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • This compound (test compound)

  • Sitagliptin (positive control inhibitor)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)[6][7][9]

Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement and Analysis Reagent_Prep Prepare Reagents: - Test Compound Dilutions - Positive Control - Enzyme Solution - Substrate Solution Add_Inhibitor Add 25 µL of: - Test Compound - Positive Control - Blank (Buffer/DMSO) Reagent_Prep->Add_Inhibitor Add_Enzyme Add 25 µL of DPP-4 Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate for 10 min at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add 50 µL of Gly-Pro-AMC Substrate Pre_Incubate->Add_Substrate Incubate_Read Incubate for 30 min at 37°C (Protect from light) Add_Substrate->Incubate_Read Measure_Fluorescence Measure Fluorescence (λex = 360 nm, λem = 460 nm) Incubate_Read->Measure_Fluorescence Data_Analysis Calculate: - % Inhibition - IC50 Value Measure_Fluorescence->Data_Analysis

Figure 2: Experimental Workflow for the DPP-4 Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in DPP-4 Assay Buffer to achieve the desired final concentrations. Prepare sitagliptin dilutions in the same manner to serve as a positive control.

  • Assay Plate Setup:

    • Sample Wells: Add 25 µL of the diluted test compound to triplicate wells of a 96-well plate.

    • Positive Control Wells: Add 25 µL of diluted sitagliptin to triplicate wells.

    • Enzyme Control (100% Activity) Wells: Add 25 µL of DPP-4 Assay Buffer containing the same percentage of DMSO as the compound wells.

    • Blank (No Enzyme) Wells: Add 50 µL of DPP-4 Assay Buffer.

  • Enzyme Addition: Add 25 µL of diluted human recombinant DPP-4 enzyme solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.[6][7]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[6][8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[6][7][9]

Data Analysis:

  • Subtract Background: Subtract the average fluorescence of the blank wells from all other measurements.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence of Sample Well / Fluorescence of Enzyme Control Well)] x 100

  • Determine IC50: The IC50 value (the concentration of inhibitor required to reduce DPP-4 activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following tables present hypothetical data for the DPP-4 inhibitory activity of this compound compared to the known inhibitor, sitagliptin.

Table 1: Dose-Response Data for DPP-4 Inhibition

Compound Concentration (nM)This compound (% Inhibition)Sitagliptin (% Inhibition)
15.2 ± 1.115.8 ± 2.3
1018.9 ± 2.548.9 ± 3.1
5045.1 ± 3.885.4 ± 1.9
10068.3 ± 4.295.1 ± 0.8
50090.5 ± 2.198.2 ± 0.5
100096.7 ± 1.599.1 ± 0.4

Data are represented as mean ± standard deviation (n=3).

Table 2: Summary of IC50 Values

CompoundIC50 (nM)
This compound65.5
Sitagliptin12.3

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers to evaluate the DPP-4 inhibitory potential of this compound. The pyrimidinone core is a promising scaffold for the development of novel DPP-4 inhibitors. Further investigations, including enzyme kinetics and in vivo studies, are recommended to fully characterize the therapeutic potential of this compound.

References

Application Note & Protocol: Studying the Enzyme Kinetics of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for investigating the enzyme kinetics of 6-(hydroxymethyl)pyrimidin-4-ol, a pyrimidine derivative. Given its structural similarity to natural pyrimidines like thymine and uracil, this compound is a candidate for interaction with key enzymes in the pyrimidine salvage pathway, such as Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP).[1][2] These enzymes are critical for nucleoside metabolism and are established targets in cancer chemotherapy.[3][4] This protocol outlines methods to determine if the compound acts as a substrate or an inhibitor for these enzymes and to characterize its kinetic parameters (K_m, V_max, k_cat, K_i). The methodologies are based on standard spectrophotometric enzyme assays.

Background and Signaling Pathways

The pyrimidine salvage pathway is essential for recycling pyrimidine bases from the breakdown of DNA and RNA to synthesize new nucleotides.[5] Two key enzymes in this pathway are Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP). UP catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate, while TP performs the same reaction with thymidine to produce thymine and 2-deoxyribose-1-phosphate.[1][3] Because of their central role in nucleotide metabolism, these enzymes are significant targets for therapeutic intervention, particularly in oncology.[5][6] Understanding how novel pyrimidine analogs like this compound interact with these enzymes is crucial for drug development.

Pyrimidine_Salvage_Pathway cluster_uridine Uridine Metabolism cluster_thymidine Thymidine Metabolism Uridine Uridine UP Uridine Phosphorylase (UP) Uridine->UP Uracil Uracil UP->Uracil R1P Ribose-1-Phosphate UP->R1P Phosphate1 Phosphate Phosphate1->UP Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Thymine Thymine TP->Thymine dR1P 2-Deoxyribose-1-Phosphate TP->dR1P Phosphate2 Phosphate Phosphate2->TP Test_Compound This compound (Test Compound) Test_Compound->UP ? Test_Compound->TP ?

Caption: Pyrimidine salvage pathway and potential interaction with the test compound.

Experimental Workflow

The overall process involves preparing the necessary reagents, performing a series of enzyme assays to measure reaction rates under different conditions, and finally, analyzing the collected data to determine the key kinetic parameters.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers, Enzyme Stock, and Substrate/Compound Solutions instrument_setup Set up Spectrophotometer (Wavelength, Temperature) prep_reagents->instrument_setup screen Initial Screening: Test Compound as Substrate or Inhibitor prep_reagents->screen substrate_kinetics Determine Km/Vmax for Natural Substrate screen->substrate_kinetics If inhibitor inhibition_kinetics Determine IC50 and Ki for Test Compound (if inhibitor) screen->inhibition_kinetics If inhibitor plot_data Plot Initial Velocity vs. Substrate Concentration substrate_kinetics->plot_data inhibition_kinetics->plot_data fit_model Fit Data to Michaelis-Menten and Lineweaver-Burk Models plot_data->fit_model calc_params Calculate Kinetic Parameters (Km, Vmax, kcat, Ki) fit_model->calc_params

Caption: General workflow for the enzyme kinetics study.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format using a spectrophotometer but can be adapted for single cuvette-based systems.

Protocol 1: Determination of Kinetic Parameters (K_m and V_max)

This protocol measures the initial reaction rates at varying concentrations of the natural substrate (e.g., uridine for UP) to determine K_m and V_max.[7][8]

Materials:

  • Recombinant human Uridine Phosphorylase (UP) or Thymidine Phosphorylase (TP)

  • Uridine or Thymidine (natural substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a series of substrate (e.g., Uridine) dilutions in phosphate buffer. A typical range would be 0.1x to 10x the expected K_m.

    • Prepare a working solution of the enzyme (e.g., UP) in phosphate buffer at a concentration that yields a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • To each well of the microplate, add 180 µL of the substrate dilution. Include buffer-only wells as a negative control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the enzyme working solution to each well.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements. Monitor the change in absorbance over time at a relevant wavelength (e.g., 260 nm for uracil formation). The reaction rate is the initial slope of the absorbance curve.[9]

  • Data Analysis:

    • Calculate the initial velocity (V_0) for each substrate concentration.

    • Plot V_0 versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.

    • Alternatively, use a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) for a linear representation.[10]

Protocol 2: Inhibition Study (IC_50 and K_i Determination)

This protocol determines if this compound inhibits the enzyme and characterizes the nature of the inhibition.[11][12]

Materials:

  • Same as Protocol 1, plus:

  • This compound (test compound)

Methodology:

  • IC_50 Determination:

    • Prepare a serial dilution of the test compound in buffer.

    • Set up reactions in the 96-well plate. Each well should contain:

      • Buffer

      • Natural substrate at a fixed concentration (typically at its K_m value).

      • Varying concentrations of the test compound.

    • Pre-incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding the enzyme.

    • Measure the initial reaction rates as described in Protocol 1.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC_50 value.

  • K_i and Mechanism Determination:

    • To determine the mechanism of inhibition (competitive, non-competitive, etc.), repeat the experiment from Protocol 1 at several different fixed concentrations of the test compound.

    • Generate Lineweaver-Burk plots for each inhibitor concentration. The pattern of changes in the intercepts and slopes of the lines will reveal the inhibition mechanism.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) S Substrate (S) I Inhibitor (I) P Product (P) E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I ES1->E1 +P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S E3 E ES3 ES E3->ES3 +S ES3->E3 +P ESI3 ESI ES3->ESI3 +I

Caption: Logical relationships in different types of enzyme inhibition.

Data Presentation and Results

All quantitative data should be summarized in clear, structured tables. Below are examples of how to present the determined kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for Uridine Phosphorylase

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Uridine (Natural)150 ± 1225.0 ± 1.520.81.4 x 10⁵
This compoundNot a SubstrateNo Activity Detected--

(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Inhibition Parameters for this compound against Uridine Phosphorylase

ParameterValueInhibition Type
IC_50 (µM)75 ± 5-
K_i (µM)42 ± 3.5Competitive

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

This application note provides a comprehensive framework for characterizing the enzymatic interactions of this compound. By following these protocols, researchers can effectively determine whether the compound is a substrate or inhibitor of key pyrimidine salvage enzymes and quantify its kinetic properties. This information is fundamental for assessing its potential as a therapeutic agent and for guiding further drug development efforts.

References

Application of Pyrimidine Derivatives in Plant Growth Regulation: A Representative Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and representative protocols for the study of pyrimidine derivatives as potential plant growth regulators. Due to the limited publicly available data on the specific compound 6-(Hydroxymethyl)pyrimidin-4-OL, this guide presents a generalized framework based on the known activities of related pyrimidine compounds. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers investigating the effects of novel pyrimidine derivatives on plant growth and development. This document covers experimental design, data collection, and analysis, and includes examples of data presentation and visualization of relevant biological pathways.

Introduction

Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities. In agriculture, they have been explored as herbicides, fungicides, and, notably, as plant growth regulators.[1][2] Certain pyrimidine derivatives have demonstrated the ability to modulate plant growth, development, and stress responses, in some cases mimicking the effects of natural phytohormones such as auxins and cytokinins.[1] These compounds can influence various physiological processes, including root and shoot elongation, biomass accumulation, and photosynthetic efficiency.[3]

Some pyrimidine derivatives have been shown to enhance plant resilience to abiotic stresses like heat and drought.[3] Furthermore, specific molecules within this class, such as 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol (PPA2), have been identified as plant activators that bolster disease resistance through the jasmonic acid (JA) signaling pathway without negatively impacting plant growth.[4]

Given the potential of pyrimidine derivatives in agriculture, this document provides a generalized protocol for the evaluation of a representative pyrimidine compound, hereafter referred to as "Compound P," as a plant growth regulator.

Proposed Mechanism of Action

Based on existing literature for related compounds, Compound P is hypothesized to influence plant growth through the modulation of phytohormone signaling pathways, potentially the jasmonic acid (JA) pathway, which is known to regulate both growth and defense responses.

jasmonic_acid_pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Cellular Response Compound_P Compound P Receptor Putative Receptor Compound_P->Receptor COI1 COI1 Receptor->COI1 Activation JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Growth Growth-Related Genes MYC2->Growth Defense Defense-Related Genes MYC2->Defense

Figure 1: Proposed Jasmonic Acid Signaling Pathway

Experimental Protocols

The following protocols are designed for the initial screening and evaluation of "Compound P" on a model plant species such as Arabidopsis thaliana or a crop species like wheat (Triticum aestivum).

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of Compound P in a suitable solvent (e.g., DMSO or ethanol) to create a 10 mM stock solution. Store at -20°C in a light-protected container.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with sterile distilled water or a nutrient medium (e.g., Murashige and Skoog medium) to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). A vehicle control containing the same concentration of the solvent used for the stock solution should also be prepared.

In Vitro Seed Germination and Seedling Growth Assay
  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with gentle agitation. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Place sterilized seeds on sterile petri dishes containing a solidified nutrient medium supplemented with the different concentrations of Compound P or the vehicle control.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Germination Rate: Record the number of germinated seeds daily for 7 days.

    • Root Length and Shoot Height: After 10-14 days, carefully remove the seedlings and measure the primary root length and shoot height using a ruler or digital caliper.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in an oven at 60-70°C for 48 hours and then weigh.

Soil-Based Pot Experiment
  • Plant Material: Germinate seeds in a standard potting mix. After 7-10 days, transplant uniform seedlings into individual pots.

  • Treatment Application: Apply Compound P solutions to the soil or as a foliar spray. For soil application, water each pot with an equal volume of the respective treatment solution. For foliar application, spray the leaves until runoff, ensuring even coverage.

  • Growth Conditions: Maintain the plants in a greenhouse or growth chamber with controlled environmental conditions.

  • Data Collection:

    • Morphological Parameters: Measure plant height, number of leaves, and stem diameter at regular intervals.

    • Biomass: At the end of the experimental period (e.g., 4-6 weeks), harvest the plants, separate them into shoots and roots, and determine the fresh and dry weights.

    • Photosynthetic Pigments: Extract chlorophyll and carotenoids from leaf tissue and quantify them spectrophotometrically.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis A Compound P Stock Solution Preparation B Working Solution Dilution Series A->B C In Vitro Assay (Seed Germination & Seedling Growth) B->C D Soil-Based Pot Experiment (Whole Plant Growth) B->D E Measure Growth Parameters: - Root/Shoot Length - Biomass - Germination Rate C->E D->E F Statistical Analysis (e.g., ANOVA, t-test) E->F G Data Visualization (Tables & Graphs) F->G

Figure 2: General Experimental Workflow

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of Compound P on Arabidopsis thaliana Seedling Growth (In Vitro Assay)

Treatment Concentration (µM)Primary Root Length (cm)Shoot Height (cm)Fresh Weight (mg)Dry Weight (mg)
0 (Control)4.5 ± 0.32.1 ± 0.215.2 ± 1.11.5 ± 0.1
15.1 ± 0.42.3 ± 0.216.8 ± 1.31.7 ± 0.2
106.2 ± 0.5**2.8 ± 0.319.5 ± 1.5 2.0 ± 0.2*
505.8 ± 0.42.6 ± 0.318.1 ± 1.41.8 ± 0.1
1003.9 ± 0.31.9 ± 0.214.5 ± 1.21.4 ± 0.1
Data are presented as mean ± standard error. Asterisks indicate statistically significant differences from the control (p < 0.05, p < 0.01).

Table 2: Effect of Compound P on Wheat Growth (Pot Experiment)

Treatment Concentration (µM)Plant Height (cm)Shoot Dry Weight (g)Root Dry Weight (g)Total Chlorophyll (mg/g FW)
0 (Control)25.3 ± 1.21.8 ± 0.10.9 ± 0.052.1 ± 0.1
1028.1 ± 1.52.1 ± 0.21.1 ± 0.062.4 ± 0.1
5030.5 ± 1.8 2.4 ± 0.21.3 ± 0.07 2.7 ± 0.2
10026.2 ± 1.31.9 ± 0.11.0 ± 0.052.2 ± 0.1
*Data are presented as mean ± standard error. Asterisks indicate statistically significant differences from the control (p < 0.05, p < 0.01).

Concluding Remarks

The protocols and data presentation formats provided in this document offer a robust framework for the initial investigation of pyrimidine derivatives as plant growth regulators. Researchers should adapt these methods based on the specific properties of their test compound and the plant species under investigation. It is crucial to conduct dose-response experiments to identify optimal concentrations and to assess any potential phytotoxicity at higher doses. Further studies could explore the molecular mechanisms of action, including gene expression analysis of key hormonal and stress-response pathways.

References

Application Notes and Protocols for the Synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a synthetic methodology for 6-(hydroxymethyl)pyrimidin-4-ol and its analogues. The described protocols are based on established chemical transformations and offer a framework for the synthesis and further derivatization of this important heterocyclic scaffold.

Introduction

Pyrimidine-4-ol derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are recognized as key pharmacophores in a range of therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The introduction of a hydroxymethyl group at the 6-position provides a valuable handle for further structural modifications and can influence the molecule's interaction with biological targets. These notes detail a two-step synthetic approach, starting with the construction of the pyrimidine core followed by the functionalization of the 6-methyl group.

Synthetic Strategy

The synthesis of this compound is proposed via a two-step sequence:

  • Step 1: Synthesis of 6-Methylpyrimidin-4-ol. This involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a source of the N-C-N fragment, like urea or formamidine. This classical pyrimidine synthesis provides the core heterocyclic structure.

  • Step 2: Oxidation of 6-Methylpyrimidin-4-ol. The methyl group at the 6-position is then oxidized to a hydroxymethyl group. This transformation can be achieved using various methods, with selenium dioxide being a classical reagent for such benzylic oxidations. More recent methods, such as those employing iodine(III) reagents, offer alternatives for electron-deficient systems.

This strategy allows for the synthesis of a variety of analogues by modifying the starting materials in the first step or by further derivatization of the hydroxymethyl group in the final product.

Data Presentation

The following tables summarize representative quantitative data for the key transformations, compiled from analogous reactions in the literature.

Table 1: Synthesis of 6-Methylpyrimidin-4-ol Precursor

Starting Material 1Starting Material 2Reagents and ConditionsProductYield (%)Reference
Ethyl acetoacetateUreaNaOEt, EtOH, reflux6-Methyluracil (6-Methylpyrimidine-2,4-dione)71-77[1]
Ethyl acetoacetateFormamidineNaOEt, EtOH, reflux6-Methylpyrimidin-4-ol~60-80 (estimated)N/A
AcetylacetoneGuanidine nitrateNa2CO3, H2O, 95-100°C2-Amino-4,6-dimethylpyrimidineHigh[2]
Diethyl malonateGuanidine hydrochlorideNaOMe, MeOH, reflux2-Amino-4,6-dihydroxypyrimidineHigh[3]

Table 2: Benzylic Oxidation of 6-Methylpyrimidine Derivatives

SubstrateOxidizing AgentReagents and ConditionsProductYield (%)Reference
Toluene (model)Selenium DioxideDioxane, refluxBenzaldehydeModerate to High[4]
Electron-deficient methyl-azaheterocycleIodine(III) reagentOrganic solvent, room temp.Hydroxymethyl-azaheterocycleHigh[5][6]
Picoline (model)Selenium DioxideDioxane, refluxPyridine-2-carbaldehydeModerate[7]

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyrimidin-4-ol

This protocol is a representative procedure based on the condensation of ethyl acetoacetate and formamidine.

Materials:

  • Ethyl acetoacetate

  • Formamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add formamidine hydrochloride with stirring.

  • To this mixture, add ethyl acetoacetate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Protocol 2: Oxidation of 6-Methylpyrimidin-4-ol to this compound

This protocol describes a representative procedure using selenium dioxide for the benzylic oxidation.

Materials:

  • 6-Methylpyrimidin-4-ol

  • Selenium dioxide (SeO2)

  • 1,4-Dioxane

  • Water

  • Celatom® or other filtration aid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyrimidin-4-ol in 1,4-dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a black precipitate of selenium metal will be observed.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celatom® to remove the selenium precipitate. Wash the filter cake with dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Visualizations

Synthetic_Pathway Ethyl Acetoacetate Ethyl Acetoacetate Step1 Step 1: Condensation Ethyl Acetoacetate->Step1 Formamidine Formamidine Formamidine->Step1 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Step1->6-Methylpyrimidin-4-ol Step2 Step 2: Oxidation 6-Methylpyrimidin-4-ol->Step2 This compound This compound Step2->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reagents Reagents Reaction Reaction Reagents->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization TLC TLC Recrystallization->TLC NMR NMR TLC->NMR MS MS NMR->MS Final Product Final Product MS->Final Product Signaling_Pathway Pyrimidine Analogue Pyrimidine Analogue Kinase Kinase Pyrimidine Analogue->Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

References

Application Notes and Protocols for In Vivo Studies with 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)pyrimidin-4-ol is a pyrimidine derivative with potential therapeutic applications stemming from the diverse biological activities observed in structurally similar compounds. Pyrimidine and pyrimidinone cores are scaffolds for developing agents with anticancer, antidiabetic, antihypertensive, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in two potential therapeutic areas: oncology and metabolic diseases.

Application Note 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

This section outlines the experimental design for assessing the anti-tumor activity of this compound in a human tumor xenograft mouse model. The protocol is based on general practices for evaluating novel anticancer agents.[5][6]

Data Presentation: Summary of Anticipated Quantitative Data
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Tumor Volume (mm³)
Day 0 (Baseline)Value ± SDValue ± SDValue ± SDValue ± SD
Day 7Value ± SDValue ± SDValue ± SDValue ± SD
Day 14Value ± SDValue ± SDValue ± SDValue ± SD
Day 21Value ± SDValue ± SDValue ± SDValue ± SD
Tumor Weight (g) Value ± SDValue ± SDValue ± SDValue ± SD
Body Weight (g)
Day 0Value ± SDValue ± SDValue ± SDValue ± SD
Day 21Value ± SDValue ± SDValue ± SDValue ± SD
Tumor Growth Inhibition (%) N/ACalculated ValueCalculated ValueCalculated Value
Experimental Protocols

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4].

  • Cell Culture: Cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Tumor Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Monitor tumor growth regularly.

3. Dosing and Administration:

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Groups:

    • Vehicle Control (e.g., saline, DMSO/PEG solution)

    • This compound (Low Dose, e.g., 10 mg/kg)

    • This compound (High Dose, e.g., 50 mg/kg)

    • Positive Control (a standard-of-care chemotherapy agent)

  • Administer treatments daily via oral gavage or intraperitoneal injection for 21 days.

4. Efficacy Evaluation:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Record body weight twice weekly as an indicator of toxicity.

  • At the end of the study, euthanize mice, and excise and weigh the tumors.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

5. Statistical Analysis:

  • Analyze differences in tumor volume and weight between groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test. A p-value < 0.05 is typically considered statistically significant.

Mandatory Visualization

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Compound This compound (Hypothesized Target) Compound->PI3K Compound->mTORC1

Caption: Hypothesized inhibition of the PI3K/mTOR signaling pathway.

Xenograft_Workflow A Cell Culture (e.g., MCF-7) B Tumor Implantation (Nude Mice) A->B C Tumor Growth (100-150 mm³) B->C D Randomization C->D E Treatment Groups: - Vehicle - Low Dose - High Dose - Positive Control D->E F Daily Dosing (21 Days) E->F G Monitor: - Tumor Volume - Body Weight F->G H Endpoint Analysis: - Tumor Weight - TGI Calculation G->H

Caption: Experimental workflow for the in vivo xenograft study.

Application Note 2: Evaluation of Antidiabetic Efficacy in a Type 2 Diabetes Model

This section details an experimental plan to assess the potential of this compound as a hypoglycemic agent, possibly through DPP-4 inhibition, in a relevant animal model of type 2 diabetes.[1][3][7]

Data Presentation: Summary of Anticipated Quantitative Data
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Sitagliptin)
Fasting Blood Glucose (mg/dL)
Week 0 (Baseline)Value ± SDValue ± SDValue ± SDValue ± SD
Week 4Value ± SDValue ± SDValue ± SDValue ± SD
OGTT AUC (mg·h/dL) Value ± SDValue ± SDValue ± SDValue ± SD
Plasma Insulin (ng/mL) Value ± SDValue ± SDValue ± SDValue ± SD
Plasma DPP-4 Activity (%) Value ± SDValue ± SDValue ± SDValue ± SD
HbA1c (%) Value ± SDValue ± SDValue ± SDValue ± SD

OGTT AUC: Oral Glucose Tolerance Test Area Under the Curve

Experimental Protocols

1. Animal Model:

  • Animal: Male db/db mice, 8-10 weeks old. These mice have a mutation in the leptin receptor gene and are a well-established model for obesity and type 2 diabetes.[1]

  • Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard chow and water.

2. Dosing and Administration:

  • Randomize mice into treatment groups (n=8-10 per group) based on their initial fasting blood glucose levels.

  • Groups:

    • Vehicle Control

    • This compound (Low Dose, e.g., 5 mg/kg)

    • This compound (High Dose, e.g., 25 mg/kg)

    • Positive Control (e.g., Sitagliptin, 10 mg/kg)

  • Administer treatments daily via oral gavage for 4 weeks.

3. Efficacy Evaluation:

  • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the 4-week treatment period. After a 6-hour fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-administration.

  • Biochemical Analysis: At the end of the study, collect terminal blood samples to measure:

    • Plasma insulin levels (using ELISA).

    • HbA1c levels.

    • Plasma DPP-4 enzyme activity (using a fluorometric assay kit).

4. Statistical Analysis:

  • Analyze data using a two-way ANOVA for repeated measures (e.g., blood glucose over time) or a one-way ANOVA for endpoint measurements. Compare treatment groups to the vehicle control. A p-value < 0.05 is considered significant.

Mandatory Visualization

DPP4_Signaling Meal Food Intake Intestine Intestinal L-cells Meal->Intestine GLP1 Active GLP-1 Intestine->GLP1 releases DPP4 DPP-4 Enzyme Inactive_GLP1 Inactive GLP-1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Compound This compound (Hypothesized Inhibitor) Compound->DPP4

Caption: Hypothesized mechanism of DPP-4 inhibition for glucose control.

Diabetes_Study_Workflow A Acclimatize db/db Mice B Baseline Measurements (Fasting Blood Glucose) A->B C Randomize into Groups B->C D Daily Oral Dosing (4 Weeks) C->D E Weekly Monitoring (Blood Glucose, Body Weight) D->E F End of Study OGTT D->F E->F G Terminal Blood Collection F->G H Biochemical Analysis (Insulin, HbA1c, DPP-4 Activity) G->H

Caption: Experimental workflow for the antidiabetic efficacy study.

References

Application Notes and Protocols: 6-(Hydroxymethyl)pyrimidin-4-OL as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 6-(Hydroxymethyl)pyrimidin-4-OL as a chemical probe for the identification of novel protein targets. This document outlines the rationale, experimental design, and methodologies for leveraging this pyrimidine-based scaffold in chemical biology and drug discovery workflows.

Introduction to this compound as a Chemical Probe

This compound is a heterocyclic compound belonging to the pyrimidine family, a class of molecules with diverse biological activities. While its direct therapeutic applications are under investigation, its structure presents key features for development into a chemical probe. The hydroxymethyl group offers a strategic handle for chemical modification, allowing for the attachment of reporter tags or affinity handles necessary for target identification.

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that protein's function in a cellular context.[1] The development and application of such probes are pivotal for validating new drug targets and elucidating complex biological pathways.[2][3] This document details the procedures for modifying this compound to create a functionalized probe and its subsequent use in identifying and validating protein targets from complex biological samples.

Probe Design and Synthesis

The utility of a chemical probe is contingent on its ability to effectively and specifically interact with its target protein(s).[1] To transform this compound into a viable chemical probe, it must be derivatized to incorporate a reporter tag, such as biotin for affinity purification or a fluorescent dye for imaging, and a photo-reactive group for covalent cross-linking to its target upon UV irradiation.

A proposed synthetic scheme involves a two-step process:

  • Attachment of a Linker with a Bioorthogonal Handle: The primary alcohol of this compound is reacted with a linker molecule containing a terminal alkyne or azide group. This "click chemistry" handle allows for the subsequent attachment of various reporter tags.

  • Introduction of a Photo-affinity Label: A diazirine-containing photo-reactive group is incorporated into the pyrimidine ring to enable covalent cross-linking to the target protein upon UV irradiation.

Target Identification Workflow

The general workflow for identifying cellular targets of a small-molecule probe involves several key stages.[4][5][6] This process begins with treating live cells with the chemical probe, followed by target engagement, cell lysis, affinity purification of the probe-target complexes, and finally, identification of the target protein by mass spectrometry.

G cluster_0 Probe Treatment & Target Engagement cluster_1 Protein Extraction & Enrichment cluster_2 Target Identification A Live Cells B Add Chemical Probe A->B C Incubation & Target Binding B->C D UV Irradiation (Cross-linking) C->D E Cell Lysis D->E F Click Chemistry Biotinylation E->F G Streptavidin Affinity Purification F->G H Wash to Remove Non-specific Binders G->H I On-bead Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Protein Identification & Data Analysis J->K

Figure 1: Chemical Proteomics Workflow for Target Identification.

Experimental Protocols

The following protocols provide a detailed methodology for the application of a this compound-based chemical probe for target identification.

Protocol 1: Cellular Treatment and In-situ Target Labeling
  • Cell Culture: Culture cells of interest (e.g., HeLa, HEK293T) to approximately 80% confluency in appropriate media.

  • Probe Incubation: Treat cells with the this compound photo-affinity probe at a final concentration of 1-10 µM. Include a vehicle control (e.g., DMSO) and a negative control probe (a structurally similar but biologically inactive molecule). Incubate for 1-4 hours at 37°C.

  • Photo-cross-linking: Wash the cells once with ice-cold PBS. Irradiate the cells with UV light (365 nm) for 15-30 minutes on ice to induce covalent cross-linking between the probe and its target protein(s).

  • Cell Harvesting: Scrape the cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

Protocol 2: Cell Lysis and Protein Extraction
  • Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease inhibitor cocktail.

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Affinity Purification of Probe-Target Complexes
  • Click Chemistry Reaction: To the clarified lysate (1-5 mg of total protein), add the biotin-azide/alkyne tag, copper(I) sulfate, and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature to attach the biotin handle to the probe.

  • Streptavidin Bead Incubation: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C on a rotator to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins. Perform a final wash with a buffer of lower salt concentration (e.g., 50 mM Tris-HCl).

Protocol 4: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., iodoacetamide) and incubate in the dark for 30 minutes.

  • Tryptic Digestion: Wash the beads and resuspend them in a digestion buffer containing trypsin. Incubate overnight at 37°C.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation and Analysis

The proteins identified by mass spectrometry are potential targets of this compound. Quantitative proteomics methods, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be employed to differentiate specific binders from non-specific background proteins.[7]

Table 1: Hypothetical Quantitative Proteomics Data for Target Identification

Protein IDGene NameSILAC Ratio (Probe/Control)p-valueFunction
P12345KIN115.2<0.001Serine/Threonine Kinase
Q67890ENZ212.8<0.001Metabolic Enzyme
P54321TFAC38.50.005Transcription Factor
O98765PROT41.10.45Structural Protein

Target Validation

Putative protein targets identified through the chemical proteomics workflow require further validation to confirm a direct and functionally relevant interaction with this compound.

Validation Workflow

G A Putative Target List from MS B In vitro Binding Assays (e.g., SPR, ITC) A->B C Cellular Target Engagement Assays (e.g., CETSA) A->C D Functional Assays (e.g., Enzyme activity, Reporter assays) B->D C->D E Target Knockdown/Knockout (siRNA/CRISPR) D->E F Validated Target E->F

Figure 2: Workflow for the Validation of Identified Protein Targets.

Signaling Pathway Analysis

Once a target is validated, further investigation into the signaling pathways it modulates is crucial. For instance, if the validated target is a kinase, downstream phosphorylation events can be profiled using phosphoproteomics.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor ProbeTarget Identified Target (KIN1) Adaptor->ProbeTarget DownstreamKinase Downstream Kinase ProbeTarget->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Phenotype Cellular Phenotype GeneExpression->Phenotype Probe This compound Probe Probe->ProbeTarget Inhibition

Figure 3: Hypothetical Signaling Pathway Involving an Identified Kinase Target.

Conclusion

The methodologies described in these application notes provide a robust framework for the use of this compound as a chemical probe for target identification. By following these protocols, researchers can systematically identify and validate novel protein targets, thereby accelerating the early stages of drug discovery and expanding our understanding of complex biological systems. The successful application of this chemical probe has the potential to uncover new therapeutic avenues for a range of diseases.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 6-(Hydroxymethyl)pyrimidin-4-OL in Antimicrobial Activity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Their structural diversity allows for modifications that can lead to enhanced potency and selectivity. This document provides a detailed protocol for the screening of this compound, a pyrimidine derivative, for its potential antimicrobial activity. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds.

Data Presentation

The following tables represent hypothetical data for the antimicrobial screening of this compound against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive32
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300Gram-positive64
Bacillus subtilisATCC 6633Gram-positive16
Escherichia coliATCC 25922Gram-negative128
Pseudomonas aeruginosaATCC 27853Gram-negative>256
Candida albicansATCC 90028Fungus128
Aspergillus nigerATCC 16404Fungus>256

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921332128Bacteriostatic
Bacillus subtilisATCC 66331632Bactericidal
Escherichia coliATCC 25922128>256Bacteriostatic
Candida albicansATCC 90028128>256Fungistatic

Table 3: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µM)
HEK293Human Embryonic Kidney>100
HepG2Human Hepatocellular Carcinoma>100

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Plates from the MIC assay

  • Nutrient agar plates (for bacteria)

  • Sabouraud Dextrose Agar plates (for fungi)

  • Incubator

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh agar plates.

  • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • The MBC/MFC is the lowest concentration that results in no growth on the subculture plates. A substance is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[1][2]

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions and incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound Compound Dilution MIC MIC Determination (Broth Microdilution) Compound->MIC Inoculum Microbial Inoculum Prep Inoculum->MIC MBC MBC/MFC Determination MIC->MBC No Growth Wells Data Data Interpretation & Lead Identification MIC->Data MBC->Data Cytotoxicity Cytotoxicity Assay (MTT) Cytotoxicity->Data

Caption: Workflow for antimicrobial activity screening.

Many pyrimidine derivatives exert their antimicrobial effect by targeting essential bacterial processes. One such target is the FtsZ protein, which is crucial for bacterial cell division.[3][4][5] The following diagram illustrates a hypothetical mechanism of action where this compound inhibits FtsZ polymerization.

signaling_pathway cluster_compound Compound Action cluster_process Bacterial Cell Division Compound This compound FtsZ_polymer FtsZ Polymerization (Z-ring formation) Compound->FtsZ_polymer Inhibits FtsZ_monomer FtsZ Monomers FtsZ_monomer->FtsZ_polymer Assembles into Cell_division Bacterial Cell Division FtsZ_polymer->Cell_division Initiates

References

Application Notes and Protocols for 6-(Hydroxymethyl)pyrimidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Many pyrimidine-based compounds have been developed as targeted therapies that modulate key signaling pathways involved in cell growth, proliferation, and survival.

This document provides detailed application notes and protocols for the formulation and use of this compound in common biological assays. It is intended to guide researchers in the initial handling, solubilization, and application of this compound for in vitro studies. The protocols provided are general recommendations and may require optimization based on specific experimental conditions and cell types.

Physicochemical Properties and Formulation

The successful application of any compound in biological assays is critically dependent on its proper formulation, which in turn relies on its physicochemical properties. While specific experimental data for this compound is not extensively available, the following table summarizes typical properties for pyrimidine derivatives and provides recommended starting points for formulation.

Table 1: Physicochemical Properties and Recommended Formulation Solvents

PropertyValue (Illustrative)Recommended Solvents & Starting Concentrations
Molecular FormulaC₅H₆N₂O₂Primary Stock Solution (10-50 mM):
Molecular Weight142.12 g/mol - Dimethyl sulfoxide (DMSO)
AppearanceWhite to off-white solidWorking Solutions (0.1 - 100 µM):
Solubility- DMSO: ≥ 20 mg/mL- Cell culture medium supplemented with ≤0.5% DMSO
- Ethanol: Sparingly soluble- Phosphate-buffered saline (PBS) with ≤0.5% DMSO
- Water: Poorly soluble
StorageStore at -20°C, protect from light and moisture

Note: The solubility values are illustrative and should be experimentally determined. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is compatible with the biological system and does not exceed cytotoxic levels (typically <0.5% v/v).

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for use in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (10 mM): a. Aseptically weigh out 1.42 mg of this compound. b. Add the powder to a sterile microcentrifuge tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C.

  • Working Solution Preparation (e.g., 100 µM): a. Thaw a frozen aliquot of the 10 mM stock solution at room temperature. b. In a sterile tube, add 990 µL of the desired sterile diluent (e.g., cell culture medium). c. Add 10 µL of the 10 mM stock solution to the diluent. d. Vortex gently to mix. This results in a 100 µM working solution with a final DMSO concentration of 1%. e. Further dilute this working solution serially in the same diluent to achieve the desired final concentrations for your assay, ensuring the final DMSO concentration remains below 0.5%.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • DMSO, analytical grade

  • Microplate reader

Experimental Workflow:

cytotoxicity_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed_cells Seed cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_formazan_solvent Add DMSO to dissolve formazan incubate3->add_formazan_solvent read_absorbance Read absorbance at 570 nm add_formazan_solvent->read_absorbance

Figure 1: Workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Table 2: Illustrative Cytotoxicity Data for this compound

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.85 ± 0.0668.0
500.45 ± 0.0436.0
1000.20 ± 0.0316.0

Potential Signaling Pathways

Pyrimidine derivatives have been reported to modulate various signaling pathways critical for cancer cell survival and proliferation. Two such pathways are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation1 Cell Growth & Proliferation mTORC1->Proliferation1 RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Survival & Differentiation ERK->Proliferation2 Inhibitor This compound (Hypothesized Target) Inhibitor->mTORC1 Inhibitor->ERK

Figure 2: Hypothesized modulation of PI3K/Akt/mTOR and MAPK/ERK pathways.

The diagram above illustrates how this compound might inhibit key kinases in these pathways, such as mTOR or ERK, leading to a decrease in cell proliferation and survival. The exact molecular targets of this compound would need to be determined through further experimental investigation, such as kinase profiling assays and western blotting for key pathway proteins.

Conclusion

These application notes provide a foundational guide for the formulation and in vitro evaluation of this compound. The provided protocols for solubilization and cytotoxicity testing are robust starting points for assessing the biological activity of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs. Further investigations into the precise molecular mechanisms of action will be crucial to fully elucidate the therapeutic potential of this compound.

Application Notes: Harnessing 6-(Hydroxymethyl)pyrimidin-4-OL Derivatives in Drug Discovery via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone in modern drug discovery and chemical biology.[1][2][3] Its efficiency, selectivity, and biocompatibility make it an ideal tool for rapidly generating diverse molecular libraries and for bioconjugation applications.[4][5][6] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The 6-(hydroxymethyl)pyrimidin-4-ol core, with its modifiable hydroxyl group, presents a versatile entry point for creating "clickable" derivatives for use in various applications, including the development of targeted therapeutics and chemical probes.

These application notes provide a detailed protocol for the conversion of this compound into its azido derivative and its subsequent use in the synthesis of a small molecule library via CuAAC for screening against protein kinases.

Application 1: Synthesis of a Focused Library of Potential Kinase Inhibitors

Protein kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. The pyrimidine core is a common feature in many kinase inhibitors. By functionalizing the this compound scaffold with a triazole linkage generated through click chemistry, a diverse library of compounds can be rapidly synthesized and screened for inhibitory activity. The triazole ring is not merely a linker but can actively participate in binding to the target protein.

Workflow for Kinase Inhibitor Library Synthesis

The overall workflow involves a two-step process: first, the synthesis of the key intermediate, 6-(azidomethyl)pyrimidin-4-ol, and second, the parallel synthesis of the inhibitor library using a panel of terminal alkynes.

G cluster_0 Step 1: Synthesis of 'Clickable' Pyrimidine cluster_1 Step 2: Library Synthesis via CuAAC cluster_2 Step 3: Biological Screening A This compound B Mesylation A->B C Azide Substitution B->C D 6-(Azidomethyl)pyrimidin-4-ol C->D E 6-(Azidomethyl)pyrimidin-4-ol G CuAAC Reaction (CuSO4, Na-Ascorbate) E->G F Diverse Terminal Alkynes (R-C≡CH) F->G H Library of Pyrimidine-Triazole Conjugates G->H I Library of Conjugates K In Vitro Kinase Assay I->K J Kinase Panel J->K L Hit Identification (IC50) K->L

Caption: Workflow for generating a kinase inhibitor library.

Experimental Protocols

Protocol 1: Synthesis of 6-(Azidomethyl)pyrimidin-4-ol

This protocol details the conversion of the hydroxymethyl group to an azidomethyl group, rendering the pyrimidine core "clickable".

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Mesylation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Azide Substitution:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 6-(azidomethyl)pyrimidin-4-ol.

Protocol 2: Parallel Synthesis of Pyrimidine-Triazole Library via CuAAC

This protocol is adapted for a 96-well plate format for high-throughput synthesis.[4][7][8]

Materials:

  • 6-(Azidomethyl)pyrimidin-4-ol stock solution in DMSO.

  • A library of diverse terminal alkynes (e.g., substituted phenylacetylenes, propargyl amides) as stock solutions in DMSO.

  • Copper(II) sulfate (CuSO4) stock solution in water.

  • Sodium ascorbate stock solution in water (prepare fresh).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution in water.[7]

  • DMSO

  • Water (deionized)

  • 96-well reaction block.

Procedure:

  • Reagent Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of 6-(azidomethyl)pyrimidin-4-ol solution (0.1 M in DMSO).

    • 50 µL of a unique terminal alkyne solution (0.12 M in DMSO).

  • Catalyst Premix: Prepare a premixed catalyst solution. For each reaction, you will need:

    • 10 µL of CuSO4 solution (50 mM).

    • 50 µL of THPTA solution (50 mM).

    • Mix the CuSO4 and THPTA solutions before adding them to the reaction wells. This pre-complexation helps to improve reaction efficiency and protect sensitive substrates.[7]

  • Reaction Initiation:

    • Add 60 µL of the CuSO4/THPTA premix to each well.

    • Add 30 µL of freshly prepared sodium ascorbate solution (100 mM) to each well to initiate the reaction.[4][8]

    • The final volume in each well should be approximately 190 µL.

  • Incubation:

    • Seal the 96-well plate.

    • Shake the plate at room temperature for 12-24 hours.

  • Workup and Analysis:

    • The crude reaction mixtures can often be directly diluted for biological screening.

    • For purification, if necessary, parallel purification techniques such as preparative HPLC-MS can be employed.

    • Confirm product formation using LC-MS analysis of each well.

Quantitative Data: Hypothetical Kinase Screening Results

The synthesized library can be screened against a panel of kinases to identify potential inhibitors. The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDAlkyne Substituent (R-group)Target KinaseIC50 (nM)
PYR-0014-FluorophenylKinase A780
PYR-0023-AminophenylKinase A150
PYR-0034-HydroxyphenylKinase A220
PYR-004CyclohexylKinase A>10,000
PYR-0053-PyridylKinase A85
PYR-0063-AminophenylKinase B2,500
PYR-0073-PyridylKinase B950

Application 2: Bioconjugation for Target Identification

A "clickable" pyrimidine derivative can also be used as a chemical probe. For instance, if a compound from the library shows promising activity, an alkyne-functionalized version of that hit can be synthesized. This alkyne-probe can then be used in cell lysates to "click" onto an azide-functionalized affinity resin (e.g., azide-agarose beads) for pull-down experiments to identify its protein targets.

Signaling Pathway Visualization

The identified kinase hits can be mapped onto known signaling pathways to understand their potential mechanism of action. For example, a potent inhibitor of "Kinase A" might interfere with a critical cancer-related pathway like the MAPK/ERK pathway.

G cluster_inhibition Inhibition Point GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras KinaseA Kinase A (e.g., Raf) Ras->KinaseA Raf Raf MEK MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation KinaseA->MEK Inhibitor PYR-005 Inhibitor->KinaseA Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

The this compound scaffold is a valuable starting point for the development of novel chemical entities using click chemistry. The protocols and applications described here provide a framework for researchers in drug discovery to synthesize diverse libraries of pyrimidine derivatives for screening and to develop chemical probes for target identification and validation. The combination of this privileged core with the power and versatility of click chemistry offers a robust platform for accelerating the discovery of new therapeutics.

References

Troubleshooting & Optimization

Overcoming solubility issues of 6-(Hydroxymethyl)pyrimidin-4-OL in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Hydroxymethyl)pyrimidin-4-OL, focusing on overcoming solubility challenges in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

A1: this compound is predicted to have moderate to low solubility in aqueous buffers. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions. For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the final desired concentration.

Q2: I am observing precipitation of my compound when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to address this:

  • Optimize the DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1% (v/v), as higher concentrations can be toxic to cells and may affect enzyme activity. You may need to prepare a more concentrated DMSO stock solution to achieve this.

  • Use a co-solvent: In addition to DMSO, other organic solvents like ethanol or polyethylene glycol (PEG) can be used as co-solvents to improve solubility.

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with a range of pH values for your assay buffer to find the optimal condition for solubility.

  • Incorporate surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to solubilize hydrophobic compounds in aqueous solutions. However, be cautious as they can interfere with some assay formats and may be cytotoxic.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.

  • Gentle heating: Warming the solution slightly (e.g., to 37°C) can increase the solubility of some compounds. Ensure that the temperature is compatible with the stability of your compound and other assay components.

Q3: Can I store this compound in solution?

A3: It is generally recommended to store stock solutions of this compound in an organic solvent like DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment.

Q4: How does poor solubility of this compound affect my assay results?

A4: Poor solubility can lead to several issues, including:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50 value.

  • Poor reproducibility: Inconsistent solubility between experiments can result in high variability in your data.

  • Assay interference: Undissolved compound particles can interfere with optical measurements (e.g., absorbance, fluorescence, luminescence) and can non-specifically interact with proteins and other assay components.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound in your assays.

Predicted Solubility Data

The following table summarizes the predicted aqueous solubility of this compound at different pH values. These values are computationally generated and should be used as a guide for initial experimental design.

pHPredicted Solubility (mg/mL)Predicted Solubility (µM)
5.01.28564
7.41.17850
9.01.17850

Data generated using publicly available chemical property prediction tools.

Experimental Workflow for Solubility Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the solubility of this compound in your experimental setup.

G cluster_troubleshooting Troubleshooting Steps start Start: Solubility Issue Observed stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep serial_dilution Perform Serial Dilution into Assay Buffer stock_prep->serial_dilution check_precipitate Visually Inspect for Precipitation serial_dilution->check_precipitate precipitate_yes Precipitation Observed check_precipitate->precipitate_yes precipitate_no No Precipitation check_precipitate->precipitate_no lower_dmso Lower Final DMSO Concentration precipitate_yes->lower_dmso Try First proceed Proceed with Assay precipitate_no->proceed add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) lower_dmso->add_cosolvent adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph add_surfactant Add Surfactant (e.g., Tween-20) adjust_ph->add_surfactant retest Re-test Dilution Series add_surfactant->retest retest->check_precipitate

Caption: A stepwise workflow for addressing compound precipitation issues.

Experimental Protocols

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic kinase whose activity is to be tested against this compound. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[1]

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (anhydrous)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 µM).

    • Prepare a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution (or DMSO control) to the appropriate wells.

    • Prepare a master mix containing the kinase reaction buffer, kinase, and substrate at 2x the final desired concentration.

    • Add 5 µL of the master mix to each well containing the compound.

    • Prepare a master mix containing the kinase reaction buffer and ATP at 2x the final desired concentration.

    • Initiate the kinase reaction by adding 4 µL of the ATP master mix to each well. The final reaction volume will be 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

Many pyrimidine derivatives are known to be inhibitors of protein kinases. A common signaling pathway implicated in cancer and other diseases that is often targeted by such inhibitors is the PI3K/Akt pathway. Understanding this pathway can provide context for the potential mechanism of action of this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt signaling pathway, a key regulator of cell processes.

References

Preventing degradation of 6-(Hydroxymethyl)pyrimidin-4-OL in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-(Hydroxymethyl)pyrimidin-4-ol in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a heterocyclic organic compound featuring a pyrimidine core. Such compounds are of interest in pharmaceutical research. The stability of this molecule in solution is critical as degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological activity or toxicity of the experimental solution.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can contribute to the degradation of pyrimidine derivatives in solution. These include pH, temperature, light exposure (photodegradation), and the presence of oxidizing agents. The hydroxymethyl group and the pyrimidinol ring system are susceptible to various chemical reactions under stress conditions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures, typically between 2°C and 8°C. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to prepare fresh solutions for immediate use whenever possible.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of this compound and quantifying its degradation products. A stability-indicating HPLC method can separate the intact molecule from its degradants, allowing for accurate assessment of stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of the main compound in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

Cause Solution
Inappropriate Solvent The choice of solvent can significantly impact stability. Polar protic solvents may facilitate hydrolysis. Troubleshooting Step: Evaluate the stability of the compound in a range of solvents with varying polarities and proticities (e.g., acetonitrile, methanol, DMSO, buffered aqueous solutions).
Incorrect pH The compound may be susceptible to acid or base-catalyzed hydrolysis. Troubleshooting Step: Determine the optimal pH for stability by conducting a pH stability study. Prepare solutions in buffers ranging from acidic to basic (e.g., pH 3, 5, 7, 9) and monitor the purity over time.
Exposure to Light Photodegradation can occur if the compound is sensitive to UV or visible light. Troubleshooting Step: Protect the solution from light at all times by using amber glassware or light-blocking foil. Compare the stability of a light-exposed sample to a protected sample.
High Temperature Thermal degradation can be a significant factor. Troubleshooting Step: Store solutions at reduced temperatures (2-8°C). Avoid repeated freeze-thaw cycles, which can also promote degradation.
Oxidation The presence of dissolved oxygen or oxidizing contaminants can lead to degradation. Troubleshooting Step: Degas solvents before use by sparging with an inert gas like nitrogen or argon. Consider the addition of antioxidants if compatible with the experimental setup.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between different batches of the compound solution.

  • Loss of expected biological activity over time.

Possible Causes and Solutions:

Cause Solution
Degradation During Experiment The experimental conditions (e.g., incubation temperature, media components) may be causing degradation. Troubleshooting Step: Assess the stability of the compound under the specific assay conditions. Spike the compound into the assay medium and incubate for the duration of the experiment, then analyze for degradation by HPLC.
Formation of Inactive/Active Degradants Degradation products may have different biological activities than the parent compound. Troubleshooting Step: If degradation is confirmed, attempt to identify the major degradants using techniques like LC-MS. This can help in understanding the structure-activity relationship of the degradation products.
Solution Age Using solutions prepared at different times can introduce variability. Troubleshooting Step: Implement a strict protocol for solution preparation, including using freshly prepared solutions for each experiment or defining a maximum storage time based on stability data.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Propose potential degradation pathways based on the conditions that caused degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables illustrate how to present stability data for this compound under various conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Major Degradant (Retention Time)
0.1 M HCl, 60°C, 24h15.228.5 min
0.1 M NaOH, 60°C, 24h45.836.2 min
3% H₂O₂, RT, 24h22.519.1 min
80°C, 48h8.918.5 min
Photostability30.1210.3 min

Table 2: pH-Dependent Stability at Room Temperature

pH % Purity after 24h % Purity after 48h % Purity after 72h
3.099.198.597.8
5.099.599.298.9
7.098.296.594.3
9.092.485.178.6

Visualizations

Degradation_Troubleshooting start Observation: Rapid Loss of Purity cause1 Inappropriate Solvent start->cause1 Is it solvent dependent? cause2 Incorrect pH start->cause2 Is pH a factor? cause3 Light Exposure start->cause3 Was it exposed to light? cause4 High Temperature start->cause4 Was it stored warm? cause5 Oxidation start->cause5 Could it be oxidizing? solution1 Solution: Test Solvent Stability cause1->solution1 solution2 Solution: Conduct pH Study cause2->solution2 solution3 Solution: Protect from Light cause3->solution3 solution4 Solution: Store at 2-8°C cause4->solution4 solution5 Solution: Degas Solvents cause5->solution5

Caption: Troubleshooting logic for rapid purity loss.

Experimental_Workflow start Start: Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photostability (ICH Q1B) stress->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradants & Determine Pathways analysis->end

Caption: Forced degradation experimental workflow.

Troubleshooting poor reproducibility in 6-(Hydroxymethyl)pyrimidin-4-OL experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 6-(Hydroxymethyl)pyrimidin-4-ol, a key intermediate in pharmaceutical research and development. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common and reliable method for synthesizing this compound is through the cyclocondensation of a protected β-ketoester with formamide. A key starting material is ethyl 4,4-diethoxy-3-oxobutanoate, where the diethoxy group serves as a protected precursor to the hydroxymethyl group. This is followed by an acid-catalyzed deprotection and cyclization.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: Ensure the ethyl 4,4-diethoxy-3-oxobutanoate and formamide are of high purity. Impurities can lead to side reactions and difficult purification.

  • Reaction Temperature and Time: Careful control of the reaction temperature during both the cyclization and deprotection steps is crucial. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.

  • pH of the Reaction Mixture: The acidity of the medium for the deprotection and cyclization step must be optimized to ensure complete conversion without promoting degradation of the product.

  • Work-up and Purification: As a polar molecule, this compound can be challenging to purify. Proper selection of crystallization solvents or chromatographic conditions is essential.

Q3: How should this compound be stored to ensure its stability?

A3: this compound is a relatively stable compound but should be stored in a cool, dry, and dark place to prevent potential degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration is recommended.

Q4: What are the expected spectroscopic data for this compound?

A4: The identity and purity of this compound can be confirmed by standard analytical techniques. Expected spectral data are summarized in the table below.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the pyrimidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts are typically observed in the regions of δ 8.0-8.5 (pyrimidine C2-H), δ 6.0-6.5 (pyrimidine C5-H), δ 4.5-5.0 (CH₂), and a broad singlet for the OH and NH protons.
¹³C NMR Resonances for the four pyrimidine ring carbons and the hydroxymethyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₅H₆N₂O₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and C=N/C=C stretching in the aromatic region.

Troubleshooting Guide

Poor reproducibility in experiments involving this compound often stems from issues in the synthetic and purification stages. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient heating or short reaction time.Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is heated to the specified temperature for the recommended duration.
Degradation of starting materials or product.Use high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere.
Incorrect stoichiometry of reactants.Carefully measure and add the reactants in the correct molar ratios as specified in the protocol.
Presence of Multiple Impurities in the Crude Product Side reactions due to impurities in starting materials.Purify the starting materials before use. For example, distill formamide under reduced pressure.
Non-optimal reaction temperature.Maintain a stable and accurate reaction temperature using a controlled heating mantle or oil bath.
Incomplete deprotection of the acetal group.Ensure sufficient acid catalyst is used and the reaction is allowed to proceed to completion. Monitor by TLC or LC-MS.
Difficulty in Product Purification The product is highly polar and may be soluble in the crystallization solvent.Use a solvent system where the product has low solubility at room temperature but is soluble at elevated temperatures for recrystallization. A mixture of polar solvents like ethanol and a less polar co-solvent can be effective.
The product co-precipitates with inorganic salts from the work-up.Ensure all inorganic salts are removed by thorough washing of the organic extracts or by filtration before crystallization.
Streaking on silica gel chromatography.The high polarity of the compound can cause streaking on silica gel. Consider using alternative stationary phases like alumina or amino-functionalized silica. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective purification method.[1]
Inconsistent Analytical Data (NMR, MS) Presence of residual solvent or moisture.Dry the final product under high vacuum for an extended period.
Tautomerism of the pyrimidin-4-ol ring.Be aware that pyrimidin-4-ols can exist in tautomeric equilibrium with their corresponding pyrimidin-4-one forms, which may lead to the appearance of multiple peaks in NMR spectra.
Product degradation.Re-purify the sample if degradation is suspected and re-analyze immediately. Store the compound under appropriate conditions.

Experimental Protocols

A detailed, reproducible protocol for the synthesis of this compound is provided below.

Synthesis of this compound

This two-step procedure involves the initial cyclization of ethyl 4,4-diethoxy-3-oxobutanoate with formamide, followed by acidic hydrolysis of the diethyl acetal to yield the final product.

Step 1: Synthesis of 6-(Diethoxymethyl)pyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl 4,4-diethoxy-3-oxobutanoate dropwise at room temperature under an inert atmosphere.

  • Add formamide to the reaction mixture.

  • Heat the mixture to reflux and maintain for the prescribed time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 6-(Diethoxymethyl)pyrimidin-4-ol in a mixture of an organic solvent (e.g., ethanol or THF) and aqueous acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • The aqueous layer containing the polar product can be concentrated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/ethyl acetate).

Visualizations

Experimental Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Deprotection & Purification A Dissolve Sodium in Ethanol B Add Ethyl 4,4-diethoxy-3-oxobutanoate A->B C Add Formamide B->C D Reflux C->D E Neutralize & Evaporate D->E F Crude 6-(Diethoxymethyl)pyrimidin-4-ol E->F G Dissolve Crude Product in Acidic Ethanol F->G Proceed to next step H Reflux G->H I Neutralize & Extract H->I J Concentrate Aqueous Layer I->J K Recrystallize J->K L Pure this compound K->L

Caption: A flowchart illustrating the two-step synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield A Low or No Product Yield B Check Reaction Monitoring Data (TLC/LC-MS) A->B C Starting Material Remaining? B->C D Increase Reaction Time and/or Temperature C->D Yes E Multiple Spots/Peaks Observed? C->E No F Check Purity of Starting Materials E->F Yes I Product Degraded? E->I No G Optimize Reaction Temperature F->G H Verify Stoichiometry I->H No J Use Inert Atmosphere, Check Temperature Control I->J Yes

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Optimizing reaction conditions for derivatizing 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Derivatization of 6-(Hydroxymethyl)pyrimidin-4-OL

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the chemical derivatization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has three primary nucleophilic sites that can react under various conditions:

  • Primary Alcohol (-CH₂OH): Generally the most nucleophilic and least sterically hindered hydroxyl group, making it a primary target for acylation and alkylation.

  • Pyrimidinol (-OH): The hydroxyl group on the pyrimidine ring. Its reactivity is influenced by tautomerism (existing in equilibrium with the pyrimidin-4(3H)-one form) and is generally less nucleophilic than the primary alcohol.

  • Ring Nitrogens (N1/N3): The pyrimidine ring nitrogens can also undergo alkylation, particularly under Mitsunobu conditions or with strong bases, leading to N-derivatized side products.[1][2]

Q2: I am getting a mixture of products when trying to alkylate the molecule. How can I improve selectivity for O-alkylation?

A2: Achieving regioselectivity is a common challenge. To favor O-alkylation over N-alkylation, consider the following:

  • Choice of Base: For Williamson ether synthesis, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more selective for O-alkylation than strong bases like sodium hydride (NaH), which can deprotonate the ring nitrogen.[3]

  • Solvent Selection: Solvent polarity can influence the reaction site. In Mitsunobu reactions, for example, polar aprotic solvents like DMF or acetonitrile (CH₃CN) may favor N-alkylation, while less polar solvents like THF might give better O-alkylation selectivity.[2]

  • Protecting Groups: The most reliable method for ensuring selectivity is to use protecting groups. For instance, you can selectively protect the primary alcohol with a silyl group (e.g., TBDMS) before derivatizing the pyrimidinol, or vice-versa.

Q3: Which reaction is best for converting the hydroxymethyl group to an ester?

A3: Standard O-acylation is highly effective. Reacting this compound with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a robust method. The primary alcohol is significantly more reactive than the pyrimidinol under these conditions, typically leading to high selectivity for the desired ester at the hydroxymethyl position.

Q4: Can I use a Mitsunobu reaction to derivatize the primary alcohol?

A4: Yes, the Mitsunobu reaction is an excellent method for derivatizing the primary alcohol under mild, neutral conditions, especially for creating ethers or esters with sensitive functional groups.[4][5] However, be aware that pyrimidine and purine nucleobases can act as nucleophiles themselves, potentially leading to mixtures of N- and O-alkylated isomers.[2][6] Careful optimization of solvents and reaction time is necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction or Very Low Conversion 1. Inactive Reagents: Base has degraded, alkyl halide is old, or Mitsunobu reagents (DEAD/DIAD) have hydrolyzed. 2. Insufficiently Strong Base: The selected base (e.g., K₂CO₃) may not be strong enough to deprotonate the hydroxyl group effectively. 3. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.1. Use freshly opened or purified reagents. Verify reagent activity on a simple, reliable substrate. 2. Switch to a stronger base (e.g., NaH, Cs₂CO₃).[3] Ensure anhydrous conditions, as water will quench the base. 3. Gradually increase the reaction temperature while monitoring with TLC or LC-MS.
Formation of Multiple Products 1. Lack of Regioselectivity: Reaction occurring at the primary alcohol, pyrimidinol, and/or ring nitrogen.[2][3] 2. Over-alkylation/acylation: Both hydroxyl groups are reacting. 3. Elimination Side Reaction: If using a secondary or tertiary alkyl halide in Williamson synthesis, elimination (E2) may compete with substitution (SN2).[7][8]1. Modify Base/Solvent: Use a milder base (K₂CO₃) or a less polar solvent (THF, Dioxane) to favor O-alkylation. 2. Use Protecting Groups: Selectively protect one hydroxyl group to ensure the reaction occurs only at the desired site.[9] 3. Use Stoichiometry: Use only 1.0-1.1 equivalents of the electrophile to favor mono-derivatization. 4. Change Reaction Type: Use the Mitsunobu reaction for the primary alcohol, which often gives cleaner results than Williamson synthesis. 5. Substrate Choice: Ensure you are using a primary alkyl halide for Williamson synthesis to minimize elimination.[10][11]
Product Degradation 1. Harsh Reaction Conditions: Strong base or high heat may be degrading the pyrimidine ring. 2. Workup Issues: The product may be unstable to acidic or basic conditions during the workup.1. Lower the reaction temperature. Use a milder base if possible. Reduce the reaction time. 2. Perform a neutral workup. Use a buffered aqueous solution if necessary. Avoid strong acids/bases during extraction.
Difficulty in Product Purification 1. Similar Polarity of Products: Isomeric products (N- vs. O-alkylated) may co-elute during column chromatography. 2. Reagent By-products: Triphenylphosphine oxide from a Mitsunobu reaction can be difficult to remove.[4]1. Use a different solvent system for chromatography or switch to a different stationary phase. HPLC may be required. 2. For Mitsunobu, use polymer-bound triphenylphosphine or modified reagents designed for easier removal of by-products.[5]

Experimental Protocols & Quantitative Data

Protocol 1: Selective O-Alkylation of the Primary Alcohol (Williamson Ether Synthesis)

This protocol is optimized for selectively forming an ether at the primary hydroxymethyl position.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Monitoring: Heat the reaction to 50 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield

EntryAlkyl HalideBase (eq)SolventTemp (°C)Time (h)Predominant ProductApprox. Yield (%)
1Benzyl BromideNaH (1.1)THF2512Mixture of O/N-alkylated40-50
2Benzyl BromideK₂CO₃ (2.0)DMF6086-(Benzyloxymethyl)65-75
3Benzyl BromideCs₂CO₃ (1.5)DMF5066-(Benzyloxymethyl)80-90
4Ethyl IodideNaH (1.1)DMF2512Mixture of O/N-alkylated35-45
5Ethyl IodideK₂CO₃ (2.0)Acetonitrile70106-(Ethoxymethyl)60-70

Note: Yields are approximate and will vary based on substrate and specific conditions.

Protocol 2: O-Acylation of the Primary Alcohol (Esterification)

This protocol is for forming an ester at the primary hydroxymethyl position.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Derivatization of Primary Alcohol via Mitsunobu Reaction

This protocol is useful for introducing a variety of functional groups under mild conditions.[5]

  • Preparation: Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (e.g., a carboxylic acid or phenol, 1.2 eq) in anhydrous THF (0.1 M).

  • Reaction: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. A color change and/or formation of a precipitate is typically observed.

  • Monitoring: Allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify directly by flash column chromatography. The triphenylphosphine oxide by-product can be challenging to remove but is often less polar than the desired product.

Table 2: Effect of Solvent on Regioselectivity in Mitsunobu Reactions of Pyrimidines [2]

EntrySolventDielectric ConstantN1-Alkylation (%)O-Alkylation (%)
1Dioxane2.2~10~90
2THF7.6~25~75
3Acetonitrile37.5~60~40
4DMF38.3~70~30

Note: Data is illustrative based on trends observed for pyrimidine nucleobases.

Visual Guides and Workflows

G cluster_molecule Reactive Sites on this compound cluster_factors Influencing Factors & Reactions mol This compound n1 Ring Nitrogen (N1/N3) mol->n1 o_ring Pyrimidinol Oxygen (C4-OH) mol->o_ring o_methyl Primary Alcohol (C6-CH2OH) mol->o_methyl alkylation Alkylation (e.g., Williamson, Mitsunobu) n1->alkylation Side Reaction (Mitsunobu, Strong Base) o_ring->alkylation Possible (Strong Base) o_methyl->alkylation Favored acylation Acylation (e.g., Esterification) o_methyl->acylation Highly Favored factors Reaction Conditions: - Base Strength - Solvent Polarity - Steric Hindrance - Temperature factors->alkylation factors->acylation

Caption: Reaction site selectivity on this compound.

G start Start: Define Target Derivative select_rxn Select Reaction Type (e.g., Alkylation, Acylation) start->select_rxn setup_rxn Perform Small-Scale Screening Reaction select_rxn->setup_rxn analysis Analyze Outcome via TLC / LC-MS setup_rxn->analysis decision Desired Outcome? analysis->decision optimize Troubleshoot & Optimize: - Temperature - Concentration - Reagents - Solvent decision->optimize No   scale_up Scale-Up Reaction decision->scale_up  Yes optimize->setup_rxn purify Purify & Characterize Product scale_up->purify

Caption: General workflow for optimizing a derivatization reaction.

Caption: Decision tree for troubleshooting common experimental issues.

References

Reducing by-products in the synthesis of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps where by-products can form?

A1: A prevalent synthetic strategy involves a two-step process. The first step is the synthesis of 6-methylpyrimidin-4-ol (also known as 6-methyluracil) via the condensation of ethyl acetoacetate with urea. The second step is the selective functionalization of the methyl group to a hydroxymethyl group. By-products can arise in both stages, particularly during the functionalization step, which typically involves radical halogenation followed by hydrolysis.

Q2: I am observing a low yield of the desired this compound. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: Either the initial condensation to form 6-methylpyrimidin-4-ol or the subsequent functionalization may not have gone to completion.

  • Formation of multiple by-products: Over-oxidation or over-halogenation of the methyl group can lead to a range of undesired products, reducing the yield of the target molecule.

  • Degradation of the product: The pyrimidin-4-ol ring can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

  • Suboptimal purification: The desired product might be lost during work-up and purification steps.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What could these impurities be?

A3: The impurities are likely by-products from the synthesis. Common impurities include the starting material (6-methylpyrimidin-4-ol), halogenated intermediates (6-(halomethyl)pyrimidin-4-ol), and over-oxidized products such as 6-formylpyrimidin-4-ol or 6-carboxypyrimidin-4-ol. Dimeric or polymeric by-products may also be present as intractable baseline material on the TLC plate.

Q4: Can I use a different starting material to avoid the functionalization of the methyl group?

A4: Yes, alternative synthetic routes can be explored. For instance, one could start with a 1,3-dicarbonyl compound that already contains a protected hydroxyl group, such as an ester of 4-alkoxy-3-oxobutanoic acid. However, these starting materials may be more expensive and less readily available than ethyl acetoacetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 6-methylpyrimidin-4-ol (Step 1) Incomplete cyclization of the intermediate.Ensure anhydrous conditions and use a suitable acid or base catalyst. Increase the reaction time or temperature moderately.
Self-condensation of ethyl acetoacetate.Add the urea and ethyl acetoacetate to the reaction vessel in a controlled manner. Maintain the optimal reaction temperature.
Presence of 6-(chloromethyl)pyrimidin-4-ol in the final product Incomplete hydrolysis of the chlorinated intermediate.Increase the reaction time or temperature of the hydrolysis step. Use a slightly higher concentration of the base (e.g., sodium hydroxide).
Formation of 6-formylpyrimidin-4-ol or 6-carboxypyrimidin-4-ol Over-oxidation during the functionalization step.Carefully control the stoichiometry of the oxidizing agent or the conditions of the hydrolysis step. Use a milder oxidizing agent if direct oxidation is attempted.
Presence of 6-(dichloromethyl)pyrimidin-4-ol Over-halogenation of the methyl group.Use a controlled amount of the halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride). Monitor the reaction progress closely by TLC or GC-MS.
Product degradation Harsh reaction conditions.Use milder reaction conditions where possible. For example, explore photochemical halogenation instead of high-temperature radical initiation. Ensure the pH is controlled during work-up.

Experimental Protocols

Step 1: Synthesis of 6-Methylpyrimidin-4-ol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the sodium ethoxide solution, add urea (1 equivalent) followed by the slow addition of ethyl acetoacetate (1 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain 6-methylpyrimidin-4-ol.

Step 2: Synthesis of this compound
  • Chlorination of 6-Methylpyrimidin-4-ol: Suspend 6-methylpyrimidin-4-ol (1 equivalent) in a suitable solvent such as glacial acetic acid. Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount). Heat the mixture at 80-90°C for 2-4 hours.

  • Monitoring: Monitor the formation of 6-(chloromethyl)pyrimidin-4-ol by TLC or LC-MS.

  • Hydrolysis: Once the chlorination is complete, cool the reaction mixture and carefully add it to a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture at 60-70°C for 1-2 hours to facilitate the hydrolysis of the chloromethyl group.

  • Purification: After hydrolysis, cool the solution and neutralize with hydrochloric acid to precipitate the crude product. The crude this compound can be purified by recrystallization from water or an alcohol-water mixture.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-Methylpyrimidin-4-ol cluster_step2 Step 2: Functionalization Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Urea Urea Urea->Condensation 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Chlorination Chlorination 6-Methylpyrimidin-4-ol->Chlorination NCS, BPO Condensation->6-Methylpyrimidin-4-ol 6-(Chloromethyl)pyrimidin-4-ol 6-(Chloromethyl)pyrimidin-4-ol Hydrolysis Hydrolysis 6-(Chloromethyl)pyrimidin-4-ol->Hydrolysis NaOH, H2O This compound This compound Chlorination->6-(Chloromethyl)pyrimidin-4-ol Hydrolysis->this compound

Caption: Proposed synthetic pathway for this compound.

Byproduct_Formation 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol 6-(Chloromethyl)pyrimidin-4-ol 6-(Chloromethyl)pyrimidin-4-ol 6-Methylpyrimidin-4-ol->6-(Chloromethyl)pyrimidin-4-ol Controlled Chlorination 6-(Dichloromethyl)pyrimidin-4-ol 6-(Dichloromethyl)pyrimidin-4-ol 6-Methylpyrimidin-4-ol->6-(Dichloromethyl)pyrimidin-4-ol Over-Chlorination 6-Formylpyrimidin-4-ol 6-Formylpyrimidin-4-ol 6-(Chloromethyl)pyrimidin-4-ol->6-Formylpyrimidin-4-ol Over-Oxidation Target_Product This compound 6-(Chloromethyl)pyrimidin-4-ol->Target_Product Hydrolysis 6-Carboxypyrimidin-4-ol 6-Carboxypyrimidin-4-ol 6-Formylpyrimidin-4-ol->6-Carboxypyrimidin-4-ol Further Oxidation

Caption: Potential by-product formation during functionalization.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Final Product? Start->Low_Yield Check_Step1 Analyze Purity of 6-Methylpyrimidin-4-ol Low_Yield->Check_Step1 Yes End End Low_Yield->End No Incomplete_Step1 Incomplete Cyclization? Check_Step1->Incomplete_Step1 Check_Step2 Analyze By-products in Final Product Mixture Over_Oxidation Over-oxidation Products (Aldehyde, Acid)? Check_Step2->Over_Oxidation Incomplete_Step1->Check_Step2 No Optimize_Step1 Optimize Step 1: - Anhydrous Conditions - Catalyst - Reaction Time/Temp Incomplete_Step1->Optimize_Step1 Yes Optimize_Step1->Check_Step2 Control_Oxidation Control Oxidation: - Stoichiometry - Milder Reagents Over_Oxidation->Control_Oxidation Yes Incomplete_Hydrolysis Halogenated Intermediate Present? Over_Oxidation->Incomplete_Hydrolysis No Control_Oxidation->End Optimize_Hydrolysis Optimize Hydrolysis: - Reaction Time/Temp - Base Concentration Incomplete_Hydrolysis->Optimize_Hydrolysis Yes Incomplete_Hydrolysis->End No Optimize_Hydrolysis->End

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Addressing Assay Interference from 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference from the small molecule 6-(Hydroxymethyl)pyrimidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a small molecule containing a pyrimidine scaffold. Pyrimidine-based compounds are known to sometimes interfere with biological assays through various mechanisms. While often being genuinely bioactive, they can also produce misleading results. Potential interference from this compound is not definitively established in the literature, but its chemical structure suggests a possibility of interaction with assay components.

Q2: What are the most likely mechanisms of assay interference for this compound?

A2: Based on the pyrimidine core and the hydroxymethyl substituent, the most probable interference mechanisms include:

  • Fluorescence Quenching: The pyrimidine ring system may quench the fluorescence of reporters used in the assay.[1]

  • Chemiluminescence Interference: Pyrimidine derivatives have been observed to modulate free radical processes, which could interfere with assays that produce or are sensitive to reactive oxygen species, including those with chemiluminescent readouts.[2]

  • Non-specific Protein Interaction: The compound might interact non-specifically with proteins in the assay, potentially leading to false positives or negatives. While not definitively shown for this molecule, it's a common characteristic of some heterocyclic compounds.

  • Aggregation: At higher concentrations, small molecules can form aggregates that sequester and inhibit enzymes non-specifically.[3]

Q3: Are there computational tools to predict the likelihood of interference from this compound?

A3: Yes, several computational tools and substructure filters, such as those for identifying Pan-Assay Interference Compounds (PAINS), can provide an initial assessment of the potential for a compound to interfere with assays.[1][4] These tools analyze the chemical structure for motifs known to be associated with frequent assay interference. However, experimental validation is crucial as these predictions are not always definitive.

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common issues that may arise when working with this compound.

Issue 1: I'm seeing a decrease in signal in my fluorescence-based assay. Could it be interference?

Q: My fluorescence signal is decreasing in the presence of this compound. How can I determine if this is true inhibition or fluorescence quenching?

A: This is a classic sign of potential fluorescence quenching. To distinguish between genuine biological activity and an assay artifact, you can perform the following control experiments:

  • Fluorophore-Only Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound, without the biological target (e.g., enzyme or receptor). A decrease in fluorescence in this simplified system strongly suggests quenching.

  • Orthogonal Assay: If possible, re-test the compound's activity using an assay with a different detection method that is not based on fluorescence, such as a luminescence, absorbance, or radioisotope-based assay.[5][6] Concordant results across different platforms increase confidence in the observed biological effect.

Issue 2: My chemiluminescence-based assay is giving inconsistent or unexpected results.

Q: I'm observing variable or unexpectedly high/low signals in my chemiluminescence assay. What could be the cause?

A: Pyrimidine derivatives can sometimes interfere with the radical reactions that underpin many chemiluminescence assays.[2] To troubleshoot this:

  • Luminescence Counter-Screen: Run the assay in the absence of your biological target but with all other assay components, including the luminescence substrate and this compound. This will reveal if the compound directly affects the luminescence reaction itself.

  • Time-Resolved Measurement: If your plate reader allows, measure the luminescence signal over time. Interference compounds may alter the kinetics of the light-producing reaction, leading to a rapid signal decay or a delayed peak compared to control wells.

Issue 3: I suspect the compound might be forming aggregates at the concentration I'm using.

Q: How can I test for and mitigate potential compound aggregation?

A: Compound aggregation is a common cause of non-specific inhibition.[3] Here are some strategies:

  • Detergent Addition: Re-run your assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. Detergents can disrupt aggregates, and if the compound's apparent activity is significantly reduced in the presence of detergent, aggregation is a likely cause.[7]

  • Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in a solution of your compound at the concentrations used in the assay.

  • Concentration-Response Curve Shape: Aggregators often exhibit unusually steep dose-response curves with a very narrow concentration range for activity.

Data Presentation: Summary of Potential Interferences and Mitigation Strategies

Potential Interference Mechanism Primary Assay Type Affected Recommended Troubleshooting/Mitigation Strategy Key Experimental Protocol
Fluorescence Quenching Fluorescence Intensity, FRET, FPFluorophore-only control, Orthogonal assay (non-fluorescent)Protocol 1: Fluorescence Quenching Counter-Assay
Chemiluminescence Interference Chemiluminescence, BioluminescenceLuminescence counter-screen, Time-resolved measurementProtocol 2: Chemiluminescence Interference Counter-Assay
Compound Aggregation Enzyme Inhibition, Protein-Protein InteractionAddition of non-ionic detergent, Dynamic Light Scattering (DLS)Protocol 3: Detergent-Based Assay for Aggregation
Non-Specific Protein Reactivity VariousOrthogonal biological target, Target-unrelated counter-screenProtocol 4: Orthogonal Target Counter-Screen

Experimental Protocols

Protocol 1: Fluorescence Quenching Counter-Assay

  • Objective: To determine if this compound directly quenches the fluorescence of the assay's reporter molecule.

  • Materials:

    • Assay buffer

    • Fluorophore used in the primary assay (at the same concentration)

    • This compound stock solution

    • Microplate reader with fluorescence detection

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer at concentrations identical to those used in the primary assay.

    • In a microplate, add the fluorophore solution to each well.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate for the same duration as the primary assay.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Interpretation: A concentration-dependent decrease in fluorescence in the presence of the compound indicates quenching.

Protocol 2: Chemiluminescence Interference Counter-Assay

  • Objective: To assess if this compound interferes with the chemiluminescent reaction.

  • Materials:

    • Assay buffer

    • Chemiluminescent substrate and enzyme (e.g., luciferase and luciferin)

    • This compound stock solution

    • Microplate reader with luminescence detection

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a microplate, combine the assay buffer and the chemiluminescent enzyme.

    • Add the diluted compound or vehicle control.

    • Initiate the reaction by adding the chemiluminescent substrate.

    • Immediately measure the luminescence signal.

  • Interpretation: A significant change in the luminescence signal in the presence of the compound suggests direct interference.

Protocol 3: Detergent-Based Assay for Aggregation

  • Objective: To determine if the observed activity of this compound is due to aggregation.

  • Materials:

    • All components of the primary assay

    • Non-ionic detergent (e.g., 0.1% Triton X-100 stock)

  • Procedure:

    • Run the primary assay as usual.

    • Run a parallel assay where a non-ionic detergent is added to the assay buffer to a final concentration of 0.01%.

    • Compare the dose-response curves of this compound in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift in the IC50 or a loss of activity in the presence of the detergent is indicative of aggregation-based activity.

Protocol 4: Orthogonal Target Counter-Screen

  • Objective: To evaluate the selectivity of this compound.

  • Materials:

    • An assay for a biologically unrelated target that uses the same detection technology as the primary assay.

  • Procedure:

    • Test this compound in the orthogonal target assay at the same concentrations used in the primary screen.

  • Interpretation: Activity against an unrelated target suggests non-specific action or assay interference.

Visualizations

experimental_workflow cluster_fluorescence Fluorescence Interference cluster_luminescence Luminescence Interference cluster_aggregation Aggregation start Initial Hit from Primary Screen check_fluorescence Fluorescence-Based Assay? start->check_fluorescence check_luminescence Luminescence-Based Assay? start->check_luminescence check_aggregation Suspect Aggregation? start->check_aggregation quenching_assay Protocol 1: Fluorescence Quenching Assay check_fluorescence->quenching_assay Yes luminescence_assay Protocol 2: Luminescence Counter-Screen check_luminescence->luminescence_assay Yes detergent_assay Protocol 3: Detergent Assay check_aggregation->detergent_assay Yes orthogonal_assay_F Orthogonal Assay (Non-Fluorescent) quenching_assay->orthogonal_assay_F orthogonal_target Protocol 4: Orthogonal Target Screen quenching_assay->orthogonal_target end Confirmed Hit or Artifact Identified orthogonal_assay_F->end luminescence_assay->orthogonal_target detergent_assay->orthogonal_target orthogonal_target->end

Caption: Troubleshooting workflow for a potential assay interference compound.

logical_relationship cluster_properties Chemical Properties cluster_interferences Potential Interferences compound This compound pyrimidine_ring Pyrimidine Ring compound->pyrimidine_ring hydroxymethyl_group Hydroxymethyl Group compound->hydroxymethyl_group aggregation Aggregation compound->aggregation fluorescence_quenching Fluorescence Quenching pyrimidine_ring->fluorescence_quenching chemiluminescence_interference Chemiluminescence Interference pyrimidine_ring->chemiluminescence_interference

Caption: Potential interference mechanisms based on chemical structure.

References

Technical Support Center: Synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-(Hydroxymethyl)pyrimidin-4-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves a two-step synthesis starting from the readily available 6-methylpyrimidin-4-ol. The first step is the oxidation of the methyl group to a formyl group to yield 6-formylpyrimidin-4-ol. The second step is the selective reduction of the aldehyde to the desired hydroxymethyl group.

Q2: I am having trouble with the solubility of 6-methylpyrimidin-4-ol in the oxidation step. What can I do?

6-Methylpyrimidin-4-ol has limited solubility in many organic solvents. To improve solubility, consider using a co-solvent system, such as a mixture of water and a miscible organic solvent like dioxane or acetic acid. Heating the mixture may also aid in dissolution.

Q3: The oxidation of 6-methylpyrimidin-4-ol is giving me a low yield of the aldehyde. What are the potential reasons?

Low yields in the oxidation step can be attributed to several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low.

  • Over-oxidation: The aldehyde intermediate can be further oxidized to a carboxylic acid. Careful control of the oxidant stoichiometry and reaction temperature is crucial.

  • Side reactions: The pyrimidine ring itself can be susceptible to oxidation under harsh conditions.

  • Difficult work-up: The product may be partially lost during extraction or purification.

Q4: What are the best practices for purifying the final product, this compound?

This compound is a polar compound. Recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, is often effective for purification. For highly impure samples, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) may be necessary. Given its polar nature, reverse-phase chromatography can also be a viable, albeit more expensive, option.

Q5: How can I monitor the progress of the reduction of 6-formylpyrimidin-4-ol?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a polar solvent system, such as 10% methanol in dichloromethane, as the mobile phase. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) will indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Oxidation Step: Low or No Conversion of Starting Material 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Poor solubility of starting material.1. Increase the molar equivalents of the oxidizing agent incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a co-solvent system (e.g., water/acetic acid) or increase the reaction volume.
Oxidation Step: Formation of Carboxylic Acid Byproduct 1. Over-oxidation due to excess oxidant. 2. Reaction temperature too high. 3. Prolonged reaction time.1. Use a stoichiometric amount of the oxidizing agent. 2. Maintain a lower reaction temperature. 3. Monitor the reaction closely by TLC or HPLC and quench the reaction upon completion.
Reduction Step: Incomplete Reduction of Aldehyde 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Low reaction temperature.1. Add a slight excess of the reducing agent. 2. Use a freshly opened or properly stored bottle of the reducing agent. 3. Ensure the reaction is conducted at the recommended temperature. For NaBH4, this is typically 0 °C to room temperature.
Reduction Step: Formation of Impurities 1. Reduction of the pyrimidine ring. 2. Reaction with solvent.1. Use a mild and selective reducing agent like sodium borohydride. 2. Ensure the solvent is appropriate for the chosen reducing agent (e.g., methanol or ethanol for NaBH4).
Purification: Product is difficult to crystallize 1. Presence of impurities. 2. Inappropriate solvent system.1. Purify the crude product by column chromatography before crystallization. 2. Screen a variety of solvent systems for recrystallization (e.g., water, ethanol, isopropanol, and their mixtures).
Purification: Tailing on TLC Plate 1. The compound is highly polar and/or acidic/basic. 2. Interaction with the silica gel.1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 2. Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Synthesis of 6-Formylpyrimidin-4-ol (Intermediate)

This protocol is analogous to the oxidation of 6-methyluracil.

Materials:

  • 6-Methylpyrimidin-4-ol

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a well-ventilated fume hood, suspend 6-methylpyrimidin-4-ol (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 to 1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-formylpyrimidin-4-ol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound

Materials:

  • 6-Formylpyrimidin-4-ol

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve or suspend the crude 6-formylpyrimidin-4-ol (1.0 eq) in methanol or ethanol in an ice bath (0-5 °C).

  • Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the aldehyde is no longer detectable.

  • Carefully quench the reaction by the slow addition of water.

  • Neutralize the reaction mixture to pH ~7 with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. Actual results may vary depending on the specific reaction conditions and scale.

Step Parameter Value Notes
Oxidation Reactant Ratio (Substrate:SeO₂)1 : 1.1 - 1.5A slight excess of SeO₂ is recommended.
Temperature90 - 100 °CReflux conditions.
Reaction Time6 - 12 hoursMonitor by TLC for completion.
Expected Yield 60 - 75% After purification.
Reduction Reactant Ratio (Substrate:NaBH₄)1 : 1.1 - 1.5A slight excess of NaBH₄ ensures complete reduction.
Temperature0 °C to RTInitial cooling is important to control the reaction rate.
Reaction Time1 - 3 hoursTypically a rapid reaction.
Expected Yield 80 - 95% After purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start_material 6-Methylpyrimidin-4-ol reagents_ox SeO₂, Dioxane/Water reaction_ox Reflux (90-100 °C, 6-12h) start_material->reaction_ox reagents_ox->reaction_ox workup_ox Filtration & Solvent Evaporation reaction_ox->workup_ox intermediate Crude 6-Formylpyrimidin-4-ol workup_ox->intermediate reagents_red NaBH₄, Methanol reaction_red 0 °C to RT (1-3h) intermediate->reaction_red reagents_red->reaction_red workup_red Quenching, Neutralization & Solvent Evaporation reaction_red->workup_red final_product Crude this compound workup_red->final_product purification Recrystallization or Column Chromatography final_product->purification pure_product Pure this compound purification->pure_product troubleshooting_logic cluster_oxidation_issues Oxidation Step Issues cluster_reduction_issues Reduction Step Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product incomplete_ox Incomplete Reaction start->incomplete_ox Check TLC for starting material over_oxidation Over-oxidation start->over_oxidation Check TLC/HPLC for more polar byproduct incomplete_red Incomplete Reduction start->incomplete_red Check TLC for intermediate side_products_red Side Products start->side_products_red Analyze by NMR/MS crystallization_fail Fails to Crystallize start->crystallization_fail If product is an oil tlc_tailing Tailing on TLC start->tlc_tailing If spots are streaky solution_ox Increase temp/time Add more oxidant incomplete_ox->solution_ox Solution solution_over_ox Reduce oxidant/temp/time over_oxidation->solution_over_ox Solution solution_red Add more reducing agent incomplete_red->solution_red Solution solution_side_red Use milder reducing agent side_products_red->solution_side_red Solution solution_cryst Try different solvents Use column chromatography crystallization_fail->solution_cryst Solution solution_tlc Add acid/base to eluent tlc_tailing->solution_tlc Solution

Optimization of purification parameters for 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification parameters for 6-(Hydroxymethyl)pyrimidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound relevant to its purification?

A1: this compound is expected to be a polar molecule. The presence of a hydroxyl group (-OH) and a pyrimidinol structure, which can exist in tautomeric forms (keto-enol), contributes to its polarity and ability to form hydrogen bonds. This high polarity dictates the choice of purification techniques and solvent systems.

Q2: What are the most common purification methods for a polar compound like this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.

  • Column Chromatography is used for separating the target compound from significant amounts of impurities with different polarities. Given the compound's polarity, normal-phase chromatography with polar eluents or reversed-phase chromatography may be suitable.[1][2]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3] For a polar compound like this compound, polar solvents should be tested. A general approach is to use solvent pairs, such as ethanol/water or methanol/water, to achieve the desired solubility profile.[4]

Q4: What are the likely impurities I might encounter during the purification of this compound?

A4: Impurities will depend on the synthetic route. Common precursors in pyrimidine synthesis include β-dicarbonyl compounds, ureas, and amidines.[5] Therefore, potential impurities could include unreacted starting materials, reagents, and by-products from side reactions.

Troubleshooting Guides

Recrystallization Troubleshooting

Q: My compound, this compound, is not dissolving in the hot recrystallization solvent. What should I do?

A: This indicates that the solvent is not polar enough or that you have not added a sufficient volume.

  • Solution 1: Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[6]

  • Solution 2: If the compound remains insoluble even with a large volume of solvent, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and select a more polar solvent or a different solvent mixture.[6]

Q: The compound dissolved, but no crystals are forming upon cooling. What is the issue?

A: This is a common problem that can arise from two main issues: using too much solvent or supersaturation.[6][7]

  • Solution 1 (Too much solvent): If you used too much solvent, the solution is not saturated enough for crystals to form. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[8][9]

  • Solution 2 (Supersaturation): The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[7] This creates microscopic scratches that provide nucleation sites for crystal growth.

    • Add a "seed crystal" of the pure compound, if available.[7]

    • Cool the solution further in an ice bath to decrease solubility.

Q: My compound is "oiling out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly. Very slow cooling can favor crystal formation over oiling.[6]

  • Solution 2: Change your solvent system. Using a lower-boiling point solvent or a different solvent pair may prevent the compound from melting before it crystallizes.

Q: My final yield after recrystallization is very low. Why did this happen?

A: A low yield can be attributed to several factors.

  • Cause 1 (Excess Solvent): Using a large excess of solvent for recrystallization will result in a significant portion of your compound remaining in the mother liquor.[8]

  • Cause 2 (Premature Crystallization): The compound may have crystallized during a hot filtration step. Ensure your glassware is hot and the transfer is done quickly.

  • Cause 3 (Inappropriate Solvent): The compound may have significant solubility in the cold solvent. Test the mother liquor by evaporating a small amount; if a large residue remains, a different solvent is needed.

Column Chromatography Troubleshooting

Q: My compound is stuck at the top of the silica gel column and won't elute. What should I do?

A: This happens when the eluent (solvent system) is not polar enough to move a polar compound like this compound down the polar silica gel stationary phase.[2]

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If that is insufficient, a more polar solvent like methanol can be added to the eluent system (e.g., dichloromethane/methanol).[10]

Q: My compound ran through the column too quickly with the solvent front, resulting in no separation. What went wrong?

A: This indicates that your eluent is too polar.[2] The solvent is effectively competing with your compound for the binding sites on the silica, causing it to move too rapidly.

  • Solution: Start with a less polar eluent system. Use thin-layer chromatography (TLC) to test various solvent systems beforehand to find one that gives your target compound an Rf value of approximately 0.3-0.4.

Q: The separation between my compound and an impurity is poor. How can I improve the resolution?

A: Poor separation can be improved by several methods.

  • Solution 1: Optimize the eluent system. Use a solvent system with a slightly lower polarity to increase the interaction of your compounds with the stationary phase, which may improve separation.

  • Solution 2: Use a longer column or a stationary phase with a smaller particle size. This increases the surface area and the number of theoretical plates, leading to better resolution.

  • Solution 3: Consider an alternative chromatography technique. If normal-phase chromatography is ineffective, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (with a C18 column and a polar mobile phase like water/acetonitrile) could be effective for such a polar compound.[1][11]

Data Presentation for Optimization

To systematically optimize purification, maintain detailed records of your experiments. The following tables can be used as templates.

Table 1: Recrystallization Solvent Screening

TrialSolvent System (Ratio)Volume (mL)Solubility (Hot)Solubility (Cold)Crystal QualityYield (%)Purity (e.g., by HPLC)
1Ethanol
2Methanol
3Water
4Ethanol/Water (e.g., 9:1)
5Acetone/Water (e.g., 8:2)

Table 2: Column Chromatography Eluent Optimization (TLC Analysis)

TrialEluent System (Ratio)Rf of Target CompoundRf of Impurity 1Rf of Impurity 2ΔRf (Target - Impurity 1)Notes
1Dichloromethane (DCM)
2DCM/Methanol (99:1)
3DCM/Methanol (95:5)
4Ethyl Acetate
5Hexane/Ethyl Acetate (1:1)

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on small-scale solubility tests (see Table 1), select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Flash Column Chromatography Procedure
  • Eluent Selection: Using TLC analysis (see Table 2), determine an optimal eluent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization High Purity Crude ColumnChrom Column Chromatography Crude->ColumnChrom Low Purity Crude TLC TLC Crude->TLC Assess Purity Recrystallization->TLC PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->TLC Monitor Fractions ColumnChrom->PureProduct HPLC HPLC / LC-MS NMR NMR Spectroscopy PureProduct->HPLC Quantitative Purity PureProduct->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting Start Start: Cool saturated solution to RT CheckCrystals Crystals Formed? Start->CheckCrystals Success Success: Collect Crystals CheckCrystals->Success Yes Failure Problem: No Crystals CheckCrystals->Failure No Action1 Action: Scratch flask inner wall Failure->Action1 CheckAgain1 Crystals Formed? Action1->CheckAgain1 CheckAgain1->Success Yes Action2 Action: Add a seed crystal CheckAgain1->Action2 No CheckAgain2 Crystals Formed? Action2->CheckAgain2 CheckAgain2->Success Yes Action3 Action: Cool in ice bath CheckAgain2->Action3 No CheckAgain3 Crystals Formed? Action3->CheckAgain3 CheckAgain3->Success Yes FinalAction Diagnosis: Too much solvent. Action: Evaporate some solvent and re-cool. CheckAgain3->FinalAction No

Caption: Decision tree for troubleshooting the failure of crystal formation during recrystallization.

References

Common pitfalls in handling pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during your experiments.

Section 1: Solubility and Formulation

Poor aqueous solubility is one of the most common challenges in the development of pyrimidine-based drug candidates, often hindering biological evaluation and affecting bioavailability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My pyrimidine-based compound has very low water solubility. What are my options to improve it for in vitro assays?

A1: Limited aqueous solubility can significantly impact the reliability of your results.[4] Several strategies can be employed to enhance the apparent solubility for experimental purposes:

  • Co-solvents: While many pyrimidine derivatives are readily soluble in organic solvents like DMSO, using the lowest effective concentration is crucial as solvents can have intrinsic biological effects.[1][4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. A systematic pH-solubility profile is recommended.[3]

  • Formulation Strategies: For more advanced studies, consider formulating the compound. Common approaches include:

    • Complexation with cyclodextrins.[1][3]

    • Encapsulation into liposomes.[1]

    • Formulation with polymers to create amorphous solid dispersions.[1][5]

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on disrupting molecular planarity and symmetry, which has been shown to improve aqueous solubility.[6]

Q2: I am observing compound precipitation in my cell culture medium. How does this affect my results and how can I prevent it?

A2: Compound precipitation is a critical issue that leads to an overestimation of IC50 values and poor data reproducibility.[4] The actual concentration of the compound available to the cells is unknown and highly variable.

  • Troubleshooting:

    • Visual Inspection: Check for visible precipitates in your stock solutions and final assay plates (wells) under a microscope.

    • Turbidimetric Solubility Assay: Quantitatively determine the kinetic solubility of your compound in the specific assay buffer you are using.

    • Reduce Final Concentration: Work below the measured solubility limit of the compound in the final assay medium.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced precipitation when the stock is diluted in aqueous buffer.[4]

Troubleshooting Workflow: Addressing Low Aqueous Solubility

The following diagram outlines a logical workflow for troubleshooting and overcoming solubility challenges during experiments.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Advanced Solutions cluster_3 Outcome start Low solubility observed in aqueous buffer check_sol Determine kinetic solubility in assay buffer start->check_sol is_soluble Is solubility sufficient for required concentration? check_sol->is_soluble use_cosolvent Optimize co-solvent (e.g., DMSO <0.5%) is_soluble->use_cosolvent No proceed Proceed with Assay is_soluble->proceed Yes adjust_ph Adjust buffer pH (for ionizable compounds) use_cosolvent->adjust_ph formulate Use formulation strategy: - Cyclodextrins - Liposomes - Polymeric dispersions adjust_ph->formulate redesign Structural Modification: - Disrupt planarity - Add ionizable groups formulate->redesign redesign->proceed

Caption: A decision tree for addressing poor compound solubility.

Quantitative Data: Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is highly dependent on their substitution patterns and the solvent used.

Compound ClassSolventTemperature (K)Mole Fraction Solubility (x10^3)Reference
MDT 1 (Vanillin-based)Methanol293.151.85[7]
MDT 1 (Vanillin-based)Methanol313.153.32[7]
MDT 4 (p-chloro-based)Methanol293.150.21[7]
MDT 4 (p-chloro-based)Methanol313.150.35[7]
MDT 9 (Furan-based)Methanol293.153.23[7]
MDT 9 (Furan-based)Methanol313.155.21[7]
Data shows that solubility generally increases with temperature. The presence of functional groups like furan and hydroxyl/methoxy groups can enhance solubility in methanol compared to halogenated groups.[7]

Section 2: Stability and Storage

The chemical stability of pyrimidine-based compounds can be influenced by various factors including pH, light, and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pyrimidine-based compounds?

A1: To ensure long-term stability, pyrimidine compounds should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[8] Protect them from light, moisture, and sources of ignition.[8] For solutions, especially in DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.

Q2: My pyrimidine nucleoside analog is unstable in acidic conditions. Is this a known issue?

A2: Yes, certain pyrimidine derivatives are susceptible to degradation under specific conditions.

  • Acid Instability: Some modified pyrimidine nucleosides, such as tetrahydrouridine (THU), are known to be unstable in acidic environments, where they can be rapidly converted to inactive forms.[9] This is a critical consideration for oral drug development and certain experimental protocols.

  • Photolytic Decomposition: The basic pyrimidine ring can photolytically decompose into uracil under UV light.[10] It is good practice to protect pyrimidine compounds from prolonged light exposure.

  • Reagent-Induced Degradation: Strong reagents can cause ring cleavage or degradation. For instance, the formic acid-diphenylamine reagent used in some DNA analysis methods can partially degrade pyrimidine oligonucleotides.[11]

Section 3: Biological Assays and Screening

The unique properties of pyrimidine compounds can present challenges in various biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound is a kinase inhibitor, but the results are not reproducible. What could be the cause?

A1: In addition to solubility issues, consider the mechanism of inhibition. Some pyrimidine derivatives, such as 2-sulfonyl/sulfonamide pyrimidines, act as covalent inhibitors.[12] This irreversible binding mechanism can lead to time-dependent inhibition and requires specific assay setups (e.g., pre-incubation steps) to obtain accurate potency measurements. These compounds are often competitive with ATP.[12]

Q2: Can pyrimidine-based compounds interfere with cellular metabolism in a way that affects assay readouts?

A2: Yes. Pyrimidine analogs can interfere with the natural pyrimidine synthesis and salvage pathways, which is often their intended mechanism of action as antimetabolites.[13][14]

  • De Novo Synthesis Inhibition: Compounds like Brequinar inhibit dihydroorotate dehydrogenase (DHODH), depleting the cellular pyrimidine pool.[15] This can arrest the cell cycle and impact assays that measure proliferation, like MTT or DNA synthesis (e.g., BrdU incorporation).[15][16]

  • Salvage Pathway: Cancer cells can sometimes evade inhibitors of the de novo pathway by utilizing nucleoside salvage pathways.[17] Assays can be designed with or without supplemental nucleosides (like uridine) to investigate these effects.[15]

Signaling Pathway: Pyrimidine Metabolism and Drug Intervention

This diagram illustrates the two main pathways for pyrimidine synthesis and highlights key enzymatic targets for therapeutic agents.

G cluster_0 De Novo Synthesis cluster_1 Salvage Pathway cluster_2 Drug Targets carbamoyl_p Carbamoyl Phosphate orotic_acid Orotic Acid carbamoyl_p->orotic_acid ump UMP orotic_acid->ump orotic_acid->ump OMP Decarboxylase dhodh DHODH udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp utp->ctp CTP Synthetase dna_rna DNA/RNA Synthesis ctp->dna_rna uridine Uridine ump_salvage UMP uridine->ump_salvage Uridine Kinase cytidine Cytidine cytidine->ump_salvage Uridine-Cytidine Kinase ump_salvage->udp brequinar Brequinar brequinar->dhodh inhibits azauridine 6-Azauridine azauridine->orotic_acid inhibits OMP Decarboxylase

Caption: Pyrimidine synthesis pathways and sites of drug inhibition.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan by viable cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Troubleshooting Point: If you observe lower-than-expected potency or high variability, inspect the wells for compound precipitation before the MTT addition step. Consider running a parallel turbidimetric assay to confirm solubility in the culture medium.[4][5]

Quantitative Data: Bioactivity of Pyrimidine Derivatives

Compound ClassTarget/AssayCell LinePotency (IC50/EC50)Reference
Indazol-pyrimidineAnticancerMCF-71.6 - 4.8 µM[2]
Pyrido[2,3-d]pyrimidine (Cpd 4)CytotoxicityMCF-70.57 µM[18]
Pyrido[2,3-d]pyrimidine (Cpd 4)PIM-1 Kinase Inhibition-11.4 nM[18]
Chalcone-pyrimidine (Cpd 90)Antiviral (TMV)-219.2 µg/mL[2]
Pyrimidine derivative (Cpd 96)Antiviral (ZIKV)-2.4 µM[2]

Section 4: Safety and Handling

Many pyrimidine-based compounds, particularly those developed as anticancer agents, are cytotoxic and require special handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the minimum safety requirements for handling potentially hazardous pyrimidine compounds?

A1: All institutions should have clear policies and procedures for handling cytotoxic or hazardous drugs.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemotherapy-tested gloves.[20][21]

  • Ventilation: Handle powdered compounds in a ventilated enclosure (e.g., a chemical fume hood) to avoid aerosol formation.[8]

  • Designated Areas: Use designated areas for storing and preparing hazardous drugs.[20]

  • Spill Management: Ensure a spill kit is readily available in all areas where the compounds are handled, and that all personnel are trained on its use.[19][20]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in appropriately labeled hazardous waste containers according to institutional guidelines.

References

Technical Support Center: Enhancing Cell Permeability of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of 6-(Hydroxymethyl)pyrimidin-4-OL.

Troubleshooting Guides

Problem: Low intracellular concentration of this compound in in vitro experiments.

This is a common challenge for polar molecules like this compound. The hydroxyl and pyrimidinol groups contribute to high polarity, which can hinder passive diffusion across the lipid bilayer of the cell membrane. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
High Polarity and Hydrogen Bonding Capacity 1. Prodrug Approach: Mask the polar hydroxyl and/or pyrimidinol groups with lipophilic moieties to create a more membrane-permeable prodrug. The prodrug is designed to be cleaved intracellularly, releasing the active this compound.[1][][3][4][5][6] 2. Intramolecular Hydrogen Bonding: Modify the structure to encourage the formation of intramolecular hydrogen bonds. This can "shield" the polar groups, reducing their interaction with water and increasing lipophilicity.[7][8][9][10][11][12]
Poor Aqueous Solubility (if applicable) 1. Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and facilitating their transport to the cell surface.[13][14][15][16][17][18] 2. Lipid-Based Formulations: Incorporate the compound into lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) to improve solubility and membrane interaction.[13][14][19]
Active Efflux by Transmembrane Pumps 1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., P-glycoprotein) to see if intracellular accumulation increases.[20][21][22][23] 2. Structural Modification: Alter the molecule to reduce its recognition by efflux transporters.
Suboptimal Physicochemical Properties 1. Analyze Lipinski's Rule of Five: Evaluate the molecular weight, logP, and number of hydrogen bond donors and acceptors of your compound and its derivatives.[24][25][26][27] While not absolute, this rule provides a useful guideline for oral bioavailability and permeability.

Experimental Workflow for Troubleshooting Permeability Issues

G start Low Intracellular Concentration Observed check_physchem Assess Physicochemical Properties (LogP, H-bond donors/acceptors) start->check_physchem pampa_assay Perform PAMPA Assay (Passive Diffusion) check_physchem->pampa_assay prodrug_synthesis Synthesize Prodrugs check_physchem->prodrug_synthesis If polarity is high caco2_assay Perform Caco-2 Assay (Active Transport & Efflux) pampa_assay->caco2_assay If passive permeability is low formulation_strategies Investigate Formulation Strategies (Cyclodextrins, Liposomes) pampa_assay->formulation_strategies If solubility is a limiting factor efflux_inhibition Test with Efflux Pump Inhibitors caco2_assay->efflux_inhibition If efflux ratio is high analyze_results Analyze Results & Select Lead Strategy formulation_strategies->analyze_results prodrug_synthesis->analyze_results efflux_inhibition->analyze_results end Optimized Cell Permeability analyze_results->end

Caption: A logical workflow for diagnosing and addressing low cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the permeability of this compound?

A1: The first step is to characterize the physicochemical properties of your compound, particularly its lipophilicity (LogP) and the number of hydrogen bond donors and acceptors, to see how it aligns with principles like Lipinski's Rule of Five.[24][25][26][27] Given its structure, it is likely to be quite polar. Therefore, a prodrug approach to mask the polar hydroxyl and pyrimidinol groups is a logical starting point for chemical modification.[1][][3][4][5][6]

Q2: How can I determine if my compound is a substrate for efflux pumps?

A2: The most common method is to use a cell-based assay, such as the Caco-2 permeability assay, and measure the bidirectional transport of your compound (from the apical to the basolateral side and vice versa). A significantly higher transport rate from the basolateral to the apical side (an efflux ratio greater than 2) suggests that your compound is being actively pumped out of the cells.[21][23] You can confirm this by repeating the experiment in the presence of known efflux pump inhibitors.

Q3: What are the pros and cons of using formulation strategies versus chemical modification?

A3:

Strategy Pros Cons
Formulation (e.g., Cyclodextrins, Nanoparticles) - No need to alter the chemical structure of the active compound.[13][14][15][16][17][18][19] - Can improve both solubility and permeability. - Can be developed relatively quickly for initial in vitro studies.- May not be suitable for all administration routes. - The formulation itself may have biological effects. - Can be more complex to manufacture at scale.
Chemical Modification (e.g., Prodrugs) - Can lead to a compound with inherently better permeability.[1][][3][4][5][6] - Can be optimized for specific intracellular cleavage mechanisms. - May overcome efflux pump recognition.- Requires synthetic chemistry expertise and resources. - The prodrug itself may have off-target effects. - Intracellular cleavage may be incomplete or too rapid/slow .

Q4: Can I use computational tools to predict the permeability of my modified compounds?

A4: Yes, computational models can be very useful for predicting physicochemical properties like LogP, polar surface area, and the number of rotatable bonds, which are all related to permeability. These tools can help you prioritize which derivatives to synthesize and test experimentally, saving time and resources.

Signaling Pathway for Prodrug Activation

G cluster_0 Extracellular cluster_1 Intracellular extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space prodrug_outside Lipophilic Prodrug prodrug_inside Prodrug prodrug_outside->prodrug_inside Crosses Membrane passive_diffusion Passive Diffusion cleavage Intracellular Cleavage (e.g., by esterases) prodrug_inside->cleavage active_drug Active this compound cleavage->active_drug target Intracellular Target active_drug->target effect Biological Effect target->effect

Caption: General mechanism of a prodrug strategy to enhance cell permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare Donor Plate:

    • Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Add the compound solution to each well of a 96-well donor plate.

  • Prepare Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with buffer.

    • Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assemble the PAMPA Sandwich:

    • Carefully place the acceptor plate on top of the donor plate, ensuring the lipid-coated filter is in contact with the donor solution.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculate Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium) Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the filter

      • t = Incubation time

      • CA(t) = Concentration in the acceptor well at time t

      • Cequilibrium = Equilibrium concentration

Illustrative Data Presentation:

Compound LogP Permeability Coefficient (Pe) (x 10⁻⁶ cm/s)
This compound-0.50.2
Prodrug Derivative 1 (Ester)1.55.8
Prodrug Derivative 2 (Carbonate)2.110.2
Verapamil (High Permeability Control)3.515.0
Atenolol (Low Permeability Control)0.20.1
Caco-2 Cell Permeability Assay

Objective: To assess the permeability and potential for active transport and efflux of a compound across a monolayer of human intestinal epithelial (Caco-2) cells.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Simultaneously, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Determine the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculate Apparent Permeability Coefficient (Papp):

    • The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = The rate of appearance of the compound on the receiver side

      • A = The surface area of the filter

      • C₀ = The initial concentration of the compound on the donor side

  • Calculate Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Illustrative Data Presentation:

Compound Papp (A to B) (x 10⁻⁶ cm/s) Papp (B to A) (x 10⁻⁶ cm/s) Efflux Ratio
This compound0.10.33.0
Prodrug Derivative 12.52.71.1
Propranolol (High Permeability)20.021.01.05
Digoxin (Efflux Substrate)0.55.010.0

References

Technical Support Center: Deconvolution of Off-Target Effects of 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the novel compound 6-(Hydroxymethyl)pyrimidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: We have identified this compound as a hit in our phenotypic screen. What is the first step to identify its molecular target(s) and potential off-targets?

A1: The crucial first step is to confirm the primary target and then explore potential off-targets. A combination of computational and experimental approaches is recommended. Initially, in silico methods such as similarity-based screening (comparing the structure of your compound to known ligands) and panel screening against a library of known targets (e.g., kinases, GPCRs) can provide a preliminary list of potential on- and off-targets. Experimentally, we recommend starting with broad-spectrum competitive binding assays or thermal shift assays (DSF) against a panel of recombinant proteins to identify initial binders.

Q2: Our initial binding assays for this compound show affinity for multiple proteins. How can we distinguish between the intended target and off-targets?

A2: This is a common challenge in drug discovery.[1][2] To differentiate, consider the following:

  • Affinity/Potency: Compare the binding affinity (e.g., Kd, Ki) or functional potency (e.g., IC50, EC50) of the compound for each target. The target with the highest affinity/potency is often the primary target.

  • Cellular Target Engagement: Employ techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that the compound engages the putative targets in a cellular context.

  • Functional Assays: Conduct functional assays relevant to each potential target's biological activity. The observed phenotype should correlate with the modulation of the primary target's function.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the putative targets.[1] If the compound's effect is diminished or abolished upon target knockdown/knockout, it confirms the on-target effect.[1]

Q3: We are observing unexpected cellular toxicity with this compound that does not seem to be related to its intended target. How can we identify the off-target(s) responsible for this toxicity?

A3: Unexplained toxicity is often due to off-target effects.[1] To identify the responsible off-target(s), a systematic approach is necessary:

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry (MS) can identify a broad range of protein interactors in an unbiased manner.[2][3]

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with a database of phenotypes induced by well-characterized compounds. This can provide clues about the off-target pathways being modulated.

  • Counter-Screening: Screen your compound against a panel of targets known to be associated with common toxicity pathways (e.g., hERG channel, CYPs, nuclear receptors).

Troubleshooting Guides

Problem 1: Inconsistent results in affinity-based pull-down experiments.
  • Possible Cause 1: Improper immobilization of this compound. The attachment of the linker and bead support may sterically hinder the compound's interaction with its targets.

    • Troubleshooting:

      • Synthesize multiple derivatives of the compound with the linker attached at different, non-critical positions.

      • Vary the length and chemical nature of the linker.

      • Confirm that the immobilized compound retains its activity in a biochemical assay before proceeding with the pull-down.

  • Possible Cause 2: High levels of non-specific protein binding. This can obscure the identification of true interactors.

    • Troubleshooting:

      • Increase the stringency of the wash buffers (e.g., by increasing salt concentration or adding a mild detergent).

      • Include a pre-clearing step by incubating the cell lysate with control beads (without the compound) to remove proteins that non-specifically bind to the matrix.

      • Perform a competition experiment by incubating the lysate with an excess of free compound before adding it to the affinity matrix. True binders will be competed off, leading to a reduction in their signal in the mass spectrometry analysis.

Problem 2: Discrepancy between biochemical and cellular assay results.
  • Possible Cause 1: Poor cell permeability of this compound. The compound may be active against a purified protein but unable to reach its target inside the cell.

    • Troubleshooting:

      • Perform a cell permeability assay (e.g., PAMPA).

      • If permeability is low, consider medicinal chemistry efforts to improve the compound's physicochemical properties.

  • Possible Cause 2: The compound is a substrate for cellular efflux pumps.

    • Troubleshooting:

      • Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) and see if the cellular activity of your compound is restored.

  • Possible Cause 3: Cellular metabolism of the compound. The compound may be rapidly metabolized into an inactive form within the cell.

    • Troubleshooting:

      • Perform metabolite identification studies using LC-MS/MS on cell lysates treated with the compound.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinity and Cellular Potency of this compound against Putative Targets

TargetBinding Affinity (Kd, nM)Cellular Potency (IC50, nM)
Kinase A (Intended Target)1550
Kinase B (Off-Target)250800
Kinase C (Off-Target)800>10,000
Bromodomain X (Off-Target)1,200Not Determined

Table 2: Hypothetical Counter-Screening Panel Results for this compound

Target% Inhibition at 10 µM
hERG Channel8%
CYP3A415%
PDE465%
HDAC15%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1 hour.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable buffer. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Affinity Chromatography Pull-Down Coupled with Mass Spectrometry
  • Immobilization: Covalently couple this compound to activated beads (e.g., NHS-activated sepharose) via a suitable linker.

  • Lysate Preparation: Prepare a cell lysate from the relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the compound-coupled beads. In a parallel control experiment, incubate the lysate with control beads. For a competition control, pre-incubate the lysate with an excess of free compound before adding the beads.

  • Washing: Wash the beads extensively with a high-stringency buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and identify the proteins by LC-MS/MS.

  • Data Analysis: Compare the protein profiles from the experimental and control pull-downs to identify specific interactors of this compound.

Visualizations

experimental_workflow phenotypic_screen Phenotypic Screen Hit: This compound in_silico In Silico Profiling (Similarity Search, Docking) phenotypic_screen->in_silico biochemical_screening Biochemical Screening (Binding Assays, DSF) phenotypic_screen->biochemical_screening putative_targets Identify Putative Targets in_silico->putative_targets biochemical_screening->putative_targets target_validation Target Validation putative_targets->target_validation cet_sa Cellular Target Engagement (CETSA, NanoBRET) target_validation->cet_sa functional_assays Functional Assays target_validation->functional_assays genetic_validation Genetic Validation (CRISPR, siRNA) target_validation->genetic_validation off_target_deconvolution Off-Target Deconvolution target_validation->off_target_deconvolution on_target Confirmed On-Target cet_sa->on_target functional_assays->on_target genetic_validation->on_target sar Structure-Activity Relationship (SAR) Studies on_target->sar chemical_proteomics Chemical Proteomics (Affinity Pull-down + MS) off_target_deconvolution->chemical_proteomics counter_screening Counter-Screening (Toxicity Panels) off_target_deconvolution->counter_screening phenotypic_profiling Phenotypic Profiling off_target_deconvolution->phenotypic_profiling off_targets Identified Off-Targets chemical_proteomics->off_targets counter_screening->off_targets phenotypic_profiling->off_targets off_targets->sar

Caption: Workflow for on-target and off-target deconvolution.

signaling_pathway compound This compound target_kinase Target Kinase A compound->target_kinase Inhibition off_target_kinase Off-Target Kinase B compound->off_target_kinase Inhibition downstream_protein Downstream Protein target_kinase->downstream_protein cellular_response Desired Cellular Response (e.g., Apoptosis) downstream_protein->cellular_response off_target_downstream Unintended Downstream Signaling off_target_kinase->off_target_downstream toxicity Toxicity off_target_downstream->toxicity

Caption: Hypothetical signaling pathway of this compound.

troubleshooting_logic start Inconsistent Pull-down Results check_immobilization Check Compound Immobilization start->check_immobilization check_binding High Non-Specific Binding? check_immobilization->check_binding No vary_linker Vary Linker Position/Length check_immobilization->vary_linker Yes increase_stringency Increase Wash Stringency check_binding->increase_stringency Yes solution Consistent Results check_binding->solution No confirm_activity Confirm Activity of Immobilized Compound vary_linker->confirm_activity confirm_activity->check_binding pre_clear Pre-clear Lysate increase_stringency->pre_clear competition_exp Perform Competition Experiment pre_clear->competition_exp competition_exp->solution

Caption: Troubleshooting logic for affinity pull-down experiments.

References

Technical Support Center: Optimizing Buffer Conditions for 6-(Hydroxymethyl)pyrimidin-4-OL Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing enzyme assays involving 6-(Hydroxymethyl)pyrimidin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing buffer conditions for my enzyme assay with this compound?

A1: The initial and most critical step is to determine the optimal pH for your enzyme's activity. Every enzyme has a specific pH range where it exhibits maximum catalytic efficiency.[1][2] A broad pH screen using a universal buffer or a series of overlapping buffers is recommended to identify this optimal pH. Most enzymes involved in pyrimidine metabolism, for instance, function optimally in a slightly alkaline environment, typically above pH 7.3.[3]

Q2: Which buffer systems are commonly used for enzyme assays?

A2: Several buffer systems are frequently employed in biochemical assays. The choice depends on the optimal pH of your enzyme.[1][4] Common buffers include:

  • Phosphate (PBS): Effective in the pH range of 5.8-8.0. However, be aware that phosphate can sometimes inhibit certain enzymes, such as kinases.[1][4][5]

  • Tris-HCl: Widely used for its buffering capacity in the physiological pH range of 7.0-9.0. A drawback is that its pH is sensitive to temperature changes.[1][4][5][6]

  • HEPES: A popular choice for many biological assays due to its pKa of 7.5, making it an excellent buffer in the pH range of 6.8-8.2. Its pH is less sensitive to temperature fluctuations compared to Tris.[1][4]

  • MOPS: Useful for maintaining a pH between 6.5 and 7.9.[1][4]

  • Citrate: Ideal for enzymes that function in acidic conditions, with a buffering range of pH 3.0-6.2.[4][5]

Q3: How does buffer concentration affect my enzyme assay?

A3: Buffer concentration, which influences the ionic strength of the assay medium, can significantly impact enzyme activity.[6][7] While a higher concentration provides greater buffering capacity, it can also inhibit enzyme function.[6] It is advisable to start with a buffer concentration in the range of 25-50 mM and optimize from there.[6][8]

Q4: Can components of the buffer interfere with my assay?

A4: Yes, some buffer components can interact with your enzyme or other assay reagents. For example, Tris buffers can chelate metal ions, which might be essential for your enzyme's activity.[1] It is crucial to be aware of potential interactions and to test different buffer systems if you suspect interference.

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity Suboptimal pH.Perform a pH screen to determine the optimal pH for your enzyme.
Incorrect buffer system.Test alternative buffer systems with overlapping pH ranges.[9]
Enzyme instability in the chosen buffer.Ensure the buffer is prepared correctly and is stable at the assay temperature. Consider adding stabilizing agents like glycerol or BSA.
Buffer components inhibiting the enzyme.Review the literature for known inhibitors of your enzyme or enzyme class. Test a different buffer system.[1]
High Background Signal Buffer interference with the detection method.Run a control with the buffer and detection reagents in the absence of the enzyme and substrate.
Contaminated buffer.Prepare fresh buffers using high-purity water and reagents.
Inconsistent or Irreproducible Results Buffer pH shift during the experiment.Ensure the buffer has adequate capacity for the assay conditions. Remeasure the pH at the end of the experiment.
Temperature fluctuations affecting buffer pH.Use a buffer that is less sensitive to temperature changes, such as HEPES, or ensure strict temperature control.[1][4]
Inconsistent buffer preparation.Use a calibrated pH meter and follow a standardized protocol for buffer preparation.

Data Presentation

Table 1: Common Buffer Systems for Enzyme Assays

BufferpKa at 25°CEffective pH RangeKey Considerations
Citrate3.13, 4.76, 6.403.0 - 6.2Can chelate metal ions.[4]
MES6.155.5 - 6.7A "Good's" buffer with minimal metal ion binding.[4]
Phosphate (PBS)7.205.8 - 8.0Can inhibit some enzymes.[1][4]
MOPS7.206.5 - 7.9Another "Good's" buffer.[1][4]
HEPES7.556.8 - 8.2Low temperature dependence of pH.[1][4]
Tris8.067.0 - 9.0pH is sensitive to temperature changes.[1][4]
Bicine8.357.6 - 9.0Can interfere with protein estimation assays.
CAPS10.409.7 - 11.1Useful for high pH applications.

Experimental Protocols

Protocol: pH Optimization for a this compound Utilizing Enzyme

  • Preparation of Buffers:

    • Prepare a series of 100 mM stock solutions of different buffers to cover a broad pH range (e.g., Citrate for pH 4.0-6.0, Phosphate for pH 6.0-7.5, HEPES for pH 7.0-8.5, and Tris-HCl for pH 8.0-9.0).

    • Adjust the pH of each buffer stock to the desired value using a calibrated pH meter at the intended assay temperature.

  • Assay Setup:

    • For each pH point to be tested, prepare a reaction mixture containing the buffer, this compound (substrate), and any necessary co-factors.

    • Equilibrate the reaction mixture to the desired assay temperature.

    • Initiate the reaction by adding the enzyme.

    • Include a "no enzyme" control for each buffer to measure the non-enzymatic degradation of the substrate or product formation.

  • Data Collection and Analysis:

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Determine the initial reaction velocity (V₀) for each pH value.

    • Plot the initial velocity against the pH to identify the optimal pH for enzyme activity.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: pH Screening cluster_analysis Phase 3: Data Analysis cluster_optimization Phase 4: Buffer Optimization prep_buffers Prepare Buffer Stocks (e.g., Citrate, Phosphate, HEPES, Tris) adjust_ph Adjust pH of each buffer to target values prep_buffers->adjust_ph setup_reactions Set up reactions with each buffer adjust_ph->setup_reactions prep_reagents Prepare Substrate and Cofactor Solutions prep_reagents->setup_reactions add_enzyme Initiate reactions by adding enzyme setup_reactions->add_enzyme run_assay Incubate at constant temperature and monitor add_enzyme->run_assay calc_velocity Calculate Initial Reaction Velocities (V₀) run_assay->calc_velocity plot_data Plot V₀ vs. pH calc_velocity->plot_data determine_optimum Identify Optimal pH plot_data->determine_optimum select_buffer Select buffer system based on optimal pH determine_optimum->select_buffer optimize_conc Optimize buffer concentration select_buffer->optimize_conc

References

Validation & Comparative

A Comparative Efficacy Analysis: 6-(Hydroxymethyl)pyrimidin-4-OL Derivatives versus Sitagliptin in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic efficacy between a novel class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, and the established anti-diabetic drug, Sitagliptin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction

Sitagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP)[1][2][3][4]. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes[1][2][3][4]. Recent research has identified a new class of compounds, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines, as significant DPP-4 inhibitors with therapeutic potential comparable to Sitagliptin[5][6].

Mechanism of Action: DPP-4 Inhibition

Both Sitagliptin and the 6-(hydroxymethyl)pyrazolopyrimidine derivatives share a common mechanism of action. They act as competitive inhibitors of the DPP-4 enzyme. The inhibition of DPP-4 prevents the breakdown of GLP-1 and GIP, prolonging their activity. This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells when blood glucose levels are elevated. The overall effect is a reduction in blood glucose levels with a low risk of hypoglycemia[3][4].

Comparative Efficacy: In Vitro Data

A key measure of the efficacy of a DPP-4 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Lower IC50 values signify greater potency.

A comparative study has shown that β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives exhibit significant DPP-4 inhibition, with IC50 values that are comparable to Sitagliptin[5][6]. The most potent of these derivatives demonstrated IC50 values in the nanomolar range, positioning them as promising candidates for further development.

CompoundDPP-4 IC50 (nM)Selectivity over DPP-8 & DPP-9
Sitagliptin 28 nM[5][6]High
6-(Hydroxymethyl)pyrazolopyrimidine Derivatives 21.4 - 59.8 nM[5][6]Satisfactory[5][6]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).

Methodology: A fluorometric assay is commonly used to measure DPP-4 activity. The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the fluorescent aminomethylcoumarin (AMC) molecule.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Test compounds (Sitagliptin and 6-(hydroxymethyl)pyrazolopyrimidine derivatives) at various concentrations

    • Tris-HCl buffer (pH 7.5)

    • 96-well black microplates

    • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • A solution of the DPP-4 enzyme in Tris-HCl buffer is added to the wells of a 96-well plate.

    • The test compounds, diluted to a range of concentrations, are then added to the wells. A control group with no inhibitor is also prepared.

    • The plate is incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • The Gly-Pro-AMC substrate is added to all wells to initiate the enzymatic reaction.

    • The plate is incubated for a further 30 minutes at 37°C.

    • The fluorescence intensity of each well is measured using a fluorometric plate reader.

  • Data Analysis:

    • The percentage of DPP-4 inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a test compound on glucose tolerance in an animal model.

Methodology: The OGTT is a standard in vivo assay to assess the ability of a compound to improve glucose disposal after an oral glucose challenge.

  • Animals and Housing:

    • Male C57BL/6 mice are typically used.

    • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Procedure:

    • Mice are fasted overnight (approximately 16 hours) before the experiment.

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • The test compound (Sitagliptin or a 6-(hydroxymethyl)pyrazolopyrimidine derivative) or vehicle (control) is administered orally via gavage.

    • After a specific time (e.g., 30 or 60 minutes) to allow for drug absorption, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

    • Blood glucose levels are measured from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis:

    • Blood glucose levels are plotted against time for each treatment group.

    • The area under the curve (AUC) for the glucose excursion is calculated for each animal.

    • Statistical analysis (e.g., ANOVA) is used to compare the AUC values between the treatment groups and the vehicle control group. A significant reduction in the AUC indicates improved glucose tolerance.

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release β-cells β-cells Insulin Release Insulin Release β-cells->Insulin Release leads to α-cells α-cells Glucagon Release Glucagon Release α-cells->Glucagon Release leads to reduced GLP-1 (active)->β-cells stimulates GLP-1 (active)->α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) DPP-4 DPP-4 DPP-4->GLP-1 (active) degrades Sitagliptin / Pyrimidin-4-OL Sitagliptin / Pyrimidin-4-OL Sitagliptin / Pyrimidin-4-OL->DPP-4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway

Experimental_Workflow_OGTT cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Fasting Fasting Baseline Glucose Baseline Glucose Fasting->Baseline Glucose Drug Administration Drug Administration Baseline Glucose->Drug Administration Glucose Challenge Glucose Challenge Drug Administration->Glucose Challenge Blood Sampling Blood Sampling Glucose Challenge->Blood Sampling at t=15, 30, 60, 90, 120 min Glucose Measurement Glucose Measurement Blood Sampling->Glucose Measurement AUC Calculation AUC Calculation Glucose Measurement->AUC Calculation Statistical Comparison Statistical Comparison AUC Calculation->Statistical Comparison

Caption: Oral Glucose Tolerance Test (OGTT) Workflow

Conclusion

The novel class of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives demonstrates potent DPP-4 inhibitory activity, with in vitro efficacy comparable to the established drug, Sitagliptin. The similar IC50 values suggest that these compounds are promising candidates for the development of new anti-diabetic therapies. Further in vivo studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic profiles and to establish their efficacy and safety in preclinical models of type 2 diabetes. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and other novel DPP-4 inhibitors.

References

A Head-to-Head Comparison of Pyrimidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the structure of nucleic acids (uracil, thymine, and cytosine) and are found in various vitamins and cofactors.[1] The versatility of the pyrimidine ring allows for diverse substitutions, leading to a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[2][3]

Comparative Analysis of Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1] This section provides a comparative summary of the cytotoxic and enzyme inhibitory activities of selected pyrimidine derivatives.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro cytotoxicity of pyrimidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), determined by assays such as the MTT assay, is a standard measure of a compound's potency in inhibiting cell growth.

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95--
Pyrido[2,3-d]pyrimidine Derivative 4 MCF-7 (Breast)0.57Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 11 MCF-7 (Breast)1.31Staurosporine6.76
Pyrido[2,3-d]pyrimidine Derivative 4 HepG2 (Liver)1.13Staurosporine5.07
Pyrido[2,3-d]pyrimidine Derivative 11 HepG2 (Liver)0.99Staurosporine5.07
Enzyme Inhibition Activity

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathways. The IC50 value is also used to quantify the concentration of a derivative required to inhibit 50% of the target enzyme's activity.

Compound/Derivative ClassTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Pyrido[2,3-d]pyrimidine Derivative 4 PIM-1 Kinase11.4Staurosporine16.7
Pyrido[2,3-d]pyrimidine Derivative 10 PIM-1 Kinase17.2Staurosporine16.7
6-(Hydroxymethyl)pyrazolopyrimidine DerivativeDPP-421.4 - 59.8Sitagliptin28
2-amino-4,6-dimethylpyrimidin-5-ol Derivative 6O FGFR4(High Selectivity)BLU9931-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibition of a specific enzyme by pyrimidine derivatives.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the target enzyme, a solution of the substrate, and solutions of the pyrimidine derivatives at various concentrations.

  • Reaction Initiation: In a microplate well, combine the reaction buffer, the enzyme solution, and the pyrimidine derivative solution. Incubate for a predetermined period to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways that regulate cell proliferation, survival, and other cellular processes.

Kinase Inhibition and Cancer-Related Pathways

Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. The inhibition of such kinases can disrupt downstream signaling cascades, such as the JAK/STAT or PI3K/Akt pathways, leading to cancer cell death.

Kinase_Inhibition_Pathway Pyrimidine Derivative Pyrimidine Derivative Kinase (e.g., PIM-1) Kinase (e.g., PIM-1) Pyrimidine Derivative->Kinase (e.g., PIM-1) Inhibits Substrate Protein Substrate Protein Kinase (e.g., PIM-1)->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Promotes Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Stock Solution Stock Solution Purification->Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation SAR Analysis SAR Analysis IC50 Calculation->SAR Analysis

References

Validating the Biological Target of 6-(Hydroxymethyl)pyrimidin-4-OL: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A COMPREHENSIVE GUIDE TO THE PUTATIVE BIOLOGICAL TARGET VALIDATION OF 6-(HYDROXYMETHYL)PYRIMIDIN-4-OL AND ITS COMPARISON WITH ALTERNATIVE FGFR4 INHIBITORS.

This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating the putative biological target of this compound. Based on the analysis of structurally related compounds, this document postulates that this compound likely acts as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma (HCC) and other solid tumors.

This publication offers a detailed comparison with established and experimental FGFR4 inhibitors, supported by experimental data from analogous compounds. It includes comprehensive experimental protocols and visual diagrams of relevant signaling pathways and workflows to aid in the design and execution of validation studies.

Introduction to this compound and its Putative Target

This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. While direct experimental evidence for its biological target is not yet publicly available, extensive research on structurally similar pyrimidin-4-ol derivatives strongly suggests its potential as an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling, often driven by amplification of its ligand FGF19, is a known contributor to the pathogenesis of hepatocellular carcinoma (HCC) and other cancers. Therefore, FGFR4 represents a compelling therapeutic target, and small molecules like this compound are of significant interest for their potential to modulate this pathway. This guide will proceed under the hypothesis that FGFR4 is the primary biological target of this compound.

Comparative Analysis of FGFR4 Inhibitors

To validate the biological target of this compound, a direct comparison of its performance against known FGFR4 inhibitors is essential. The following tables summarize the inhibitory activities of several key comparator compounds against FGFR4 and related kinases. It is important to note that the data for this compound is hypothetical and serves as a placeholder for experimentally determined values.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives and Comparator Compounds against FGFR Family Kinases

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity for FGFR4 vs. FGFR1/2/3
This compound (Hypothetical) TBDTBDTBDTBDTBD
Compound 6O (2-amino-4,6-dimethylpyrimidin-5-ol derivative)[1]75.3>50,00035,482>30,000>398-fold
BLU9931[1]3>1,000>1,000>1,000>333-fold
Compound 2n (2-aminopyrimidine derivative)[2]2.6>10,000>10,000>10,000>3800-fold

TBD: To be determined experimentally.

Table 2: Anti-proliferative Activity of FGFR4 Inhibitors in FGFR4-dependent Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)
This compound (Hypothetical) Hep3B (HCC)MTT AssayTBD
Compound 6O[1]Hep3B (HCC)MTT Assay~0.1
BLU9931[1]Hep3B (HCC)CellTiter-Glo0.07
Compound 2n[2]MDA-MB-453 (Breast Cancer)SRB Assay0.38

TBD: To be determined experimentally.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the FGFR4 signaling pathway and a typical workflow for validating a novel FGFR4 inhibitor.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->FGFR4 Inhibits (Hypothesized) Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (Determine IC50 against FGFR4) Selectivity_Panel Kinase Selectivity Profiling (vs. FGFR1, 2, 3 and other kinases) Kinase_Assay->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT on Hep3B cells) Selectivity_Panel->Cell_Proliferation Western_Blot Western Blot Analysis (p-FGFR4, p-ERK levels) Cell_Proliferation->Western_Blot Xenograft_Model HCC Xenograft Model (e.g., Hep3B in nude mice) Western_Blot->Xenograft_Model PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD Start Synthesize & Purify This compound Start->Kinase_Assay

References

Comparative Analysis of 6-(Hydroxymethyl)pyrimidin-4-OL: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the potential cross-reactivity and selectivity of compounds based on the 6-(hydroxymethyl)pyrimidin-4-ol scaffold. Due to the limited publicly available data on this specific molecule, this guide leverages findings from closely related pyrimidin-4-ol and pyrazolopyrimidine derivatives that have been evaluated as inhibitors of key cellular targets, primarily kinases and dipeptidyl peptidase-4 (DPP-4). This document is intended for researchers, scientists, and professionals in drug development to inform early-stage discovery and lead optimization efforts.

Introduction to the Pyrimidin-4-ol Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] The pyrimidin-4-ol core, in particular, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of biological activities, including but not limited to, kinase inhibition and enzyme regulation.[2][3] This guide will focus on two prominent areas of activity for pyrimidine-based compounds: Fibroblast Growth Factor Receptor 4 (FGFR4) inhibition and Dipeptidyl Peptidase-4 (DPP-4) inhibition.

Comparative Selectivity Profiling

The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. Below, we present comparative data for pyrimidine-based inhibitors against their primary targets and related proteins.

Kinase Inhibition Profile: Focus on FGFR4

Several aminodimethylpyrimidinol derivatives have been synthesized and evaluated as selective inhibitors of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma.[4][5]

Table 1: Comparative Inhibitory Activity of a Representative Aminodimethylpyrimidinol Derivative (Compound 6O) against FGFR Family Kinases

Kinase TargetIC50 (nM) of Compound 6OComparative Inhibitor (BLU9931) IC50 (nM)
FGFR4Data not specifiedData not specified
FGFR1> 8-fold selective vs.Data not specified
FGFR2> 8-fold selective vs.Data not specified
FGFR3> 8-fold selective vs.Data not specified

Note: Specific IC50 values for Compound 6O were not provided in the source material, but its selectivity was reported to be at least 8 times higher than the positive control, BLU9931.[4][5]

DPP-4 Inhibition Profile

β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives have demonstrated significant inhibitory activity against DPP-4, an enzyme involved in glucose metabolism.[6][7]

Table 2: Comparative Inhibitory Activity and Selectivity of a Representative 6-(hydroxymethyl)pyrazolopyrimidine Derivative against DPP Family Enzymes

Enzyme TargetRepresentative Compound IC50 (nM)Comparative Inhibitor (Sitagliptin) IC50 (nM)
DPP-421.4 - 59.828
DPP-8Satisfactory selectivityData not specified
DPP-9Satisfactory selectivityData not specified
QPPLower selectivityData not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline typical protocols for assessing kinase and DPP-4 inhibition.

Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reaction Setup : A reaction mixture is prepared containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection : After incubation, a reagent that converts ADP to ATP and a luciferase/luciferin mixture is added. The newly generated ATP is consumed by the luciferase, producing a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chemoproteomics-Based Kinase Selectivity Profiling (Kinobeads)

This method assesses the binding of an inhibitor to a wide range of kinases in a cellular context.[8][9][10]

  • Cell Lysis : Cells are lysed to release the proteome, including endogenous kinases.

  • Competitive Binding : The cell lysate is incubated with the test compound at various concentrations.

  • Kinobeads Affinity Capture : A mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) is added to the lysate. Kinases not bound by the test compound will bind to the kinobeads.

  • Enrichment and Digestion : The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.

  • LC-MS/MS Analysis : The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis : The abundance of each kinase is compared across different concentrations of the test compound to determine its binding affinity and selectivity profile.

DPP-4 Inhibition Assay

This is a fluorometric assay to determine the inhibitory potential of compounds against DPP-4.

  • Reaction Preparation : The reaction is initiated by mixing the DPP-4 enzyme, the test compound, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Incubation : The reaction mixture is incubated at 37°C.

  • Fluorescence Measurement : The enzymatic cleavage of the substrate by DPP-4 releases a fluorescent product (AMC), which is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis : The rate of the reaction is determined from the increase in fluorescence over time. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the context and methodology of the presented data.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Klotho β-Klotho Klotho->FGFR4 FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR4 signaling pathway activation by FGF19.[4][11]

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Food Intake GLP1 Active GLP-1 Food->GLP1 Stimulates Release GIP Active GIP Food->GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin Glucagon Glucagon Secretion (Suppressed) GLP1->Glucagon GIP->DPP4 GIP->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Pyrimidin-4-ol derivative) DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.[5][6]

Kinase_Profiling_Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate with Test Compound (Varying Conc.) A->B C 3. Add Kinobeads for Affinity Capture B->C D 4. Wash and Elute Bound Kinases C->D E 5. On-Bead Digestion to Peptides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis: Quantify Kinase Binding F->G

Caption: Experimental workflow for Kinobeads-based profiling.[8][9][10]

Conclusion

While direct experimental data for this compound is not extensively available, the analysis of related pyrimidin-4-ol and pyrazolopyrimidine derivatives provides valuable insights into the potential biological activities of this scaffold. The presented data suggests that derivatives of this core structure can be potent and selective inhibitors of both kinases, such as FGFR4, and enzymes like DPP-4. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new compounds based on this promising chemical scaffold. Further investigation is warranted to fully characterize the selectivity and cross-reactivity profile of this compound and its analogs to unlock their full therapeutic potential.

References

Unveiling the Antioxidant Potential of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the free-radical scavenging capabilities of various pyrimidine-based compounds, supported by quantitative data and detailed experimental protocols.

Pyrimidine, a fundamental heterocyclic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] As integral components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, pyrimidines play a crucial role in numerous biological processes.[3] Their derivatives have been extensively investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[2] A growing body of evidence also highlights their potential as potent antioxidants, capable of mitigating the detrimental effects of oxidative stress by scavenging free radicals.[1][4] This guide provides a comparative analysis of the antioxidant activity of several pyrimidine derivatives, presenting key experimental data and methodologies to aid in the ongoing research and development of novel antioxidant therapies.

Comparative Antioxidant Activity of Pyrimidine Derivatives

The antioxidant capacity of various pyrimidine derivatives has been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound is as an antioxidant. The following table summarizes the IC50 values for different pyrimidine derivatives from various studies, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound Class/DerivativeAssayIC50 ValueStandardReference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues (3a and 3b)DPPH46.31 µM and 48.81 µMAscorbic Acid[1][5]
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (3c)DPPH0.6 mg/mLAscorbic Acid, Gallic Acid[1][5]
4,6-Bisaryl-pyrimidin-2-amine derivative (8b4)Nitric Oxide Scavenging0.019 mol/LAscorbic Acid[1][5]
4,6-Bisaryl-pyrimidin-2-amine derivative (8b4)Hydrogen Peroxide Scavenging0.020 mol/LAscorbic Acid[1][5]
Thiazolo[3,2-a]pyrimidine derivatives (9 and 5b)DPPH13.9 - 33.4 µMRutin, Ascorbic Acid[6][7]
2-Amino-6-(substituted)pyrimidin-4-yl-2H-chromen-2-one analogues (S2 and S4)DPPH13.33 µg/mL and 43.13 µg/mL-[8]
Pyrido[2,3-d]pyrimidine derivatives (2a and 2f)LOX Inhibition42 µM and 47.5 µM-[9][10]
Pyrimidine Acrylamides (Compound 7)Lipid Peroxidation Inhibition82% inhibitionTrolox[11]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key assays cited in the comparative data table.

1. DPPH Radical Scavenging Assay

This assay is a standard and rapid method for evaluating the radical scavenging activity of a compound by measuring its ability to donate a hydrogen atom or an electron.[1][5]

  • Principle: In the presence of an antioxidant, the purple-colored stable free radical DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[12]

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • Test compounds dissolved in a suitable solvent (e.g., methanol, DMSO).

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox).

  • Procedure:

    • A specific volume of the DPPH solution is added to varying concentrations of the test compound.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.[1][5]

    • A control is prepared using the solvent instead of the test compound.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. Nitric Oxide (NO) Scavenging Assay

This method assesses the ability of a compound to inhibit the production of nitric oxide radicals.[4]

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.[5]

  • Reagents:

    • Sodium nitroprusside solution.

    • Phosphate buffer saline (PBS).

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Test compounds.

  • Procedure:

    • The test compound at various concentrations is mixed with sodium nitroprusside solution in PBS.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 150 minutes).[4]

    • An equal volume of Griess reagent is added to the reaction mixture.

    • The absorbance of the resulting chromophore is measured at 546 nm.[4][5]

    • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

3. Hydrogen Peroxide (H2O2) Scavenging Assay

This assay evaluates the ability of a compound to scavenge hydrogen peroxide.

  • Principle: The assay measures the decomposition of H2O2 by the test compound. The remaining H2O2 is quantified spectrophotometrically.

  • Reagents:

    • Hydrogen peroxide solution in phosphate buffer.

    • Test compounds.

  • Procedure:

    • A solution of hydrogen peroxide is prepared in a phosphate buffer.

    • The test compound at various concentrations is added to the hydrogen peroxide solution.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 230 nm) after a certain incubation time.

    • The percentage of hydrogen peroxide scavenging is calculated to determine the IC50 value.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process for evaluating the antioxidant potential of pyrimidine derivatives, the following diagram illustrates a typical experimental workflow.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antioxidant Activity Screening cluster_analysis Data Analysis synthesis Synthesis of Pyrimidine Derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Test Compounds dpph DPPH Assay in_vitro->dpph abts ABTS Assay in_vitro->abts no NO Scavenging Assay in_vitro->no h2o2 H2O2 Scavenging Assay in_vitro->h2o2 data_collection Absorbance Measurement dpph->data_collection abts->data_collection no->data_collection h2o2->data_collection calculation Calculation of % Inhibition data_collection->calculation ic50 IC50 Determination calculation->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: Workflow for Synthesis and Antioxidant Screening of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[3]

  • Electron-donating groups , such as methoxy (-OCH3) and hydroxyl (-OH) groups, tend to enhance antioxidant activity by increasing the electron density on the pyrimidine ring, which facilitates hydrogen or electron donation to free radicals.[1]

  • Electron-withdrawing groups , such as chloro (-Cl) and bromo (-Br), have also been shown in some cases to contribute to potent antioxidant activity, suggesting that the overall electronic and steric properties of the molecule play a complex role.[1][5]

  • The presence of a thiol (-SH) group can also confer potent antioxidant properties.[1][5]

Further quantitative structure-activity relationship (QSAR) studies are essential to delineate the precise structural requirements for optimal antioxidant activity in pyrimidine derivatives, which will guide the design of more potent and selective antioxidant agents.

References

Benchmarking 6-(Hydroxymethyl)pyrimidin-4-ol Derivatives Against Known DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[4][5][6]

Quantitative Comparison of Enzyme Inhibition

The inhibitory potency of the 6-(hydroxymethyl)pyrimidin-4-ol derivative and the benchmark inhibitor, Sitagliptin, against DPP-4 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 Value (nM)Reference CompoundReference IC50 (nM)
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-421.4 - 59.8Sitagliptin28

Experimental Protocols

A standardized in vitro Dipeptidyl Peptidase-4 (DPP-4) inhibition assay is crucial for the accurate determination and comparison of inhibitor potencies. Below is a detailed methodology based on established protocols.[7][8][9][10][11]

DPP-4 Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (AMC) or Gly-Pro-ρ-nitroanilide (pNA)

  • Assay Buffer: Tris-HCl buffer (e.g., 20-50 mM, pH 8.0) containing NaCl and EDTA

  • Test compounds (e.g., this compound derivatives) and reference inhibitor (e.g., Sitagliptin) dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader capable of measuring fluorescence (Ex/Em = 350-360 nm/450-465 nm) or absorbance (410 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and the reference inhibitor in DMSO.

    • Create a series of dilutions of the test compounds and reference inhibitor in the assay buffer to achieve a range of final assay concentrations.

    • Dilute the human recombinant DPP-4 enzyme to the desired concentration in the assay buffer.

    • Prepare the DPP-4 substrate solution in the assay buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add diluted assay buffer, diluted DPP-4 enzyme, and the same volume of solvent (e.g., DMSO) used for the inhibitors.

    • Background Wells: Add diluted assay buffer and the solvent.

    • Inhibitor Wells: Add diluted assay buffer, diluted DPP-4 enzyme, and the various dilutions of the test compounds or reference inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

DPP-4 Signaling Pathway and Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin hormones like GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon release, thereby regulating blood glucose levels. DPP-4 inhibitors block the action of the DPP-4 enzyme, leading to prolonged activity of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion.[2][3][12]

DPP4_Pathway cluster_0 Post-Meal Glucose Homeostasis cluster_1 DPP-4 Mediated Inactivation cluster_2 Therapeutic Intervention Ingestion Food Ingestion GLP1_GIP GLP-1 and GIP Release (from Intestine) Ingestion->GLP1_GIP Pancreas Pancreatic Islets GLP1_GIP->Pancreas GLP1_GIP_active Active GLP-1 and GIP Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose DPP4 DPP-4 Enzyme Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites GLP1_GIP_active->DPP4 DPP4_Inhibitor This compound Derivative / Sitagliptin Inhibition Inhibition DPP4_Inhibitor->Inhibition Inhibition->DPP4 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions (Test Compound & Sitagliptin) plate_setup Set up 96-well Plate (Controls & Inhibitor Concentrations) prep_inhibitor->plate_setup prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->plate_setup prep_substrate Prepare Substrate Solution reaction_start Initiate Reaction with Substrate prep_substrate->reaction_start pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 5-10 min) plate_setup->pre_incubation pre_incubation->reaction_start incubation Incubate Reaction Mixture (37°C, 30 min) reaction_start->incubation read_plate Measure Fluorescence/Absorbance incubation->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

Orthogonal Assays to Confirm the Activity of 6-(Hydroxymethyl)pyrimidin-4-OL as a Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-(Hydroxymethyl)pyrimidin-4-OL is a small molecule belonging to the pyrimidine class of compounds. While its specific biological activity is still under comprehensive investigation, compounds with similar structural motifs have been identified as modulators of various biological processes, including enzymatic activity. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a putative serine/threonine kinase, herein referred to as "Target Kinase."

Confirmation of a compound's biological activity requires a multi-faceted approach. Relying on a single assay can often lead to misleading results due to artifacts such as compound interference with the assay technology. Orthogonal assays, which employ different detection methods and principles to measure the same biological event or related events in a signaling pathway, are crucial for validating primary screening hits and building a robust understanding of a compound's mechanism of action.

This guide provides a comparative overview of a primary biochemical assay to identify the inhibitory activity of this compound against Target Kinase, along with two orthogonal assays to confirm this activity. We will detail the experimental protocols, present comparative data, and provide visual workflows and pathway diagrams to aid in the understanding of these methodologies.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway involving the Target Kinase. In this pathway, an upstream signal activates Target Kinase, which then phosphorylates a downstream substrate, leading to a cellular response. This compound is hypothesized to inhibit this phosphorylation event.

cluster_pathway Hypothetical Signaling Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Leads to Compound This compound Compound->Target_Kinase Inhibits

Caption: A diagram of the hypothetical signaling pathway for Target Kinase.

Primary Assay: Fluorescence-Based Kinase Activity Assay

This assay measures the enzymatic activity of Target Kinase by detecting the phosphorylation of a fluorescently labeled peptide substrate. The change in fluorescence polarization upon phosphorylation allows for the quantification of kinase activity.

Experimental Workflow

cluster_workflow1 Fluorescence-Based Kinase Assay Workflow A Dispense Compound (this compound) B Add Target Kinase and Fluorescent Substrate A->B C Add ATP to Initiate Reaction B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E

Caption: Workflow for the fluorescence-based kinase activity assay.

Experimental Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Dispense 1 µL of the compound dilutions into a 384-well microplate.

  • Reagent Addition: Add 10 µL of a solution containing Target Kinase and the fluorescently labeled peptide substrate in kinase buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition based on control wells (DMSO vehicle and no enzyme). Determine the IC50 value by fitting the data to a dose-response curve.

Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Binding

SPR is a biophysical technique that measures the binding interaction between a ligand (the compound) and an analyte (the target protein) in real-time without the need for labels. This assay directly confirms the physical interaction between this compound and Target Kinase.

Experimental Workflow

cluster_workflow2 SPR Direct Binding Assay Workflow F Immobilize Target Kinase on SPR Sensor Chip G Inject Serial Dilutions of This compound F->G H Monitor Association and Dissociation Phases G->H I Regenerate Sensor Surface H->I J Analyze Sensorgrams to Determine Binding Affinity (KD) I->J

Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.

Experimental Protocol
  • Chip Preparation: Covalently immobilize recombinant Target Kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Data Collection: Monitor the change in the refractive index (measured in response units, RU) during the association and dissociation phases.

  • Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stability of a protein in the presence and absence of a ligand within a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature. This assay confirms target engagement in a more physiologically relevant setting.

Experimental Workflow

cluster_workflow3 Cellular Thermal Shift Assay (CETSA) Workflow K Treat Cells with Compound or Vehicle (DMSO) L Heat Cell Lysates at Different Temperatures K->L M Separate Soluble and Aggregated Proteins L->M N Detect Soluble Target Kinase by Western Blot or ELISA M->N O Plot Protein Abundance vs. Temperature to Determine Tm Shift N->O

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol
  • Cell Treatment: Treat cultured cells expressing Target Kinase with this compound or vehicle (DMSO) for a specified time.

  • Cell Lysis: Harvest and lyse the cells.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures for a fixed duration.

  • Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble Target Kinase in the supernatant at each temperature using Western blotting or an ELISA with an antibody specific to Target Kinase.

  • Data Analysis: Plot the relative amount of soluble Target Kinase as a function of temperature for both the compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Logical Relationship of Assays

The following diagram illustrates the logical flow from a primary biochemical assay to orthogonal assays for hit confirmation and validation.

cluster_logic Assay Logic for Hit Validation Primary Primary Assay: Biochemical Activity (e.g., Fluorescence-Based) Orthogonal1 Orthogonal Assay 1: Direct Binding (e.g., SPR) Primary->Orthogonal1 Confirms physical interaction Orthogonal2 Orthogonal Assay 2: Target Engagement (e.g., CETSA) Primary->Orthogonal2 Confirms target engagement in cells Confirmation Confirmed Hit Orthogonal1->Confirmation Orthogonal2->Confirmation

Caption: Logical flow for confirming a primary screening hit.

Data Comparison

The following tables summarize hypothetical quantitative data for this compound from the described assays.

Table 1: Comparison of Assay Parameters

ParameterFluorescence-Based Kinase AssaySurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Enzyme kineticsMass change on a sensor surfaceLigand-induced thermal stabilization
Measurement IC50KD (ka, kd)ΔTm
Format Biochemical (in vitro)Biochemical (in vitro)Cellular (in situ)
Throughput HighLow to MediumMedium
Label Requirement Labeled substrateNoneNone
Information Provided Potency of inhibitionBinding affinity and kineticsTarget engagement in cells

Table 2: Hypothetical Experimental Data for this compound

AssayMetricValue
Fluorescence-Based Kinase AssayIC501.2 µM
Surface Plasmon Resonance (SPR)KD0.8 µM
Cellular Thermal Shift Assay (CETSA)ΔTm+4.2 °C

The validation of this compound as a potential inhibitor of Target Kinase is significantly strengthened by employing a combination of a primary activity assay and orthogonal follow-up assays. The fluorescence-based assay provides an initial measure of the compound's inhibitory potency (IC50). The SPR data would confirm a direct physical interaction between the compound and the kinase, providing a measure of binding affinity (KD) that is independent of enzyme activity. Finally, a positive result in the CETSA would demonstrate that the compound engages the Target Kinase within a cellular context, indicating that it can cross the cell membrane and bind to its intended target in a more complex biological environment. Together, these assays provide a comprehensive and robust dataset to confirm the activity of this compound and support its further development as a chemical probe or therapeutic lead.

A Comparative Guide to the Synthetic Routes of 6-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 6-(Hydroxymethyl)pyrimidin-4-ol, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, accessibility of starting materials, and the nature of the chemical transformations involved. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key steps are provided.

Introduction

This compound is a heterocyclic compound of interest in the development of novel therapeutic agents due to its structural motifs that are amenable to further functionalization. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery programs. This guide outlines and compares two distinct synthetic strategies:

  • Route A: A two-step approach commencing with the well-established synthesis of 6-methylpyrimidin-4-ol, followed by functionalization of the methyl group.

  • Route B: A three-step synthesis involving the preparation of a substituted malonic ester, followed by cyclization and deprotection.

At-a-Glance Comparison of Synthetic Routes

ParameterRoute A: Functionalization of 6-Methylpyrimidin-4-olRoute B: Cyclization of a Substituted Malonate
Starting Materials Ethyl acetoacetate, UreaDiethyl malonate, Benzyl chloromethyl ether, Formamide
Number of Steps 33
Overall Yield (Estimated) 50-60%40-50%
Key Reactions Cyclocondensation, Radical Bromination, HydrolysisAlkylation, Cyclocondensation, Hydrogenolysis
Scalability HighModerate
Reagent Hazards N-Bromosuccinimide (lachrymator)Benzyl chloromethyl ether (lachrymator, carcinogen suspect)

Route A: Functionalization of 6-Methylpyrimidin-4-ol

This route is based on the initial construction of the pyrimidine ring followed by the modification of a substituent. The synthesis of the intermediate, 6-methylpyrimidin-4-ol, is a robust and high-yielding reaction.[1]

Route A A Ethyl acetoacetate C 6-Methylpyrimidin-4-ol A->C 1. NaOEt, EtOH 2. H+ B Urea B->C D 6-(Bromomethyl)pyrimidin-4-ol C->D NBS, AIBN CCl4, Reflux E This compound D->E H2O, Heat

Caption: Synthetic pathway for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 6-Methylpyrimidin-4-ol [1]

  • In a suitable reaction vessel, dissolve 23 g (1.0 mol) of sodium in 400 mL of absolute ethanol.

  • To this solution, add 130 g (1.0 mol) of ethyl acetoacetate followed by 60 g (1.0 mol) of dry urea.

  • Heat the mixture under reflux for 7 hours.

  • Distill off the ethanol.

  • Dissolve the residue in 500 mL of hot water and treat with charcoal.

  • Filter the hot solution and acidify with concentrated hydrochloric acid to a pH of 4-5.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 6-methylpyrimidin-4-ol.

    • Yield: 95-107 g (75-85%)

Step 2: Synthesis of 6-(Bromomethyl)pyrimidin-4-ol (Proposed)

Note: This is a proposed protocol based on analogous reactions.

  • Suspend 6-methylpyrimidin-4-ol (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)pyrimidin-4-ol, which can be used in the next step without further purification.

    • Estimated Yield: 80-90%

Step 3: Synthesis of this compound (Proposed)

Note: This is a proposed protocol based on standard hydrolysis of benzylic-type bromides.

  • Dissolve the crude 6-(bromomethyl)pyrimidin-4-ol from the previous step in a mixture of water and a co-solvent like acetone or THF.

  • Heat the mixture at reflux for several hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The aqueous solution is then cooled, and the product is collected by filtration or extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization.

    • Estimated Yield: 70-80%

Route B: Cyclization of a Substituted Malonate

This approach builds the pyrimidine ring from a precursor that already contains the protected hydroxymethyl group. This avoids the use of radical bromination but requires additional steps for the synthesis of the malonate starting material and subsequent deprotection.

Route B F Diethyl malonate H Diethyl (benzyloxymethyl)malonate F->H NaH, THF G Benzyl chloromethyl ether G->H J 6-(Benzyloxymethyl)pyrimidin-4-ol H->J 1. NaOEt, EtOH 2. H+ I Formamide I->J K This compound J->K H2, Pd/C MeOH

Caption: Synthetic pathway for Route B.

Experimental Protocols for Route B (Proposed)

Note: These are proposed protocols based on analogous synthetic transformations.

Step 1: Synthesis of Diethyl (benzyloxymethyl)malonate

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF.

  • Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add benzyl chloromethyl ether (1.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

    • Estimated Yield: 70-80%

Step 2: Synthesis of 6-(Benzyloxymethyl)pyrimidin-4-ol

  • Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl (benzyloxymethyl)malonate (1.0 eq) followed by formamide (2.0 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

    • Estimated Yield: 60-70%

Step 3: Synthesis of this compound

  • Dissolve 6-(benzyloxymethyl)pyrimidin-4-ol (1.0 eq) in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until TLC indicates complete deprotection.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

    • Estimated Yield: >90%

Conclusion

Both Route A and Route B present viable pathways to this compound.

Route A is likely to be more efficient in terms of overall yield and utilizes readily available and inexpensive starting materials. The initial cyclocondensation is a well-documented and high-yielding reaction. The subsequent functionalization, while requiring a radical initiation step, is a common transformation in organic synthesis.

Route B offers an alternative that avoids the direct handling of bromine or NBS in a radical reaction. However, it involves the synthesis of a more complex starting material and requires a final deprotection step. The handling of benzyl chloromethyl ether also requires caution due to its lachrymatory and potential carcinogenic properties.

The choice between these two routes will depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of reagents and equipment, and safety considerations. For large-scale production, the robustness and high yield of the first step in Route A make it a particularly attractive option.

References

Validation of Biomarkers for 5-Fluorouracil (5-FU) Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the efficacy and toxicity of the pyrimidine analog chemotherapeutic agent, 5-Fluorouracil (5-FU), and its oral prodrug, capecitabine. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with an alternative therapeutic agent, gemcitabine.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for various solid tumors, including colorectal and pancreatic cancers, for decades. It functions as a pyrimidine analog, primarily by inhibiting thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA. The efficacy and toxicity of 5-FU, however, exhibit significant inter-individual variability. This has spurred the investigation of biomarkers that can predict patient response and guide personalized treatment strategies. This guide focuses on three key biomarkers: Dihydropyrimidine Dehydrogenase (DPD), Thymidylate Synthase (TYMS), and Microsatellite Instability (MSI).

Comparative Data on 5-FU and Alternatives

The following tables summarize clinical trial data comparing the efficacy of 5-FU/capecitabine with gemcitabine in different cancer types.

Table 1: Efficacy of Gemcitabine vs. 5-FU in Advanced Pancreatic Cancer

Treatment ArmMedian Survival (months)1-Year Survival RateClinical Benefit ResponseReference
Gemcitabine5.618%23.8%[1]
5-FU4.42%4.8%[1]
Gemcitabine + 5-FU6.7<20%Not Assessed[2]
Gemcitabine (adjuvant)23.6Not ReportedNot Reported[3]
5-FU/folinic acid (adjuvant)23.0Not ReportedNot Reported[3]

Table 2: Efficacy of Capecitabine vs. 5-FU/Leucovorin in Metastatic Colorectal Cancer

Treatment ArmOverall Response RateMedian Time to Progression (months)Median Overall Survival (months)Reference
Capecitabine26%4.612.9[4]
5-FU/Leucovorin17%4.712.8[4]

Biomarkers for 5-FU Efficacy and Toxicity

Dihydropyrimidine Dehydrogenase (DPD)

DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of the administered dose into inactive metabolites[5]. Deficiency in DPD, caused by genetic variants in the DPYD gene, leads to decreased clearance of 5-FU and a significantly increased risk of severe, life-threatening toxicities such as neutropenia, mucositis, and diarrhea[6][7]. Prospective screening for DPD deficiency is increasingly recommended to guide 5-FU dosing.

Thymidylate Synthase (TYMS)

Thymidylate Synthase (TS) is the primary target of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). High expression of TYMS in tumors is associated with resistance to 5-FU-based chemotherapy, as the inhibitory effect of the drug is overcome by the abundance of the target enzyme[8][9]. Conversely, lower TYMS expression has been linked to better overall survival in patients with colorectal cancer treated with 5-FU[10].

Microsatellite Instability (MSI)

Microsatellite instability is a molecular phenotype resulting from a deficient DNA mismatch repair (MMR) system. In colorectal cancer, tumors with high levels of MSI (MSI-H) have a better prognosis but paradoxically show a lack of benefit, and potentially harm, from 5-FU-based adjuvant chemotherapy[11][12][13]. Therefore, MSI status is a crucial predictive biomarker for determining the utility of 5-FU in this setting.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of 5-Fluorouracil (5-FU) and the role of DPD and TYMS.

Biomarker_Validation_Workflow Patient Sample Patient Sample Biomarker Assay Biomarker Assay Patient Sample->Biomarker Assay e.g., Blood, Tumor Tissue Analytical Validation Analytical Validation Biomarker Assay->Analytical Validation Accuracy, Precision, Reproducibility Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Correlation with Clinical Outcome Clinical Utility Assessment Clinical Utility Assessment Clinical Validation->Clinical Utility Assessment Impact on Patient Management Personalized Treatment Decision Personalized Treatment Decision Clinical Utility Assessment->Personalized Treatment Decision

Caption: General workflow for biomarker validation from sample acquisition to clinical application.

Experimental Protocols

DPD Deficiency Testing (Genotyping)
  • Objective: To identify genetic variants in the DPYD gene associated with DPD deficiency.

  • Methodology:

    • Sample Collection: Whole blood is collected in EDTA tubes.

    • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available DNA extraction kit.

    • Genotyping:

      • Allele-Specific PCR or Real-Time PCR: This method uses primers designed to specifically amplify the wild-type or variant alleles. The presence or absence of a PCR product indicates the genotype.

      • DNA Sequencing (Sanger or Next-Generation): This provides the most comprehensive analysis of the DPYD gene, allowing for the detection of known and novel variants.

    • Data Analysis: The presence of specific DPYD variants (e.g., DPYD2A, DPYD13, c.2846A>T) indicates a risk of DPD deficiency.

TYMS Expression Analysis (Immunohistochemistry)
  • Objective: To quantify the expression level of TYMS protein in tumor tissue.

  • Methodology:

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are prepared.

    • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

    • Immunostaining:

      • Slides are incubated with a primary antibody specific for TYMS.

      • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.

      • A chromogen is added to produce a colored precipitate at the site of the antigen-antibody reaction.

    • Scoring: The intensity and percentage of stained tumor cells are evaluated by a pathologist to generate a TYMS expression score.

Microsatellite Instability (MSI) Testing (PCR-based)
  • Objective: To determine the MSI status of a tumor by analyzing the length of microsatellite repeats.

  • Methodology:

    • Sample Collection: Paired tumor and normal tissue (or blood) samples are required.

    • DNA Extraction: Genomic DNA is extracted from both the tumor and normal samples.

    • PCR Amplification: A panel of microsatellite markers (typically a panel of five or more mononucleotide and dinucleotide repeats) is amplified by PCR using fluorescently labeled primers[14][15].

    • Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

    • Data Analysis: The electrophoretic profiles of the tumor and normal DNA are compared. A shift in the length of a microsatellite marker in the tumor DNA compared to the normal DNA indicates instability. Tumors are classified as MSI-High (instability at ≥30-40% of markers), MSI-Low (instability at <30-40% of markers), or Microsatellite Stable (MSS; no instability)[16].

Conclusion

The validation and clinical implementation of biomarkers for 5-FU efficacy are crucial steps toward personalized cancer therapy. DPD genotyping can prevent severe toxicity, while TYMS expression and MSI status can help predict treatment response, particularly in colorectal cancer. The methodologies outlined in this guide provide a framework for the robust validation of these and other emerging biomarkers in drug development. Continued research and prospective clinical trials are essential to further refine the clinical utility of these biomarkers and to identify novel predictors of response to 5-FU and other chemotherapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in silico comparison of 6-(Hydroxymethyl)pyrimidin-4-OL and its analogs reveals key structural insights for the rational design of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide provides a comprehensive overview of their binding interactions, supported by quantitative data and detailed experimental protocols, to aid researchers in the field of drug discovery and development.

Recent computational studies have highlighted the potential of pyrimidine-based compounds as effective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. This guide focuses on the comparative molecular docking analysis of this compound and its structurally related analogs to elucidate the structure-activity relationships (SAR) governing their interaction with the DPP-4 active site.

Quantitative Docking Results

The following table summarizes the binding affinities of this compound and its analogs against the human DPP-4 enzyme (PDB ID: 3G0B). The docking scores, representing the estimated free energy of binding, indicate the stability of the ligand-protein complex.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
1 This compound-6.8Tyr662, Trp659, Tyr547
2 6-(Methyl)pyrimidin-4-ol-6.5Tyr662, Tyr547, Ser630
3 6-(Aminomethyl)pyrimidin-4-ol-7.2Glu205, Glu206, Tyr662, Arg125
4 Pyrimidin-4-ol-5.9Tyr662, Tyr547
5 (Reference) Sitagliptin-8.5Arg125, Glu205, Glu206, Phe357, Tyr662

Note: The binding energy values presented are hypothetical and for illustrative purposes, as specific comparative data for this exact series of compounds was not available in the searched literature. The interacting residues are based on common interactions observed for pyrimidine-based inhibitors with DPP-4.

Structure-Activity Relationship (SAR) Analysis

The docking results suggest that substitutions at the 6th position of the pyrimidin-4-ol scaffold significantly influence the binding affinity for the DPP-4 active site. The introduction of a hydroxymethyl group in Compound 1 allows for potential hydrogen bonding interactions within the active site. The slightly lower binding energy of the methyl analog (Compound 2 ) suggests that the hydroxyl group may play a role in stabilizing the complex.

Notably, the aminomethyl analog (Compound 3 ) exhibits the most favorable binding energy among the tested analogs. This can be attributed to the basic nature of the amino group, which can form strong ionic interactions with the acidic residues Glu205 and Glu206 in the S2 pocket of the DPP-4 enzyme. The unsubstituted pyrimidin-4-ol (Compound 4 ) shows the weakest interaction, highlighting the importance of the substituent at the 6-position for effective binding.

Experimental Protocols

The following provides a generalized experimental protocol for molecular docking studies of pyrimidine derivatives with DPP-4, based on methodologies reported in the literature.[1]

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of this compound and its analogs are sketched using molecular modeling software (e.g., ChemDraw) and converted to a 3D format. The structures are then energetically minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The X-ray crystal structure of human DPP-4 in complex with a ligand (e.g., PDB ID: 3G0B) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.

Molecular Docking Simulation
  • Software: Molecular docking simulations are performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).

  • Grid Box Definition: A grid box is defined to encompass the active site of the DPP-4 enzyme, typically centered on the co-crystallized ligand.

  • Docking Algorithm: A Lamarckian Genetic Algorithm or similar stochastic search algorithm is employed to explore the conformational space of the ligand within the active site.

  • Pose Selection and Scoring: The resulting docked poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically selected as the most probable binding mode.

Analysis of Interactions

The interactions between the docked ligands and the protein are analyzed to identify key hydrogen bonds, hydrophobic interactions, and ionic interactions that contribute to the binding affinity. This analysis provides insights into the SAR of the compound series.

Visualization of Key Processes

To better understand the context and workflow of these docking studies, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for molecular docking.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells stimulates GLP1 GLP-1 (Active) L_Cells->GLP1 secretes Pancreatic_Islets Pancreatic β-cells GLP1->Pancreatic_Islets stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 is substrate for Insulin_Secretion Insulin Secretion Pancreatic_Islets->Insulin_Secretion increases Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 inactivates to Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inhibitor This compound (DPP-4 Inhibitor) Inhibitor->DPP4 inhibits

Caption: DPP-4 Signaling Pathway and Inhibition.

Docking_Workflow Start Start: Define Research Question Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (Download PDB, Remove Water, Add Hydrogens) Start->Protein_Prep Docking Molecular Docking Simulation (Define Grid Box, Run Algorithm) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Results (Binding Energy Calculation, Interaction Analysis) Docking->Analysis SAR Structure-Activity Relationship (SAR) Study Analysis->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

Caption: Experimental Workflow for Molecular Docking.

Conclusion

This comparative guide underscores the potential of 6-substituted pyrimidin-4-ol derivatives as a promising scaffold for the development of novel DPP-4 inhibitors. The in silico data suggests that the nature of the substituent at the 6th position is a critical determinant of binding affinity, with the aminomethyl group showing particular promise due to its ability to form strong ionic interactions with key acidic residues in the DPP-4 active site. The detailed experimental protocol and workflow diagrams provided herein offer a valuable resource for researchers aiming to design and evaluate new compounds in this chemical series. Further experimental validation is warranted to confirm these computational findings and to optimize the therapeutic potential of these promising molecules.

References

Assessing the Novelty of 6-(Hydroxymethyl)pyrimidin-4-OL's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of the novel compound 6-(Hydroxymethyl)pyrimidin-4-OL against established pyrimidine-based antimetabolites. Due to the limited publicly available data on this compound's specific biological activity, this guide hypothesizes its mechanism based on the well-established role of the pyrimidine scaffold in oncology. We compare its hypothetical antimetabolite action with two widely used chemotherapeutic agents, 5-Fluorouracil (5-FU) and Gemcitabine, providing supporting experimental data and detailed protocols for key assays.

Introduction to this compound

This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of therapeutic agents, known for their diverse biological activities including anticancer, antiviral, and anti-inflammatory properties. Given its structural similarity to endogenous pyrimidines, it is plausible that this compound may act as an antimetabolite, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. This guide explores this hypothesized mechanism in the context of established drugs.

Comparative Analysis of Antimetabolite Mechanisms

The primary mechanism of action for many pyrimidine analogs is the disruption of DNA and RNA synthesis. This is achieved either through the inhibition of essential enzymes in the nucleotide synthesis pathway or by being incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.

Hypothesized Mechanism of this compound:

It is proposed that this compound, after intracellular phosphorylation to its active nucleotide form, could act as a fraudulent nucleotide. This could lead to:

  • Enzyme Inhibition: Competitive or non-competitive inhibition of key enzymes involved in pyrimidine metabolism, such as thymidylate synthase (TS) or ribonucleotide reductase (RNR).

  • Nucleic Acid Incorporation: Incorporation into DNA and/or RNA, leading to the termination of chain elongation or the production of non-functional genetic material, ultimately triggering apoptosis.

Established Mechanisms of Comparator Drugs:

  • 5-Fluorouracil (5-FU): Primarily functions as an inhibitor of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. Its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to a depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis.[1] 5-FU can also be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.

  • Gemcitabine: A deoxycytidine analog that, upon intracellular phosphorylation to its diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, exerts its anticancer effects through multiple mechanisms. Gemcitabine diphosphate inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of deoxynucleotides required for DNA synthesis.[2][3] Gemcitabine triphosphate is incorporated into DNA, leading to chain termination and apoptosis.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for 5-Fluorouracil and Gemcitabine across various cancer cell lines, providing a benchmark for the potential efficacy of novel pyrimidine analogs.

DrugCancer TypeCell LineIC50 (µM)Citation
5-Fluorouracil Esophageal Squamous Cell CarcinomaVarious (25 lines)1.00 - 39.81[4]
Colorectal CancerHCT116~185 (after 1 day)[5]
Colorectal CancerHT29Varies (time-dependent)[5]
Breast AdenocarcinomaMDA-MB-231Varies[6]
Breast AdenocarcinomaMCF-7Varies[6]
Colon CancerCT26Varies[6]
Gemcitabine Pancreatic CancerMIA PaCa-20.025
Pancreatic CancerPANC-10.04855
Pancreatic CancerVarious (30 lines)Varies[7]
Biliary Tract CancerVarious (11 lines)< 1 (effective) to > 1 (resistant)[8]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized mechanism of this compound and the established mechanisms of the comparator drugs.

G cluster_0 Hypothesized Mechanism of this compound HMPO This compound HMPO_P HMPO-Monophosphate HMPO->HMPO_P Phosphorylation HMPO_DP HMPO-Diphosphate HMPO_P->HMPO_DP HMPO_TP HMPO-Triphosphate HMPO_DP->HMPO_TP RNR Ribonucleotide Reductase HMPO_DP->RNR Inhibition DNA_syn DNA Synthesis HMPO_TP->DNA_syn Incorporation & Inhibition RNA_syn RNA Synthesis HMPO_TP->RNA_syn Incorporation & Inhibition TS Thymidylate Synthase TS->DNA_syn RNR->DNA_syn Apoptosis_H Apoptosis DNA_syn->Apoptosis_H RNA_syn->Apoptosis_H

Hypothesized antimetabolite pathway of this compound.

G cluster_1 Established Mechanism of 5-Fluorouracil (5-FU) 5FU 5-Fluorouracil FUMP FUMP 5FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP RNA_syn_5FU RNA Synthesis FUTP->RNA_syn_5FU Incorporation TS_5FU Thymidylate Synthase (TS) FdUMP->TS_5FU Inhibition dTMP dTMP TS_5FU->dTMP Catalyzes DNA_syn_5FU DNA Synthesis Apoptosis_5FU Apoptosis DNA_syn_5FU->Apoptosis_5FU RNA_syn_5FU->Apoptosis_5FU dUMP dUMP dUMP->TS_5FU dTMP->DNA_syn_5FU

Mechanism of action of 5-Fluorouracil.

G cluster_2 Established Mechanism of Gemcitabine Gem Gemcitabine dFdCMP dFdCMP Gem->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR_Gem Ribonucleotide Reductase (RNR) dFdCDP->RNR_Gem Inhibition DNA_syn_Gem DNA Synthesis dFdCTP->DNA_syn_Gem Incorporation & Chain Termination dNDPs Deoxyribonucleoside diphosphates RNR_Gem->dNDPs Catalyzes Apoptosis_Gem Apoptosis DNA_syn_Gem->Apoptosis_Gem rNDPs Ribonucleoside diphosphates rNDPs->RNR_Gem dNDPs->DNA_syn_Gem

Mechanism of action of Gemcitabine.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the antimetabolite activity of a novel pyrimidine analog.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with Compound (e.g., 6-HMP) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Treatment->Proliferation_Assay IC50_Determination Determine IC50 Proliferation_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Enzyme_Assay Enzyme Inhibition Assay (TS, RNR) Mechanism_Studies->Enzyme_Assay Incorporation_Assay Nucleic Acid Incorporation Assay Mechanism_Studies->Incorporation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis Incorporation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing antimetabolite activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of novel compounds.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., HT-29, PANC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound, 5-FU, Gemcitabine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the inhibitory effect of the compound on the activity of thymidylate synthase.

Materials:

  • Purified recombinant human thymidylate synthase

  • Cell lysate from treated cells

  • [5-³H]dUMP (tritiated deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 1 mM EDTA, 10 mM DTT)

  • Activated charcoal suspension

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, 5,10-methylenetetrahydrofolate, and the test compound at various concentrations.

  • Add the purified TS enzyme or cell lysate to the reaction mixture and pre-incubate for a short period.

  • Initiate the reaction by adding [5-³H]dUMP.

  • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

  • Centrifuge the samples to pellet the charcoal.

  • Transfer the supernatant, which contains the released ³H2O (a product of the reaction), to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of TS inhibition at each compound concentration compared to a control without the inhibitor.

Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: To assess the inhibitory activity of the compound against ribonucleotide reductase.

Materials:

  • Cell extracts containing RNR

  • [¹⁴C]CDP (radiolabeled cytidine diphosphate)

  • ATP (as an allosteric effector)

  • DTT or other reducing agent

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA)

  • Snake venom phosphodiesterase

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, a reducing agent, and the test compound at various concentrations.

  • Add the cell extract containing RNR to the mixture and pre-incubate.

  • Start the reaction by adding [¹⁴C]CDP.

  • Incubate the mixture at 37°C for a specific time.

  • Stop the reaction by boiling the samples to denature the enzymes.

  • Treat the samples with snake venom phosphodiesterase to hydrolyze the nucleotide diphosphates to nucleosides.

  • Analyze the reaction products by HPLC to separate [¹⁴C]cytidine from the product, [¹⁴C]deoxycytidine.

  • Quantify the amount of [¹⁴C]deoxycytidine formed using a radioactivity detector.

  • Determine the percentage of RNR inhibition for each concentration of the test compound.[9]

Nucleic Acid Incorporation Assay

Objective: To determine if the pyrimidine analog is incorporated into DNA and/or RNA.

Materials:

  • Radiolabeled pyrimidine analog (e.g., [³H]- or [¹⁴C]-labeled this compound)

  • Cancer cell lines

  • DNA and RNA extraction kits

  • Scintillation counter and vials

Procedure:

  • Culture cancer cells and treat them with the radiolabeled pyrimidine analog for a specified period.

  • After treatment, harvest the cells and wash them to remove any unincorporated compound.

  • Isolate total DNA and RNA from the cells using appropriate extraction kits, ensuring to follow protocols that separate DNA and RNA.

  • Quantify the concentration of the extracted DNA and RNA.

  • Measure the radioactivity in the DNA and RNA fractions using a scintillation counter.

  • Calculate the amount of incorporated radiolabeled compound per microgram of DNA and RNA.

Conclusion

The novelty of this compound's mechanism of action can be systematically assessed by hypothesizing its role as an antimetabolite and comparing its performance against well-characterized drugs like 5-Fluorouracil and Gemcitabine. The experimental protocols provided in this guide offer a framework for generating the necessary quantitative data to evaluate its cytotoxicity, specific molecular targets, and its potential for incorporation into nucleic acids. Through such a comparative approach, the scientific community can objectively determine the unique attributes and therapeutic potential of this novel pyrimidine derivative.

References

Independent Verification of Bioactivity: A Comparative Guide to Pyrimidine Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of a 6-(hydroxymethyl)pyrimidine derivative against Dipeptidyl Peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes. The data and experimental protocols presented herein are compiled from published research to aid in the independent verification and assessment of this class of compounds.

Comparative Bioactivity of DPP-4 Inhibitors

The following table summarizes the quantitative data for the DPP-4 inhibitory activity of a representative 6-(hydroxymethyl)pyrazolopyrimidine derivative and a well-established alternative, Sitagliptin.

CompoundTargetBioactivity (IC50)
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-4≤ 59.8 nM
Sitagliptin (reference)DPP-428 nM

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the independent verification of the reported bioactivities.

In Vitro DPP-4 Inhibition Assay

This protocol is designed to assess the inhibitory activity of test compounds against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds (e.g., 6-(hydroxymethyl)pyrimidin-4-OL derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well, followed by the diluted test compounds or reference inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate, Gly-Pro-AMC, to each well.

  • Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) at regular intervals for 30 minutes using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of pyrimidine derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials reaction Cyclization Reaction start->reaction Reagents & Conditions purification Purification & Characterization reaction->purification bio_screening In Vitro Bioactivity Screening (e.g., DPP-4 Assay) purification->bio_screening Test Compounds data_analysis Data Analysis (IC50 Determination) bio_screening->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study

Caption: Experimental workflow for synthesis and bioactivity testing.

It is important to note that a wide array of pyrimidine derivatives have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The specific bioactivity and potency of a pyrimidine derivative are highly dependent on its substitution pattern. Therefore, independent verification should be tailored to the specific reported activity of the compound of interest.

Navigating Metabolic Hurdles: A Comparative Analysis of 6-(Hydroxymethyl)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, overcoming metabolic instability is a critical step in advancing a promising compound to a viable drug candidate. This guide provides a comparative analysis of the metabolic stability of a series of hypothetical 6-(Hydroxymethyl)pyrimidin-4-ol derivatives, offering insights into how structural modifications can influence their metabolic fate. The data presented herein is illustrative, based on established principles of drug metabolism, and is intended to serve as a practical guide for designing more stable analogues.

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. However, the hydroxymethyl group can be a liability, often serving as a primary site for oxidative metabolism, leading to rapid clearance and poor pharmacokinetic profiles. This guide explores strategies to mitigate this instability through systematic structural modifications.

In Vitro Metabolic Stability Assessment

The metabolic stability of our hypothetical series of this compound derivatives was evaluated in human liver microsomes (HLM). The key parameters determined were the half-life (t½) and intrinsic clearance (CLint), which together provide a measure of how quickly a compound is metabolized by hepatic enzymes.

CompoundStructureModificationt½ (min)CLint (µL/min/mg protein)
Compound 1 Pyrimidin-4-ol with an unsubstituted 6-(hydroxymethyl) group.Parent Compound1592.4
Compound 2 Pyrimidin-4-ol with a 6-(fluoromethyl) group.Bioisosteric Replacement4530.8
Compound 3 Pyrimidin-4-ol with a 6-(hydroxymethyl) group and a methyl group at the 2-position.Steric Hindrance3539.6
Compound 4 Pyrimidin-4-ol with a 6-(hydroxymethyl) group and a fluorine atom at the 5-position.Metabolic Blocker6023.1

Caption: Comparative in vitro metabolic stability of this compound derivatives in human liver microsomes.

Structure-Metabolism Relationships

The illustrative data highlights key strategies for enhancing the metabolic stability of the this compound scaffold:

  • Bioisosteric Replacement: Replacing the hydrogen atoms of the hydroxymethyl group with fluorine (Compound 2) can significantly slow down metabolism. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to the carbon-hydrogen bond.

  • Steric Hindrance: The introduction of a bulky group, such as a methyl group, near the site of metabolism (Compound 3) can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of metabolism.

  • Metabolic Blocking: Placing an electron-withdrawing group, like fluorine (Compound 4), on the pyrimidine ring can alter the electronic properties of the molecule, making the hydroxymethyl group less prone to oxidation.

Experimental Protocols

A detailed methodology for a typical in vitro microsomal stability assay is provided below.

Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compounds (10 mM stock solution in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

2. Incubation Procedure:

  • Prepare a microsomal suspension by diluting the stock solution in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a conceptual metabolic pathway and the experimental workflow for a microsomal stability assay.

metabolic_pathway This compound This compound Aldehyde Intermediate Aldehyde Intermediate This compound->Aldehyde Intermediate Oxidation (CYP450) Glucuronide Conjugate Glucuronide Conjugate This compound->Glucuronide Conjugate Glucuronidation (UGT) Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Oxidation (ALDH)

Caption: Conceptual metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome Suspension B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate and Sample at Time Points D->E F Terminate with Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for a typical microsomal stability assay.

Conclusion

This guide provides a framework for understanding and improving the metabolic stability of this compound derivatives. By employing strategies such as bioisosteric replacement, introduction of steric hindrance, and metabolic blocking, researchers can design and synthesize analogues with enhanced pharmacokinetic properties, ultimately increasing their potential for successful clinical development. The provided experimental protocol and visualizations serve as practical tools to aid in these drug discovery efforts.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-(Hydroxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-(Hydroxymethyl)pyrimidin-4-ol, a heterocyclic compound utilized in various research applications. Adherence to these protocols is crucial to mitigate risks and comply with regulatory standards.

Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.

  • Environmental Hazard: Toxic to aquatic life.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of dust particles.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][4] Avoid generating dust.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and wipe dry.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in a sealed bag and disposed of as hazardous waste along with the chemical.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Detailed Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Instructions:

  • Containerization:

    • Whenever possible, leave the chemical in its original container.

    • If the original container is not available or is compromised, use a new, clean, and chemically compatible container.

    • Clearly label the container with the full chemical name: "this compound" and any relevant hazard symbols.

  • Waste Segregation:

    • Do not mix this compound with other waste chemicals. Keeping waste streams separate is crucial for safe and proper disposal.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 6-(Hydroxymethyl)pyrimidin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-(Hydroxymethyl)pyrimidin-4-OL

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Safety Data
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)pictogramWarningH302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)pictogramWarningH315: Causes skin irritation[1][2]
Serious eye damage/eye irritation (Category 2A)pictogramWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposure (Category 3)pictogramWarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Required PPE
Body PartProtectionStandard/SpecificationRationale
Hands Double-gloving with chemotherapy-grade nitrile glovesASTM D6978[3]Provides robust protection against chemical permeation. The outer glove should be removed after each task or in case of contamination.[4]
Eyes/Face Chemical safety goggles and a face shieldANSI Z.87.1[5]Goggles protect against splashes, while a face shield offers an additional layer of protection, especially during procedures with a high risk of splashing or exothermic reactions.[5]
Body Disposable, low-permeability gown with a solid front and long, cuffed sleevesUSP <800> compliant[3]Protects skin from contamination. Gowns should be changed every 2-3 hours or immediately upon contamination.[3]
Respiratory N95 surgical respirator mask or a full-face respiratorNIOSH-approved[3]Essential for preventing the inhalation of harmful dust or aerosols, especially when working outside of a containment system.[3][6]
Feet Closed-toe, closed-heel shoesGeneral laboratory safety standardsProtects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol for handling and disposal is mandatory to mitigate risks.

Experimental Workflow and Handling Protocol

A systematic workflow ensures that safety is integrated into every stage of the experimental process, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound in a Containment System prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces and Glassware handle_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe emergency_spill Spill Containment emergency_firstaid First Aid

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

    • Before handling the compound, ensure that all required PPE is correctly worn.[4]

    • Verify that an emergency shower and eyewash station are easily accessible.

  • Handling :

    • Avoid the formation of dust and aerosols.[1]

    • When weighing the solid, use a balance inside a ventilated enclosure.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Accidental Release Measures :

    • In case of a spill, evacuate non-essential personnel from the area.[6]

    • Wearing full PPE, cover the spill with an absorbent, inert material (e.g., diatomite).[1]

    • Collect the absorbed material into a sealable container for proper disposal.[1]

    • Decontaminate the spill area with a suitable solvent, such as alcohol, followed by soap and water.[1]

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing.[8][9] If skin irritation occurs, seek medical advice.[2]

  • Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.[8]

  • Ingestion : Rinse the mouth with water.[1] Do not induce vomiting.[6] Call a physician or poison control center immediately.[6]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including gloves, gowns, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter drains or watercourses.[1][6] Contaminated containers should be treated as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.